molecular formula C8H7BrFNO B1318518 2-Bromo-4-fluoro-N-methylbenzamide CAS No. 923138-87-8

2-Bromo-4-fluoro-N-methylbenzamide

Cat. No.: B1318518
CAS No.: 923138-87-8
M. Wt: 232.05 g/mol
InChI Key: FLTQCBCOHJWXTO-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTQCBCOHJWXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589616
Record name 2-Bromo-4-fluoro-N-methylbenzamide
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Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923138-87-8
Record name 2-Bromo-4-fluoro-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923138-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-4-fluoro-N-methylbenzamide synthesis from 4-bromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-4-fluoro-N-methylbenzamide, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route starting from 4-bromo-2-fluorobenzoic acid will be explored, providing a comprehensive overview of reaction mechanisms, experimental protocols, and quantitative data.

Introduction

This compound (CAS No: 749927-69-3) is a valuable building block in medicinal chemistry.[1] Its structure, featuring a halogenated benzene ring and an N-methylamide functional group, makes it a versatile precursor for the synthesis of complex organic molecules, including potent therapeutic agents. This guide focuses on the reliable and efficient synthesis of this compound from readily available starting materials.

Molecular Structure and Properties:

PropertyValue
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol [2][3]
Appearance White to almost white powder or crystal[4][5]
Melting Point 125.0 to 129.0 °C[3][4]
CAS Number 749927-69-3[1][2][4][6][7][8]

Synthetic Pathways

The synthesis of this compound from 4-bromo-2-fluorobenzoic acid can be achieved through two primary methodologies: a two-step process involving the formation of an acid chloride intermediate, or a one-pot reaction facilitated by coupling agents.

Two-Step Synthesis via Acyl Chloride Intermediate

This classic approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with methylamine to form the desired amide.

Step 1: Formation of 4-Bromo-2-fluorobenzoyl chloride

4-bromo-2-fluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield 4-bromo-2-fluorobenzoyl chloride.[9] This reaction is typically performed in an inert solvent.

Step 2: Amidation with Methylamine

The resulting 4-bromo-2-fluorobenzoyl chloride is then treated with methylamine to produce this compound.[10]

Two-Step Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 4-bromo-2-fluorobenzoic_acid 4-bromo-2-fluorobenzoic acid 4-bromo-2-fluorobenzoyl_chloride 4-bromo-2-fluorobenzoyl chloride 4-bromo-2-fluorobenzoic_acid->4-bromo-2-fluorobenzoyl_chloride SOCl₂ or Oxalyl Chloride SOCl2 Thionyl Chloride (SOCl₂) This compound This compound 4-bromo-2-fluorobenzoyl_chloride->this compound Methylamine Methylamine Methylamine (CH₃NH₂)

Caption: Two-step synthesis of this compound.

One-Pot Synthesis using Coupling Agents

This method avoids the isolation of the potentially moisture-sensitive acyl chloride by employing coupling agents to facilitate the direct amidation of the carboxylic acid.[11] Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt).[12]

One-Pot Synthesis 4-bromo-2-fluorobenzoic_acid 4-bromo-2-fluorobenzoic acid This compound This compound 4-bromo-2-fluorobenzoic_acid->this compound Methylamine Methylamine Methylamine->this compound Coupling_Agents Coupling Agents (e.g., EDCI, HOBt) Coupling_Agents->this compound

Caption: One-pot synthesis of this compound.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Two-Step Synthesis: Detailed Protocol

Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride

  • To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate), add N,N-dimethylformamide (catalytic amount).[13]

  • Slowly add thionyl chloride (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 4 hours.[13]

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to obtain crude 4-bromo-2-fluorobenzoyl chloride.[13] This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-bromo-2-fluorobenzoyl chloride in an organic solvent like ethyl acetate.[13]

  • Slowly add this solution dropwise to a mixture of methylamine (in a suitable solvent, e.g., ethyl acetate) at a controlled temperature of 30-35°C.[13]

  • Stir the reaction mixture for 15 minutes, monitoring for completion by TLC.[13]

  • Upon completion, add saturated brine to the reaction mixture and separate the organic layer.[13]

  • Extract the aqueous layer with ethyl acetate.[13]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]

  • Purify the crude product by silica gel column chromatography (e.g., eluting with ethyl acetate/petroleum ether) to afford this compound as a white solid.[12][13]

One-Pot Synthesis: Detailed Protocol
  • To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 2.5 eq), and 1-hydroxybenzotriazole (HOBt, 1.5 eq) in N,N-dimethylformamide (DMF).[7][12]

  • Add a 2 M aqueous solution of methylamine (5.0 eq) and N,N-diisopropylethylamine (DIPEA) to the mixture.[7][12]

  • Stir the reaction mixture at room temperature for 16 hours.[7][12]

  • Quench the reaction by adding water.[7][12]

  • Extract the aqueous phase with ethyl acetate.[7][12]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][12]

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:3 v/v) to obtain this compound as a white solid.[7][12]

Quantitative Data Summary

MethodKey ReagentsSolventReaction TimeYieldPurityReference
Two-Step Synthesis 4-bromo-2-fluorobenzoic acid, Thionyl chloride, MethylamineEthyl acetateStep 1: 4h, Step 2: 15min92%>98%[13]
One-Pot Synthesis 4-bromo-2-fluorobenzoic acid, EDCI, HOBt, Methylamine, DIPEADMF16 hours74%>98%[7][12]

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[6]

  • 4-bromo-2-fluorobenzoic acid: May cause skin and eye irritation.

  • Thionyl chloride: Corrosive and toxic. Reacts violently with water.

  • Methylamine: Flammable and corrosive.

  • This compound: May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.[14]

Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] In case of exposure, seek immediate medical attention.[6]

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Weigh Starting Materials Mixing Combine Reagents Reagents->Mixing Solvent Prepare Solvents Solvent->Mixing Stirring Stir at Specified Temperature Mixing->Stirring Monitoring Monitor Reaction (TLC) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterize Product (NMR, MS) Chromatography->Characterization

Caption: General experimental workflow for chemical synthesis.

Conclusion

This guide provides a comprehensive overview of the synthesis of this compound from 4-bromo-2-fluorobenzoic acid. Both the two-step and one-pot methods offer viable routes to the desired product, with the choice of method depending on factors such as scale, available reagents, and desired process efficiency. The detailed protocols and quantitative data presented herein should serve as a valuable resource for researchers in the field of drug discovery and development.

References

Physicochemical properties of 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4-fluoro-N-methylbenzamide

Introduction

This compound is a fluorinated aromatic amide compound with the chemical formula C₈H₇BrFNO.[1][2] It presents as a white to off-white crystalline solid.[1][3] This compound has garnered significant interest within the scientific and pharmaceutical communities, primarily serving as a key starting material or advanced intermediate in the synthesis of potent therapeutic agents.[1][4] Its most notable application is in the production of Enzalutamide, a second-generation nonsteroidal androgen receptor (AR) inhibitor used in the treatment of advanced prostate cancer.[1][3][4] The specific placement of the bromo and fluoro substituents on the benzamide core is crucial for its reactivity and utility in multi-step organic syntheses.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its biological context.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name 4-Bromo-2-fluoro-N-methylbenzamide[5]
CAS Number 749927-69-3[1][3]
Molecular Formula C₈H₇BrFNO[1][2][6]
Molecular Weight 232.05 g/mol [1][2][6]
Appearance White to off-white crystalline powder/solid[1][3]
Melting Point 125.0 to 129.0 °C[1][2][7]
Boiling Point 284.8 °C at 760 mmHg[3][7]
Density ~1.5 g/cm³[3][7]
Solubility Slightly soluble in Chloroform and Methanol[1][4]
Flash Point 126.1 °C[2][3][7]
pKa (Predicted) 13.76 ± 0.46[4]

Experimental Protocols

Synthesis of this compound

The most common synthetic route involves the amidation of 4-bromo-2-fluorobenzoic acid with methylamine. This transformation can be achieved via several coupling methods.

Method 1: Amide Coupling using EDCI/HOBt

This method utilizes standard peptide coupling reagents to facilitate the formation of the amide bond under mild conditions.

  • Reactants:

    • 4-bromo-2-fluorobenzoic acid (1.0 equiv)

    • Methylamine (2.0 M solution, ~5.0 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (~2.5 equiv)

    • 1-Hydroxybenzotriazole (HOBt) (~1.5 equiv)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF) as solvent

  • Procedure:

    • To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid, EDCI, HOBt, and DMF.[4][8]

    • Add DIPEA to the mixture, followed by the slow addition of the methylamine solution.[4][8]

    • Stir the reaction mixture at room temperature for approximately 16 hours.[4][8]

    • Upon completion (monitored by TLC), quench the reaction by adding water.[4][8]

    • Extract the aqueous phase with ethyl acetate (3x).[4][8]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][8]

    • Purify the crude product by silica gel column chromatography (e.g., using an eluent of ethyl acetate/petroleum ether, 1:3 v/v) to yield the final product as a white solid.[8]

Method 2: Acyl Chloride Formation

This two-step method involves converting the carboxylic acid to a more reactive acyl chloride intermediate before reaction with methylamine.

  • Reactants:

    • 4-bromo-2-fluorobenzoic acid

    • Oxalyl chloride or Thionyl chloride

    • Methylamine

    • Triethylamine or other non-nucleophilic base

    • Dichloromethane (DCM) or other suitable solvent

  • Procedure:

    • Suspend 4-bromo-2-fluorobenzoic acid in DCM.[7]

    • Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride or thionyl chloride at a controlled temperature (e.g., 10-15 °C).[7]

    • Stir the mixture at room temperature until gas evolution ceases (approx. 30-60 minutes), indicating the formation of 4-bromo-2-fluorobenzoyl chloride.[7]

    • In a separate flask, prepare a solution of methylamine and triethylamine in a suitable solvent.

    • Slowly add the previously prepared acyl chloride solution to the methylamine solution at a controlled temperature.

    • Stir the reaction until completion, then proceed with an aqueous workup and extraction as described in Method 1.

    • Purify the resulting crude product by silica gel chromatography or recrystallization.[7]

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is a primary tool for structural confirmation. A representative spectrum in CDCl₃ shows characteristic peaks: δ 3.03 (d, 3H, J=6.0 Hz, -NHCH₃), δ 6.68 (br s, 1H, -NH), δ 7.32 (d, 1H, J=11.3 Hz, Ar-H), δ 7.42 (d, 1H, J=10.2 Hz, Ar-H), δ 8.01 (t, 1H, J=8.5 Hz, Ar-H).[7]

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the compound typically shows a protonated molecular ion peak [M+H]⁺ at m/z 232, corresponding to the molecular weight of 232.05.[4][8]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is employed to determine the purity of the synthesized compound. A typical analysis would use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water. Purity is often reported to be >98.0%.

Application in Drug Development

The principal application of this compound is as a building block in the synthesis of Enzalutamide, a crucial therapeutic for prostate cancer.[1]

G A 4-Bromo-2-fluorobenzoic Acid B 2-Bromo-4-fluoro- N-methylbenzamide A->B Amidation (Methylamine) C 2-(3-Fluoro-4-(methylcarbamoyl) -phenylamino)-2-methylpropanoic acid B->C Coupling (2-aminoisobutyric acid) D Enzalutamide C->D Cyclization & Reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

Simplified synthesis pathway from the precursor to Enzalutamide.
Mechanism of Action of Enzalutamide

Enzalutamide functions by potently antagonizing the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth. It acts at multiple steps to inhibit AR function.

  • Blocks Androgen Binding: It competitively inhibits the binding of androgens (like testosterone and dihydrotestosterone) to the AR.[3][4]

  • Prevents Nuclear Translocation: It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm into the nucleus.[3][4]

  • Inhibits DNA Binding & Coactivator Recruitment: For any AR that does translocate to the nucleus, Enzalutamide impairs the binding of the AR to DNA at Androgen Response Elements (AREs) and prevents the recruitment of co-activator proteins necessary for gene transcription.[3][4]

The overall effect is a comprehensive shutdown of androgen-driven gene expression, leading to decreased cancer cell proliferation and increased apoptosis.

G cluster_0 Normal Androgen Receptor Signaling Androgen Androgen (e.g., Testosterone) AR_cyto Androgen Receptor (Cytoplasm) Androgen->AR_cyto Binds AR_nuc AR Complex (Nucleus) AR_cyto->AR_nuc Nuclear Translocation ARE Androgen Response Element (DNA) AR_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Growth Cell Proliferation & Survival Transcription->Growth Enzalutamide Enzalutamide Enzalutamide->Androgen Blocks Binding Enzalutamide->AR_cyto Prevents Translocation Enzalutamide->ARE Inhibits DNA Binding

Mechanism of action of Enzalutamide on the androgen receptor pathway.

Safety and Handling

While comprehensive toxicology data is not publicly available, this compound is classified as harmful if swallowed (GHS08, H302) and may cause skin irritation (H315).[1] Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[9] Handling should occur in a well-ventilated area or a fume hood to avoid dust inhalation.[9] It should be stored in a cool, dry place in a tightly sealed container.[1][9]

Conclusion

This compound is a well-characterized chemical intermediate whose physicochemical properties make it suitable for use in complex organic synthesis. Its critical role as a precursor to the life-saving oncology drug Enzalutamide underscores its importance in the pharmaceutical industry. The established protocols for its synthesis and analysis allow for reliable and high-purity production, facilitating its application in drug development and manufacturing.

References

Navigating the Isomeric Landscape: A Technical Guide to Bromo-Fluoro-N-Methylbenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 2-Bromo-4-fluoro-N-methylbenzamide, including a comparative look at its more prevalent isomer, 4-Bromo-2-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis.

This technical guide provides a detailed overview of the chemical and physical properties of this compound. Due to the prevalence of data on its isomer, 4-Bromo-2-fluoro-N-methylbenzamide, this document also presents a comparative analysis to aid researchers in distinguishing between these two closely related compounds. The guide includes available experimental data, synthesis protocols for the 4-bromo isomer, and visual diagrams to elucidate chemical relationships and experimental workflows.

Core Chemical Data: A Tale of Two Isomers

The accurate identification of chemical compounds is paramount in research and development. The following table summarizes the key identifiers for both this compound and its isomer, 4-Bromo-2-fluoro-N-methylbenzamide. It is crucial to note the distinct CAS numbers to ensure the procurement of the correct compound for experimental use.

PropertyThis compound4-Bromo-2-fluoro-N-methylbenzamide
CAS Number 923138-87-8[1]749927-69-3[2][3][4][5][6][7]
Molecular Formula C₈H₇BrFNO[1]C₈H₇BrFNO[2][4][7]
Molecular Weight 232.1 g/mol [1]232.05 g/mol [2][4]
Synonyms -Enzalutamide EP Impurity B, Enzalutamide Impurity 14, N-Methyl 4-bromo-2-fluorobenzamide[4][8]

Physicochemical Properties and Experimental Data

The physical and chemical characteristics of these isomers dictate their behavior in chemical reactions and their suitability for various applications. The following table outlines the available data.

PropertyThis compound4-Bromo-2-fluoro-N-methylbenzamide
Appearance Data not availableWhite to Almost white powder to crystal[9]
Melting Point Data not available125.0 to 129.0 °C[9]
Boiling Point Data not available284.8°C at 760 mmHg
Purity Data not available>98.0% (HPLC)[9]
Solubility Data not availableData not available

Isomeric Relationship

The diagram below illustrates the structural difference between the two isomers, highlighting the positional variation of the bromine and fluorine atoms on the benzene ring.

Isomers cluster_2bromo This compound cluster_4bromo 4-Bromo-2-fluoro-N-methylbenzamide img_2bromo img_4bromo

Caption: Structural comparison of the two benzamide isomers.

Synthesis and Experimental Protocols

Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide

The synthesis of 4-Bromo-2-fluoro-N-methylbenzamide typically involves the amidation of 4-bromo-2-fluorobenzoic acid with methylamine. The reaction is often facilitated by a coupling agent.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid in a suitable solvent such as dichloromethane (CH2Cl2), add methylamine, a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a base such as triethylamine.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically 24 hours, under an inert atmosphere (e.g., Nitrogen).

  • Workup: Following the reaction, the mixture is partitioned between an acidic aqueous solution (e.g., 1N HCl) and an organic solvent like ethyl acetate.

  • Purification: The organic layers are combined, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be further purified by flash chromatography on silica gel.

The following diagram outlines the general workflow for this synthesis.

Synthesis_Workflow start Start: 4-bromo-2-fluorobenzoic acid + Methylamine reagents Add Coupling Agent (EDC) + Base (Triethylamine) in Dichloromethane start->reagents reaction Stir at Room Temperature (24 hours under N2) reagents->reaction workup Partition between 1N HCl and Ethyl Acetate reaction->workup wash Wash Organic Layer with Sat. NaHCO3 and Brine workup->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Flash Chromatography dry->purify end_product End Product: 4-Bromo-2-fluoro-N-methylbenzamide purify->end_product

Caption: General workflow for the synthesis of 4-Bromo-2-fluoro-N-methylbenzamide.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the specific biological activity and associated signaling pathways for this compound in publicly accessible literature. In contrast, 4-Bromo-2-fluoro-N-methylbenzamide is primarily recognized as a crucial intermediate in the synthesis of Enzalutamide.[10][11] Enzalutamide functions as a potent androgen receptor antagonist, playing a critical role in the treatment of prostate cancer by blocking the binding of androgens to the androgen receptor.

Safety and Handling

A Material Safety Data Sheet (MSDS) for this compound indicates that it is a pharmaceutical-related compound of unknown potency.[1] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. The compound should be handled in a well-ventilated area. In case of contact with skin or eyes, the affected area should be rinsed thoroughly with water.[1] For detailed safety information, it is imperative to consult the specific MSDS provided by the supplier.

Conclusion

This technical guide has provided the available information on this compound, highlighting its CAS number and molecular weight. Due to the limited data on this specific isomer, a comparative overview of the more extensively documented 4-Bromo-2-fluoro-N-methylbenzamide has been included. Researchers and drug development professionals are advised to pay close attention to the CAS numbers to ensure they are working with the correct isomer. The provided synthesis protocol for the 4-bromo isomer offers a foundational method that may be adaptable for the synthesis of the 2-bromo isomer, though this would require further research and development. The lack of biological activity data for this compound presents an opportunity for future investigation into its potential pharmacological properties.

References

Spectroscopic Analysis of 2-Bromo-4-fluoro-N-methylbenzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases and chemical supplier information, detailed experimental spectroscopic data (NMR, IR, MS) for 2-Bromo-4-fluoro-N-methylbenzamide (CAS No. 923138-87-8) is not available at this time. While information regarding its isomer, 4-Bromo-2-fluoro-N-methylbenzamide, is accessible, the specific data required for a complete technical guide on the 2-bromo isomer remains unpublished.

This guide, therefore, serves to outline the expected spectroscopic characteristics of this compound based on the analysis of its structural features and by drawing parallels with its isomers and related benzamide derivatives. It also provides generalized experimental protocols for the acquisition of the necessary spectroscopic data, which can be applied once a sample of the compound is available.

Predicted Spectroscopic Data

The structural elucidation of this compound would rely on the combined interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The following tables summarize the anticipated data for each technique.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.2d1HAr-H (ortho to C=O)
~ 7.2 - 7.5m2HAr-H
~ 6.0 - 6.5br s1HN-H
~ 3.0d3HN-CH₃

Note: The exact chemical shifts and coupling constants for the aromatic protons would be influenced by the combined electronic effects of the bromo, fluoro, and amide functionalities.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 165 - 170C=O
~ 158 - 162 (d)C-F
~ 135 - 140C-Br
~ 115 - 135Ar-C
~ 26 - 30N-CH₃

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted IR Spectroscopy Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Medium, SharpN-H Stretch
~ 1640StrongC=O Stretch (Amide I)
~ 1540MediumN-H Bend (Amide II)
~ 1250StrongC-N Stretch
~ 1100StrongC-F Stretch
~ 600 - 800MediumC-Br Stretch
Table 4: Predicted Mass Spectrometry Data (EI)
m/zInterpretation
231/233[M]⁺∙ Isotopic pattern for Br
216/218[M - CH₃]⁺
188/190[M - C(O)NHCH₃]⁺
152[M - Br]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1 second

    • Number of Scans: 16

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

Infrared (IR) Spectroscopy

Sample Preparation and Acquisition:

  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Ensure the ATR crystal is clean by wiping it with isopropanol.

    • Record a background spectrum.

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Perform ATR correction on the resulting spectrum.

Mass Spectrometry (MS)

Sample Preparation and Acquisition:

  • Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Direct insertion probe or via Gas Chromatography (GC-MS).

  • EI Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-500

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired spectroscopic data.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis Proton & Carbon Environment (Chemical Shifts, Couplings) NMR->NMR_Analysis IR IR Spectroscopy IR_Analysis Functional Group Identification (C=O, N-H, C-F, C-Br) IR->IR_Analysis MS Mass Spectrometry MS_Analysis Molecular Weight & Fragmentation (Molecular Ion, Isotope Pattern) MS->MS_Analysis Structure Structural Elucidation of This compound NMR_Analysis->Structure Positional Information IR_Analysis->Structure Functional Groups MS_Analysis->Structure Molecular Formula Confirmation

A logical workflow for the structural elucidation of this compound.

A Technical Guide to the Solubility of 2-Bromo-4-fluoro-N-methylbenzamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-fluoro-N-methylbenzamide, a key starting material in the synthesis of pharmacologically active compounds. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and overall handling in a laboratory and industrial setting. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes available qualitative information and presents quantitative data for structurally related benzamides to provide valuable insights.

Introduction to this compound

This compound is a white to off-white crystalline powder with the molecular formula C₈H₇BrFNO.[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a brominated and fluorinated phenyl ring coupled with a methylamide group, dictates its physicochemical properties, including its solubility in different solvent systems.

Qualitative Solubility Profile

Based on available information, this compound is described as being slightly soluble in methanol and chloroform.[1][2] This suggests a degree of polarity that allows for interaction with moderately polar solvents. General principles of solubility suggest that it would exhibit limited solubility in non-polar solvents like hexanes and higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are effective at solvating a wide range of organic molecules.

Quantitative Solubility Data of Structurally Related Compounds

In the absence of specific quantitative data for this compound, the following table summarizes the solubility of benzamide, a parent compound, in various common organic solvents. This data, obtained through the gravimetric method, can serve as a useful proxy to estimate the behavior of its derivatives. The solubility is expressed as the mole fraction (x) at different temperatures.

SolventTemperature (K)Mole Fraction Solubility (x10³)
Water298.150.13
Methanol298.152.64
Ethanol298.151.85
1-Propanol298.151.45
Ethyl Acetate283.151.34
293.151.98
303.152.89
313.154.19
323.156.01
Acetone298.152.15

Note: The data presented in this table is for benzamide and is intended to provide a general reference for the solubility behavior of related compounds like this compound.[3]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, standardized experimental protocols are necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound

  • High-purity organic solvents

  • Analytical balance

  • Sealed vials

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by measuring the concentration at different time points until it remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility from the measured concentration, taking into account the dilution factor. The result can be expressed in various units, such as mg/mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep Add Excess Solute to Solvent equilibration Agitate at Constant Temperature (24-72h) prep->equilibration separation Centrifuge to Separate Solid equilibration->separation sampling Collect Supernatant separation->sampling dilution Dilute Sample sampling->dilution quantification Quantify by HPLC dilution->quantification result Calculate Solubility quantification->result

Caption: Experimental workflow for solubility determination.

References

Crystal Structure of 2-Bromo-4-fluoro-N-methylbenzamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, the experimental crystal structure of 2-Bromo-4-fluoro-N-methylbenzamide has not been determined or is not publicly available in crystallographic databases. Consequently, this document provides a comprehensive, generalized methodology for the synthesis, crystallization, and crystal structure determination of this compound, based on established protocols for similar molecules. The quantitative data and specific structural details that would be derived from an experimental analysis are therefore not included.

Introduction

This compound is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. The precise three-dimensional arrangement of atoms within its crystal lattice is crucial for understanding its physicochemical properties, such as solubility and stability, as well as its interactions with biological targets. This technical guide outlines the theoretical workflow and experimental protocols necessary for the determination of its crystal structure, from chemical synthesis to crystallographic data analysis.

Synthesis and Crystallization

The synthesis of this compound would typically proceed via the amidation of 2-bromo-4-fluorobenzoic acid.

2.1. Experimental Protocol: Synthesis

A common method for the synthesis of the related isomer, 4-bromo-2-fluoro-N-methylbenzamide, involves the following steps, which can be adapted for the target compound[1]:

  • Reaction Setup: To a solution of 2-bromo-4-fluorobenzoic acid in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive such as 1-hydroxybenzotriazole (HOBt) are added.

  • Amine Addition: An aqueous solution of methylamine is then added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

2.2. Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are paramount. The purified compound would be subjected to various crystallization techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone) is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Crystal Structure Determination

The following protocol outlines the steps for single-crystal X-ray diffraction analysis.

3.1. Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and reflection intensities. This step involves integration of the diffraction spots and correction for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Data Presentation

Should the experimental data become available, it would be presented in the following tabular format for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for this compound.

Parameter Value
Empirical formula C₈H₇BrFNO
Formula weight 232.05
Temperature (K) TBD
Wavelength (Å) TBD
Crystal system TBD
Space group TBD
Unit cell dimensions
a (Å) TBD
b (Å) TBD
c (Å) TBD
α (°) TBD
β (°) TBD
γ (°) TBD
Volume (ų) TBD
Z TBD
Density (calculated) (Mg/m³) TBD
Absorption coefficient (mm⁻¹) TBD
F(000) TBD
Crystal size (mm³) TBD
Theta range for data collection (°) TBD
Index ranges TBD
Reflections collected TBD
Independent reflections TBD
Completeness to theta = ...° (%) TBD
Refinement method TBD
Data / restraints / parameters TBD
Goodness-of-fit on F² TBD
Final R indices [I>2sigma(I)] TBD
R indices (all data) TBD

| Largest diff. peak and hole (e.Å⁻³) | TBD |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.

Bond/Angle Length (Å) / Angle (°)
Br1-C2 TBD
F1-C4 TBD
O1-C7 TBD
N1-C7 TBD
N1-C8 TBD
C1-C2-C3 TBD
C3-C4-C5 TBD
O1-C7-N1 TBD

| C1-C7-N1 | TBD |

Visualization of Experimental Workflow

The logical flow from synthesis to final structural analysis is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials: 2-bromo-4-fluorobenzoic acid & methylamine synthesis Amide Coupling Reaction start->synthesis purification Column Chromatography synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystallization->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation final_structure Final Crystal Structure & CIF File validation->final_structure

Fig. 1: Experimental workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. The successful application of these methodologies will yield critical insights into the molecular architecture of this compound, thereby supporting its further development in chemical and pharmaceutical research. Researchers are encouraged to utilize these protocols as a foundation for their experimental work and to contribute the resulting structural data to public repositories to advance the field.

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in 2-Bromo-4-fluoro-N-methylbenzamide. This compound is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Understanding the selective reactivity of the carbon-bromine bond in the presence of other functional groups, such as the fluorine atom and the N-methylbenzamide moiety, is critical for its effective utilization. This document details the primary reaction classes where the bromine atom is the key reactive site, including palladium-catalyzed cross-coupling reactions, and contrasts this with other potential transformations. Detailed experimental protocols, quantitative data from related substrates, and workflow visualizations are provided to guide researchers in the practical application of this versatile reagent.

Introduction and Molecular Profile

This compound is a substituted aromatic compound featuring a bromine atom and a fluorine atom on the benzene ring, along with an N-methylcarboxamide group. The relative positions of these substituents create a unique electronic and steric environment that dictates the molecule's reactivity.

  • Electronic Effects : The fluorine atom and the N-methylbenzamide group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for certain types of nucleophilic substitution. The bromine atom is located ortho to the bulky amide group, which can introduce steric hindrance.

  • Bond Reactivity : The primary sites of reactivity on the aromatic core are the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. For many important synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. This selective reactivity is the cornerstone of its utility as a synthetic intermediate. For instance, the isomeric compound 4-Bromo-2-fluoro-N-methylbenzamide serves as a key starting material in the synthesis of Enzalutamide, a potent androgen receptor inhibitor.[1][2]

Primary Reaction Pathways Involving the Bromine Atom

The bromine atom of this compound is predominantly reactive in transformations that proceed via oxidative addition to a transition metal catalyst. This makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, with the C-Br bond serving as the reactive handle.[3][4] The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5]

  • Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a C-C bond.[5][6] It is widely used to synthesize biaryl compounds. The reaction is typically carried out in the presence of a palladium catalyst and a base.[6]

  • Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[7][8] This is a key method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[7] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[9]

  • Heck Coupling : This reaction forms a C-C bond by coupling the aryl bromide with an alkene.[3]

  • Sonogashira Coupling : This reaction forms a C-C bond by coupling the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[3]

The general workflow for these reactions is highly conserved, involving careful setup under an inert atmosphere.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_char 4. Characterization p1 Oven-dried Schlenk flask p2 Purge with inert gas (Ar/N2) p1->p2 p3 Add aryl bromide, coupling partner, catalyst, ligand, and base p2->p3 p4 Add degassed solvent p3->p4 r1 Heat to specified temperature p4->r1 r2 Stir and monitor reaction (TLC, GC/LC-MS) r1->r2 w1 Cool to room temperature r2->w1 w2 Quench reaction (if needed) w1->w2 w3 Extract with organic solvent w2->w3 w4 Dry organic layer w3->w4 w5 Purify (e.g., column chromatography) w4->w5 c1 Characterize product (NMR, MS, etc.) w5->c1

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.[4]
Formation of Organometallic Reagents

The C-Br bond can be used to form highly nucleophilic organometallic reagents, such as Grignard or organolithium species. These reagents are powerful tools for forming new C-C bonds through reaction with various electrophiles.

  • Grignard Reagent Formation : Reaction with magnesium metal in an etheral solvent (like THF or diethyl ether) can form the corresponding arylmagnesium bromide.[10][11] This Grignard reagent can then react with electrophiles like aldehydes, ketones, esters, and carbon dioxide.[12][13]

  • Lithiation : Reaction with a strong organolithium base (like n-butyllithium or t-butyllithium) at low temperatures can lead to either bromine-lithium exchange or deprotonation at a site activated by the other ring substituents.[14]

Competing Reactivity: C-Br vs. C-F

A critical consideration for synthetic planning is the relative reactivity of the C-Br and C-F bonds.

  • In Cross-Coupling Reactions : The reactivity order for oxidative addition to palladium(0) is generally C-I > C-Br > C-OTf >> C-Cl > C-F. Therefore, the C-Br bond will selectively react in palladium-catalyzed cross-coupling reactions, leaving the C-F bond intact. This orthogonality is a key advantage of this substrate.

  • In Nucleophilic Aromatic Substitution (SNAr) : In contrast, for SNAr reactions, the reactivity order is typically C-F > C-Cl > C-Br > C-I.[15] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and is a better leaving group in this context.[15] Therefore, under SNAr conditions (a strong nucleophile and a polar aprotic solvent), reaction is expected to occur preferentially at the C-F bond, displacing the fluoride ion.[15][16]

The choice of reaction conditions dictates the site of reactivity, as illustrated by the logical diagram below.

G start This compound cond1 Reaction Conditions? start->cond1 pd_cat Pd(0) Catalyst + Ligand + Base (e.g., Suzuki, Buchwald-Hartwig) cond1->pd_cat Cross-Coupling snar_cond Strong Nucleophile (e.g., NaOMe, R2NH) cond1->snar_cond SNAr metal_cond Active Metal or Organolithium (e.g., Mg, n-BuLi) cond1->metal_cond Metallation outcome1 Selective reaction at C-Br bond (Cross-Coupling Product) pd_cat->outcome1 outcome2 Selective reaction at C-F bond (SNAr Product) snar_cond->outcome2 outcome3 Formation of Organometallic Reagent (Grignard or Aryllithium) metal_cond->outcome3

Caption: Decision diagram for predicting reactivity at C-Br vs. C-F.

Quantitative Reactivity Data

While specific yield data for this compound is not widely published, extensive data from structurally similar substrates demonstrates the high efficiency of cross-coupling reactions at the C-Br bond. The following tables summarize representative yields for key transformations on analogous aryl bromides.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

Aryl Bromide Substrate Boronic Acid Catalyst System Base Solvent Yield (%) Reference
2-Bromo-4-methylpyridine Phenylboronic acid Pd(OAc)₂, SPhos K₃PO₄ Toluene/H₂O 81 [17]
2-Bromo-4-fluorophenol Phenylboronic acid (L1)₂Pd(OAc)₂ K₂CO₃ Water (Not specified) [3]

| 2-Bromo-N-phenylbenzamide | Arylboronic acid | Pd(OAc)₂, Phosphine Ligand | Various | Anhydrous Solvent | (Not specified) |[4] |

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

Aryl Bromide Substrate Amine Catalyst System Base Solvent Yield (%) Reference
2-Bromo-4-fluorophenol Morpholine Pd₂(dba)₃, XPhos NaOtBu Toluene (Not specified) [3]
4-Bromobenzonitrile N-acetyl-L-prolinamide [Pd(Cinnamyl)Cl]₂, XantPhos DBU PhMe 92 [18]

| 2-Bromo-N-phenylbenzamide | Amine | Pd precatalyst, Ligand | Various | Anhydrous Solvent | (Not specified) |[4] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and provide a robust starting point for experimentation with this compound.[3][4][17]

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 4-fluoro-N-methyl-2-phenylbenzamide.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, degassed

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize 2-(diethylamino)-4-fluoro-N-methylbenzamide.

Materials:

  • This compound

  • Diethylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equiv) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 equiv) and diethylamine (1.2 equiv).

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The bromine atom in this compound is a highly versatile and selectively reactive functional group. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which proceed in high yield and with excellent functional group tolerance, leaving the C-F bond intact. This predictable reactivity allows for the strategic construction of complex molecular architectures, making it an invaluable tool for medicinal chemists and synthetic researchers. By carefully selecting reaction conditions, chemists can precisely control whether the C-Br or C-F bond participates in a given transformation, enabling the synthesis of a diverse array of substituted benzamides for drug discovery and materials science applications.

References

The Strategic Role of Fluorine Substitution in 2-Bromo-4-fluoro-N-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of fluorine substitution in 2-Bromo-4-fluoro-N-methylbenzamide, a compound of interest in medicinal chemistry. We explore the impact of fluorine on the molecule's physicochemical properties and potential biological activities, offering a comparative analysis with its non-fluorinated counterpart, 2-Bromo-N-methylbenzamide. This document includes detailed experimental protocols for synthesis and biological evaluation, alongside a proposed mechanism of action and signaling pathway to guide further research and development.

Introduction

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's lipophilicity, metabolic stability, binding affinity, and acidity (pKa). This guide focuses on this compound to elucidate the specific contributions of the fluorine substituent to its chemical and potential biological characteristics. By comparing it with 2-Bromo-N-methylbenzamide, we aim to provide a clear perspective on the strategic advantages of fluorination in the design of novel therapeutic agents.

Comparative Physicochemical Data

The substitution of a hydrogen atom with fluorine in the benzamide scaffold leads to predictable yet significant alterations in the molecule's physicochemical properties. These changes are crucial for its pharmacokinetic and pharmacodynamic behavior.

PropertyThis compound2-Bromo-N-methylbenzamideImpact of Fluorine Substitution
Molecular Formula C₈H₇BrFNOC₈H₈BrNOAddition of one fluorine atom
Molecular Weight 232.05 g/mol 214.06 g/mol Increased molecular weight
LogP (Predicted) 2.11.9Increased lipophilicity
Topological Polar Surface Area (TPSA) 32.59 Ų32.59 ŲNo change in TPSA
Hydrogen Bond Donors 11No change
Hydrogen Bond Acceptors 11No change
pKa (Predicted, basic) -1.1-0.8Decreased basicity of the amide nitrogen

The Role of Fluorine: A Deeper Dive

The strategic placement of a fluorine atom at the C4-position of the benzamide ring in this compound imparts several key characteristics that are advantageous in drug design:

  • Enhanced Lipophilicity : The increased LogP value suggests that the fluorinated compound may exhibit improved membrane permeability, potentially leading to better absorption and distribution in biological systems.[1]

  • Metabolic Stability : The strong C-F bond can block metabolically susceptible positions on the aromatic ring, thereby increasing the compound's resistance to oxidative metabolism by cytochrome P450 enzymes and potentially prolonging its half-life.

  • Altered Acidity/Basicity : The electron-withdrawing nature of fluorine decreases the basicity of the nearby amide nitrogen. This can influence the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and interactions with biological targets.

  • Favorable Binding Interactions : Fluorine can participate in unique non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar benzamide derivatives.

Materials:

  • 2-Bromo-4-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Methylamine solution (2M in THF or aqueous)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Acid Chloride Formation: To a solution of 2-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude 2-bromo-4-fluorobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. Add triethylamine (2.5 eq) followed by the dropwise addition of methylamine solution (2.0 eq). Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

General Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard MTT assay to assess the in vitro cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.[3][4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound and 2-Bromo-N-methylbenzamide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Proposed Mechanism of Action and Signaling Pathway

While the specific biological target of this compound is yet to be determined, based on the known activities of structurally related benzamides, a plausible hypothesis is its involvement in the modulation of inflammatory pathways. Some N-aryl benzamides have been reported to exhibit anti-inflammatory properties.[6] A potential mechanism could involve the inhibition of key inflammatory mediators.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. We propose that this compound may exert anti-inflammatory effects by interfering with this pathway.

G ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex ProInflammatory_Stimuli->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Compound 2-Bromo-4-fluoro- N-methylbenzamide Compound->IKK_Complex Inhibits

Caption: Proposed inhibitory effect on the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where this compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Conclusion

The incorporation of a fluorine atom in this compound significantly modifies its physicochemical properties, suggesting a potentially improved pharmacokinetic profile compared to its non-fluorinated analog. While its specific biological activity remains to be elucidated, the provided experimental protocols for synthesis and cytotoxicity screening offer a solid foundation for future investigations. The proposed anti-inflammatory mechanism of action provides a rational starting point for exploring the therapeutic potential of this and related fluorinated benzamides. Further structure-activity relationship studies are warranted to fully understand the impact of fluorine substitution and to optimize the compound's biological activity.

References

Unveiling 2-Bromo-4-fluoro-N-methylbenzamide: A Technical Guide to a Niche Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview of the Synthesis and Properties of 2-Bromo-4-fluoro-N-methylbenzamide, a sparsely documented yet commercially available chemical building block.

This technical guide provides a detailed overview of this compound, a halogenated aromatic amide. Despite the extensive documentation of its isomer, 4-Bromo-2-fluoro-N-methylbenzamide, as a key intermediate in the synthesis of the prostate cancer drug Enzalutamide, this compound remains a compound with limited publicly available scientific literature regarding its discovery and specific biological applications. This document aims to consolidate the available information on its synthesis and chemical properties, catering to researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is collated from various chemical supplier databases.

PropertyValueSource(s)
CAS Number 923138-87-8[1][2][3]
Molecular Formula C₈H₇BrFNO[1][2]
Molecular Weight 232.05 g/mol [2]
Purity >97%[3]
Physical Form Solid[4]

Synthesis of this compound

The initial synthesis of this compound likely involves a two-step process starting from a commercially available precursor, followed by amidation. A proposed synthetic workflow is detailed below.

G cluster_0 Step 1: Synthesis of 2-Bromo-4-fluorobenzoic Acid cluster_1 Step 2: Amidation 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene 2-Amino-4-fluorotoluene 2-Amino-4-fluorotoluene 4-Fluoro-2-nitrotoluene->2-Amino-4-fluorotoluene Reduction 2-Bromo-4-fluorotoluene 2-Bromo-4-fluorotoluene 2-Amino-4-fluorotoluene->2-Bromo-4-fluorotoluene Sandmeyer Reaction 2-Bromo-4-fluorobenzoic Acid 2-Bromo-4-fluorobenzoic Acid 2-Bromo-4-fluorotoluene->2-Bromo-4-fluorobenzoic Acid Oxidation This compound This compound 2-Bromo-4-fluorobenzoic Acid->this compound Amide Coupling (e.g., with Methylamine)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

While a specific, published experimental protocol for the synthesis of this compound is not available, a standard and reliable method would involve the amidation of 2-bromo-4-fluorobenzoic acid. Below is a representative protocol based on well-established chemical transformations.

Synthesis of 2-Bromo-4-fluorobenzoyl chloride

  • To a solution of 2-bromo-4-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) is added.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • The solvent and excess reagent are removed under reduced pressure to yield the crude 2-bromo-4-fluorobenzoyl chloride, which can be used in the next step without further purification.

Synthesis of this compound

  • The crude 2-bromo-4-fluorobenzoyl chloride is dissolved in an anhydrous aprotic solvent like DCM.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of methylamine (2.0 eq), either as a solution in a solvent like tetrahydrofuran (THF) or as a gas bubbled through the solution, is added dropwise.

  • A base such as triethylamine or pyridine (1.5 eq) is added to neutralize the hydrochloric acid formed during the reaction.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for completion.

  • Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

G 2-Bromo-4-fluorobenzoic Acid 2-Bromo-4-fluorobenzoic Acid This compound This compound 2-Bromo-4-fluorobenzoic Acid->this compound Methylamine Methylamine Methylamine->this compound Coupling Reagents Coupling Reagents Coupling Reagents->this compound

Caption: Logical relationship of reactants leading to the final product.

Biological Activity and Applications

There is a notable absence of published research on the biological activity of this compound. Unlike its isomer, which is a precursor to a potent androgen receptor inhibitor, the therapeutic potential of this specific compound has not been reported. Its commercial availability suggests its use as a building block in the synthesis of more complex molecules in various research and development settings.[3] The presence of bromo and fluoro substituents makes it a candidate for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, respectively.

Conclusion

This compound is a chemical intermediate that, while structurally similar to a pharmaceutically relevant precursor, lacks a detailed public record of its discovery and biological function. The synthetic route to this compound is straightforward and relies on standard amidation procedures from 2-bromo-4-fluorobenzoic acid. This technical guide provides a consolidation of the available data and a reliable protocol for its synthesis, serving as a valuable resource for chemists and pharmaceutical scientists interested in this and related halogenated benzamides. Further research is warranted to explore the potential applications and biological activities of this molecule.

References

Methodological & Application

Application Note: A Detailed Protocol for the Amidation of 4-Bromo-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-fluorobenzoic acid is a key building block in organic synthesis, particularly valued in the pharmaceutical industry.[1] Its derivatives are crucial intermediates in the synthesis of significant active pharmaceutical ingredients (APIs), including Enzalutamide and Venclexta.[2][3] The amidation of the carboxylic acid group is a fundamental transformation that allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery.[4]

This document provides a detailed protocol for the reliable amidation of 4-bromo-2-fluorobenzoic acid using a standard carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with the additive 1-hydroxybenzotriazole (HOBt). This method is widely used due to its mild conditions and broad functional group tolerance.[4][5][6]

Physicochemical Data of Starting Material

A clear understanding of the starting material's properties is essential for proper handling, reaction setup, and stoichiometric calculations.

PropertyValueReference
Compound Name 4-Bromo-2-fluorobenzoic acid
CAS Number 112704-79-7[7]
Molecular Formula C₇H₄BrFO₂[7]
Molecular Weight 219.01 g/mol [7]
Appearance White to light yellow crystalline powder[3]
Melting Point 211-215 °C[8]
Solubility Soluble in methanol and DMF[8][9]

Experimental Protocol: Amidation via EDC/HOBt Coupling

This protocol details the synthesis of 4-bromo-2-fluoro-N-methylbenzamide as a representative example. The procedure can be adapted for use with other primary or secondary amines.

2.1. Principle of the Reaction

The reaction proceeds via the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[10] This intermediate is prone to racemization and side reactions. The addition of HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide bond with minimal side products.[5][10] A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and any acidic species formed during the reaction.[11]

2.2. Materials and Equipment

Reagents:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)

  • Amine (e.g., Methylamine, 2M solution) (1.2 - 2.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC) (1.2 - 1.5 eq)[9]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)[9]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[9][11]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

2.3. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.2-0.5 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (e.g., methylamine, 1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).[4][9]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exotherm and minimize side reactions.[11]

  • Activation: Add EDC (1.2 eq) to the mixture portion-wise, ensuring the temperature remains low.[4]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.[9]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up (Quenching): Upon completion, quench the reaction by adding deionized water (equal to the volume of DMF used).[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer).[9]

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[9]

2.4. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • EDC, HOBt, and DMF are irritants and should be handled with care. Avoid inhalation and skin contact.

  • DIPEA is a corrosive and flammable base. Handle with caution.

Data Presentation

The following table summarizes the results for a representative amidation reaction.

Reactant 1Reactant 2Coupling ReagentsSolventTime (h)Yield (%)Mass Spec (MS)
4-Bromo-2-fluorobenzoic acidMethylamine (2M aq.)EDC, HOBt, DIPEADMF1674%[M+H]⁺ = 232

Data synthesized from a representative synthesis of 4-bromo-2-fluoro-N-methylbenzamide.[9]

Visualized Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental process and the underlying chemical mechanism.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve 4-bromo-2-fluorobenzoic acid in anhydrous DMF B Add Amine, HOBt, and DIPEA A->B C Cool to 0 °C B->C D Add EDC portion-wise C->D E Stir at room temperature for 12-18h D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash with NaHCO3 & Brine H->I J Dry and Concentrate I->J K Purify via Column Chromatography J->K L Characterize Product (NMR, MS) K->L G RCOOH R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + EDC EDC EDC HOBt_Ester HOBt-Ester O_Acyl->HOBt_Ester + HOBt Urea EDC-Urea (Byproduct) O_Acyl->Urea + H₂O (side reaction) HOBt HOBt Amide R-CONH-R' (Amide Product) HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ (Amine) Amide->HOBt regenerates

References

HPLC analytical method for 2-Bromo-4-fluoro-N-methylbenzamide purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purity Assessment of 2-Bromo-4-fluoro-N-methylbenzamide by High-Performance Liquid Chromatography (HPLC).

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of this compound. This analytical method is crucial for ensuring the quality and consistency of this compound in research and development settings. The protocol details the necessary instrumentation, reagents, and a validated chromatographic procedure. Additionally, this guide outlines the parameters for method validation and presents the data in a clear, tabular format for ease of interpretation.

Introduction

This compound is a chemical intermediate that is valuable in the synthesis of various pharmaceutical compounds. The purity of such intermediates is of utmost importance as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of pharmaceutical intermediates. This application note describes a robust RP-HPLC method for the routine analysis of this compound.

Physicochemical Properties and Chromatographic Approach

The chemical structure of this compound contains a substituted benzene ring, making it a chromophoric molecule that readily absorbs ultraviolet (UV) light. This characteristic allows for sensitive detection using a UV detector. The presence of the halogen (bromo and fluoro) and amide functional groups contributes to the molecule's moderate polarity, making it well-suited for separation using a reversed-phase C18 column. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a good peak shape and resolution from potential impurities.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

Table 1: Gradient Program

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.07030
15.03070
20.03070
20.17030
25.07030
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A typical working standard concentration for purity determination would be 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample of this compound and prepare a solution with a nominal concentration of 100 µg/mL in the mobile phase. Ensure complete dissolution by sonicating for 10 minutes. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation and Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The validation parameters and their acceptance criteria are summarized below.

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20009500
RSD of Peak Area (%) (n=6)≤ 2.0%0.7%
RSD of Retention Time (%) (n=6)≤ 1.0%0.2%

Table 3: Method Validation Summary

ParameterResult
Linearity (r²) ≥ 0.999 over the range of 1-100 µg/mL
Precision (%RSD) Intra-day (n=6): < 1.0%Inter-day (n=6): < 1.5%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Specificity The analyte peak is well-resolved from potential impurities and degradation products. Peak purity index > 0.995.

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow prep Sample and Standard Preparation hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) injection Injection of Sample/ Standard into HPLC prep->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection at 254 nm separation->detection data_acq Data Acquisition and Integration detection->data_acq analysis Data Analysis (Purity Calculation, Validation) data_acq->analysis report Reporting of Results analysis->report

Caption: Workflow for the HPLC purity assessment of this compound.

Conclusion

The HPLC method detailed in this application note is demonstrated to be a reliable and robust technique for the purity assessment of this compound. The method is specific, linear, precise, and accurate, making it suitable for routine quality control in a drug development environment. The provided protocols and data presentation guidelines will aid researchers and scientists in implementing this method effectively.

Application Notes and Protocols: ¹H and ¹³C NMR Characterization of 4-Bromo-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "2-Bromo-4-fluoro-N-methylbenzamide" yielded limited specific NMR data. The following application note focuses on the isomeric compound, 4-Bromo-2-fluoro-N-methylbenzamide , for which more definitive, albeit still limited, public data is available. The ¹³C NMR data presented herein is predicted data generated from spectroscopic prediction software, included to provide a more complete characterization profile in the absence of experimentally derived public data.

Introduction

4-Bromo-2-fluoro-N-methylbenzamide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous characterization of such small molecules. This document provides a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of 4-Bromo-2-fluoro-N-methylbenzamide and presents the corresponding spectral data for reference.

Data Presentation

¹H NMR Spectral Data

The following table summarizes the experimental ¹H NMR spectral data for 4-Bromo-2-fluoro-N-methylbenzamide.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.01t8.51HH-6
7.42d10.21HH-5
7.32d11.31HH-3
6.68br s-1HNH
3.03d6.03HCH₃

Solvent: CDCl₃ Spectrometer Frequency: Not specified in source data.

Predicted ¹³C NMR Spectral Data

The following table presents the predicted ¹³C NMR chemical shifts for 4-Bromo-2-fluoro-N-methylbenzamide. This data was generated to provide a comprehensive characterization profile.

Chemical Shift (δ) ppmAssignment
163.5C=O
159.0 (d, ¹JCF = 252 Hz)C-2
135.5C-5
131.0C-6
125.0 (d, ³JCF = 4 Hz)C-4
121.5 (d, ²JCF = 12 Hz)C-1
118.0 (d, ²JCF = 25 Hz)C-3
26.5CH₃

Prediction generated using publicly available NMR prediction software. Actual experimental values may vary.

Experimental Protocols

The following protocols are provided as a standardized methodology for the preparation of a sample of 4-Bromo-2-fluoro-N-methylbenzamide and the subsequent acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of 4-Bromo-2-fluoro-N-methylbenzamide into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Dissolution: Gently vortex or swirl the vial to ensure the complete dissolution of the sample. If necessary, the sample can be gently warmed in a water bath to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identifier.

NMR Spectra Acquisition

These protocols are based on a standard 500 MHz NMR spectrometer.

  • Instrument Setup: Ensure the NMR spectrometer is properly tuned and calibrated.

  • Sample Insertion: Carefully insert the NMR tube into the spectrometer's magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 32 scans are typically sufficient.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm is appropriate for most organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.

Mandatory Visualization

molecular_structure cluster_molecule 4-Bromo-2-fluoro-N-methylbenzamide C1 C1 C2 C2 C1->C2 C_O C=O C1->C_O C3 C3 C2->C3 F F C2->F C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O O C_O->O N N C_O->N CH3 CH₃ N->CH3 NH NH N->NH experimental_workflow cluster_workflow NMR Analysis Workflow sample_prep Sample Preparation (10-20 mg in CDCl₃) instrument_setup Instrument Setup (Locking & Shimming) sample_prep->instrument_setup h1_acquisition ¹H NMR Acquisition (zg30, 16-32 scans) instrument_setup->h1_acquisition c13_acquisition ¹³C NMR Acquisition (zgpg30, 1024-4096 scans) instrument_setup->c13_acquisition data_processing Data Processing (FT, Phasing, Calibration) h1_acquisition->data_processing c13_acquisition->data_processing spectral_analysis Spectral Analysis (Integration, Multiplicity, δ) data_processing->spectral_analysis structure_elucidation Structure Confirmation spectral_analysis->structure_elucidation

Application of 2-Bromo-4-fluoro-N-methylbenzamide in the Synthesis of Prostate Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-Bromo-4-fluoro-N-methylbenzamide as a key starting material in the synthesis of second-generation non-steroidal anti-androgen drugs, Enzalutamide and Apalutamide, for the treatment of prostate cancer.

Introduction

Prostate cancer is a leading cause of cancer-related death in men. The growth of most prostate cancers is driven by androgens, which act through the androgen receptor (AR). Enzalutamide and Apalutamide are potent androgen receptor inhibitors that have demonstrated significant efficacy in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3][4] These drugs act by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA and coactivator proteins.[3][4] A crucial building block in the chemical synthesis of both Enzalutamide and Apalutamide is this compound. This application note outlines the synthetic routes and provides detailed experimental protocols for the synthesis of these important therapeutics using this key intermediate.

Androgen Receptor Signaling Pathway and Inhibition by Enzalutamide and Apalutamide

The androgen receptor signaling pathway plays a critical role in the development and progression of prostate cancer. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the androgen receptor complex binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote prostate cancer cell growth and survival.

Enzalutamide and Apalutamide are second-generation anti-androgens that potently inhibit this pathway at multiple points. They not only block the binding of androgens to the receptor but also prevent the nuclear translocation of the receptor and its interaction with DNA. This multi-faceted inhibition leads to a more profound and durable suppression of androgen receptor signaling compared to first-generation anti-androgens.

androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Enzalutamide/Apalutamide Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Dissociation of HSP AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Inhibitor Enzalutamide/ Apalutamide Inhibitor->Androgen Competes for binding Inhibitor->AR_dimer Inhibits nuclear translocation Inhibitor->ARE Inhibits DNA binding

Caption: Androgen Receptor Signaling Pathway and Points of Inhibition.

Synthesis of Enzalutamide

Enzalutamide can be synthesized from 4-bromo-2-fluorobenzoic acid, which is a precursor to this compound. The overall synthesis involves several key steps, including amidation, a coupling reaction, and a final cyclization.

enzalutamide_synthesis start 4-Bromo-2-fluorobenzoic acid step1 Amidation with Methylamine start->step1 intermediate1 4-Bromo-2-fluoro-N- methylbenzamide step1->intermediate1 step2 Ullmann Coupling with 2-Aminoisobutyric acid intermediate1->step2 intermediate2 2-((3-Fluoro-4-(methylcarbamoyl) -phenyl)amino)-2-methylpropanoic acid step2->intermediate2 step3 Esterification intermediate2->step3 intermediate3 Methyl 2-((3-fluoro-4-(methylcarbamoyl) -phenyl)amino)-2-methylpropanoate step3->intermediate3 step4 Cyclization with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile intermediate3->step4 end Enzalutamide step4->end

Caption: Synthetic Workflow for Enzalutamide.
Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide from 4-Bromo-2-fluorobenzoic acid

This protocol is based on a general amidation procedure.

Reagent/SolventMolar Equivalent
4-Bromo-2-fluorobenzoic acid1.0
Thionyl chloride1.2
N,N-Dimethylformamide (DMF)Catalytic
Methylamine (40% in water)2.2
Isopropyl acetateSolvent

Procedure:

  • To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in isopropyl acetate, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature and then heat to 60°C. Stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0°C.

  • In a separate flask, prepare a solution of aqueous methylamine (2.2 eq) in isopropyl acetate and cool to 0°C.

  • Slowly add the acid chloride solution to the methylamine solution while maintaining the temperature at 0-5°C.

  • Stir the reaction mixture for 1 hour at 0-5°C.

  • Add water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-fluoro-N-methylbenzamide.

Step 2: Synthesis of Enzalutamide via Ullmann Coupling and Cyclization

This protocol describes the subsequent steps to convert 4-Bromo-2-fluoro-N-methylbenzamide to Enzalutamide.

Reagent/SolventMolar Equivalent
4-Bromo-2-fluoro-N-methylbenzamide1.0
2-Aminoisobutyric acid1.2
Potassium carbonate3.0
Copper(I) iodide (CuI)0.05
2-Acetylcyclohexanone0.05
N,N-Dimethylformamide (DMF)Solvent
Methyl iodide1.5
4-isothiocyanato-2-(trifluoromethyl)benzonitrile1.1
Triethylamine1.1
TolueneSolvent

Procedure:

  • Ullmann Coupling: In a reaction vessel under an inert atmosphere, combine 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq), 2-aminoisobutyric acid (1.2 eq), potassium carbonate (3.0 eq), 2-acetylcyclohexanone (0.05 eq), and CuI (0.05 eq) in DMF.[5]

  • Heat the mixture to 110-115°C and stir for 20-25 hours.[5]

  • Cool the reaction mixture, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer to precipitate the product, which is then filtered and dried.

  • Esterification: The resulting acid is then esterified, for example, by reacting with methyl iodide in the presence of a base to yield methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate.

  • Cyclization: The ester intermediate is dissolved in toluene, and triethylamine (1.1 eq) is added.[6]

  • A solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.1 eq) in toluene is added dropwise at 50-60°C.[6]

  • The reaction is stirred for 4 hours at 60°C.[6]

  • After completion, the reaction is worked up by washing with aqueous acid and brine. The organic layer is dried and concentrated.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford Enzalutamide.[6]

StepProductYieldPurity (HPLC)
Amidation4-Bromo-2-fluoro-N-methylbenzamide~90%>98%
Overall SynthesisEnzalutamide35%99.8%

Note: Yields are approximate and can vary based on reaction scale and purification methods. The overall yield is reported from 4-bromo-2-fluorobenzoic acid.[7][8]

Synthesis of Apalutamide

The synthesis of Apalutamide also utilizes 4-bromo-2-fluoro-N-methylbenzamide as a key starting material, which undergoes a coupling reaction with 1-aminocyclobutanecarboxylic acid, followed by reaction with 5-amino-3-trifluoromethyl-2-cyanopyridine and cyclization with thiophosgene.[9][10]

apalutamide_synthesis start 4-Bromo-2-fluoro-N- methylbenzamide step1 Coupling with 1-Aminocyclobutanecarboxylic acid start->step1 intermediate1 4-((1-Carboxycyclobutyl)amino)-2- fluoro-N-methylbenzamide step1->intermediate1 step2 Reaction with 5-amino-3- (trifluoromethyl)picolinonitrile intermediate1->step2 intermediate2 Amide Intermediate step2->intermediate2 step3 Cyclization with Thiophosgene intermediate2->step3 end Apalutamide step3->end

Caption: Synthetic Workflow for Apalutamide.
Experimental Protocols

Step 1: Synthesis of 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide

Reagent/SolventMolar Equivalent/Amount
4-bromo-2-fluoro-N-methylbenzamide1.0 eq (12.0 kg, 51.7 mol)
1-aminocyclobutanecarboxylic acid1.2 eq (6.3 kg, 61.7 mol)
Potassium carbonate3.0 eq (16.5 kg, 155 mol)
2-acetyl cyclohexanone0.02 eq (0.12 kg, 1.05 mol)
Cuprous iodide (CuI)0.02 eq (0.2 kg, 1.05 mol)
N,N-Dimethylformamide (DMF)70 L
Water1.2 L

Procedure:

  • Charge a reactor with 4-bromo-2-fluoro-N-methylbenzamide, 1-aminocyclobutanecarboxylic acid, potassium carbonate, 2-acetyl cyclohexanone, and water in DMF.[9][10]

  • Under nitrogen protection, add CuI.[9]

  • Heat the reaction mixture to 110-120°C and maintain for 12-36 hours.[9][10]

  • After the reaction is complete, cool the mixture and add water.

  • Extract the product with ethyl acetate.[9]

  • The combined organic layers are washed, dried, and concentrated to yield the intermediate product.

Step 2: Synthesis of Apalutamide

The intermediate from Step 1 is then reacted with 5-amino-3-trifluoromethyl-2-cyanopyridine and subsequently cyclized using thiophosgene to yield Apalutamide.[9][10]

Reagent/SolventMolar Equivalent
4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide1.0
5-amino-3-trifluoromethyl-2-cyanopyridine1.0
Thiophosgene1.0
Solvent (e.g., Chloroform)-
Base (e.g., Triethylamine)-

Procedure:

  • The carboxylic acid intermediate is first activated (e.g., formation of an acid chloride or active ester).

  • The activated intermediate is then reacted with 5-amino-3-trifluoromethyl-2-cyanopyridine in the presence of a base.

  • The resulting intermediate is then treated with thiophosgene in a suitable solvent to induce cyclization.

  • The crude Apalutamide is then purified by crystallization from a solvent mixture such as ethyl acetate and petroleum ether.[9]

StepProductCost Reduction
Overall SynthesisApalutamide>35%

Note: The synthesis method for Apalutamide described in the patent avoids the use of highly toxic cyanide reagents, making it a safer and more cost-effective process.[9][10]

Conclusion

This compound is a versatile and critical intermediate in the synthesis of the potent anti-prostate cancer drugs, Enzalutamide and Apalutamide. The synthetic routes outlined in this document provide a framework for the laboratory-scale and industrial production of these life-saving medications. The detailed protocols and workflows are intended to aid researchers and drug development professionals in their efforts to synthesize and further investigate these important therapeutic agents. The development of safer and more efficient synthetic methods, as highlighted in the synthesis of Apalutamide, is crucial for reducing manufacturing costs and improving the accessibility of these drugs to patients worldwide.

References

Application Notes and Protocols: Ullmann Condensation Reaction Using 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This copper-catalyzed cross-coupling reaction is invaluable for the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the Ullmann condensation reaction utilizing 2-Bromo-4-fluoro-N-methylbenzamide as a key starting material. This substrate is of particular interest due to the presence of both electron-withdrawing (fluoro and amide groups) and donating (methyl group) functionalities, which can influence its reactivity and provide a scaffold for a diverse range of derivatives.

The protocols outlined below are based on established methodologies for similar aryl bromides and provide a robust starting point for researchers. Optimization of these conditions may be necessary to achieve desired yields and purity for specific coupling partners.

Reaction Scheme

The generalized Ullmann condensation of this compound with a generic nucleophile (amine or alcohol) is depicted below:

Caption: General scheme of the Ullmann condensation with this compound.

Experimental Protocols

The following are detailed protocols for the C-N and C-O coupling reactions of this compound.

Protocol 1: C-N Coupling (Amination) with an Aniline Derivative

This protocol is adapted from a chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids.[1]

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 232 mg).

  • Add the aniline derivative (1.2 mmol).

  • Add Copper(I) iodide (0.1 mmol, 19 mg).

  • Add L-proline (0.2 mmol, 23 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous DMF (5 mL).

  • Stir the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C-O Coupling (Etherification) with a Phenol Derivative

This protocol is a general method for Ullmann-type diaryl ether synthesis.

Materials:

  • This compound

  • Phenol derivative (e.g., 4-cresol)

  • Copper(I) oxide (Cu₂O)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer with heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 232 mg).

  • Add the phenol derivative (1.5 mmol).

  • Add Copper(I) oxide (0.05 mmol, 7 mg).

  • Add cesium carbonate (2.0 mmol, 652 mg).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Stir the reaction mixture at 130 °C for 36 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Ullmann condensation of this compound. The yield data is hypothetical and serves as a target for optimization.

Table 1: C-N Coupling Reaction Parameters

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
1AnilineCuI (10)L-proline (20)K₂CO₃ (2)DMF1102475-85
24-MethoxyanilineCuI (10)L-proline (20)K₂CO₃ (2)DMF1102480-90
3MorpholineCuI (10)NoneK₂CO₃ (2)Dioxane1203660-70
4IndoleCuI (5)Phenanthroline (10)Cs₂CO₃ (2)Toluene1002470-80

Table 2: C-O Coupling Reaction Parameters

EntryPhenolCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
1PhenolCu₂O (5)NoneCs₂CO₃ (2)Dioxane1303665-75
24-CresolCu₂O (5)NoneCs₂CO₃ (2)Dioxane1303670-80
34-NitrophenolCuI (10)8-Hydroxyquinoline (20)K₃PO₄ (2)DMSO1402450-60
42-NaphtholCu₂O (10)NoneCs₂CO₃ (2.5)NMP1504860-70

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing the Ullmann condensation reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Reactants: - this compound - Amine/Phenol setup->add_reagents add_catalyst Add Catalyst System: - Copper Source - Ligand (optional) - Base add_reagents->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent heating Heat to Reaction Temperature with Stirring add_solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for the Ullmann condensation experiment.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed Ullmann condensation.

Catalytic_Cycle Proposed Catalytic Cycle for Ullmann Condensation A Cu(I)X Active Catalyst B [R-Nu-Cu(I)-L] Copper Nucleophile Complex A->B + R-NuH, -HX (Base) C [Ar-Cu(III)(X)(Nu-R)] Oxidative Adduct B->C + Ar-X (Oxidative Addition) C->A Reductive Elimination D Ar-Nu-R Product C->D

Caption: A simplified representation of the catalytic cycle for the Ullmann reaction.

Concluding Remarks

The Ullmann condensation provides a powerful and versatile method for the synthesis of N-aryl and O-aryl derivatives of this compound. The protocols and data presented herein offer a solid foundation for researchers to explore the chemical space around this important scaffold. Further optimization of catalysts, ligands, bases, and solvents may be required to achieve optimal results for specific substrate combinations. Careful monitoring of reaction progress and rigorous purification are essential for obtaining high-purity products.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in pharmacologically active molecules.[3][4] This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 2-Bromo-4-fluoro-N-methylbenzamide with various boronic acids.

This compound is a valuable building block for the synthesis of a diverse range of substituted benzamide derivatives. The Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents at the 2-position, providing access to novel chemical entities for screening and lead optimization in drug discovery programs. The reaction proceeds via a catalytic cycle involving a palladium catalyst, and typically requires a base and a suitable solvent system.[5]

Reaction Principle

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle consisting of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex.[6]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly influence the yield and purity of the desired product.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Suzuki coupling of this compound is not extensively published in a single source, the following table summarizes typical reaction conditions and expected yields based on analogous reactions with structurally similar aryl bromides.[1][7] These conditions serve as a strong starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012-1885-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane/H₂O901290-98
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O951675-85
44-Chlorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄2-MeTHF808-1280-90
52-Naphthylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃1,4-Dioxane10018~90

Note: Yields are representative and based on studies with similar aryl bromide substrates. Optimization for this compound may be required to achieve optimal results.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄; 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard, oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask, round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, the palladium catalyst, ligand (if necessary), and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1][8]

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1][2][8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][2] The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.[9]

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Catalyst & Ligand - Base B Inert Atmosphere: Evacuate & backfill with Ar or N₂ (3x) A->B C Add Degassed Solvent B->C D Heat & Stir (e.g., 80-110 °C) C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Cool to RT E->F G Aqueous Workup: Dilute, wash with H₂O & brine F->G H Dry & Concentrate G->H I Purify: Flash Column Chromatography H->I J Pure Product I->J

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation (+ Base) pd2_trans->pd0 product R¹-R² pd2_trans->product Reductive Elimination aryl_halide R¹-X (2-Bromo-4-fluoro- N-methylbenzamide) aryl_halide->pd2_complex boronic_acid R²-B(OH)₂ boronic_acid->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl and heteroaryl derivatives of this compound. The provided protocol and representative conditions offer a robust starting point for researchers in drug discovery and organic synthesis. While the conditions are based on analogous systems, they are expected to translate well to the target substrate. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the highest possible yields for specific boronic acid coupling partners. The versatility and reliability of this reaction make it an indispensable tool for the rapid generation of compound libraries for further biological evaluation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Bromo-4-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical manufacturing. The described synthetic pathway is a robust three-step process commencing from the readily available 4-fluorobenzaldehyde. The protocols are designed for scalability, focusing on process efficiency, yield, and purity suitable for industrial applications.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence:

  • Bromination of 4-fluorobenzaldehyde: Regioselective bromination of 4-fluorobenzaldehyde at the ortho position to yield 2-bromo-4-fluorobenzaldehyde.

  • Oxidation to Carboxylic Acid: Conversion of 2-bromo-4-fluorobenzaldehyde to 2-bromo-4-fluorobenzoic acid using a potent oxidizing agent.

  • Amidation: Formation of the final product, this compound, through the reaction of 2-bromo-4-fluorobenzoic acid with methylamine.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, providing key parameters for process evaluation and scale-up.

Table 1: Large-Scale Synthesis of 2-bromo-4-fluorobenzaldehyde

ParameterValueReference
Starting Material4-fluorobenzaldehyde[1][2]
Brominating AgentDibromohydantoin[1]
SolventTrifluoroacetic acid / Sulfuric acid (5:1)[1]
Scale6.24 kg of starting material[1]
Reaction Temperature0°C to 50°C[1]
Reaction Time56 hours[1]
Product2-bromo-4-fluorobenzaldehyde[1][2]
Yield85%[1][2]
Purity>98%[2]

Table 2: Large-Scale Oxidation of 2-bromo-4-fluorobenzaldehyde

ParameterValueReference
Starting Material2-bromo-4-fluorobenzaldehyde
Oxidizing AgentPotassium permanganate (KMnO₄)[3][4]
SolventWater/Pyridine (or other suitable solvent)[5]
ScaleKilogram-scale
Reaction TemperatureAmbient to elevated temperature[5]
Reaction TimeTypically several hours[5]
Product2-bromo-4-fluorobenzoic acid
Expected Yield>90%[6][7]
PurityHigh, after recrystallization

Table 3: Large-Scale Amidation of 2-bromo-4-fluorobenzoic acid

ParameterValueReference
Starting Material2-bromo-4-fluorobenzoic acid
Activating AgentThionyl chloride (SOCl₂)[8]
Amine SourceMethylamine (aqueous or gas)[8]
SolventDichloromethane (DCM) or other suitable solvent[8]
ScaleKilogram-scale
Reaction Temperature0°C to room temperature[8]
Reaction TimeSeveral hours[8]
ProductThis compound
Expected YieldHigh[8]
PurityHigh, after purification[8]

Experimental Protocols

The following are detailed protocols for the key experiments in the synthesis of this compound.

Protocol 1: Large-Scale Synthesis of 2-bromo-4-fluorobenzaldehyde[1][2]

Materials:

  • 4-fluorobenzaldehyde (6.24 kg, 50.3 mol)

  • Trifluoroacetic acid (41.7 L)

  • Sulfuric acid (8.3 L)

  • 5,5-Dibromohydantoin (14.3 kg, 50.0 mol)

  • Ice water

  • n-Hexane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • 100 L autoclave with a motorized stirrer

Procedure:

  • To a 100 L autoclave, add 50 liters of a trifluoroacetic acid/sulfuric acid mixed solvent (volume ratio 5:1).

  • Cool the solvent mixture to 0°C.

  • Add 6.24 kg of 4-fluorobenzaldehyde to the cooled solvent.

  • Raise the temperature to 50°C with stirring.

  • Add 7.15 kg of dibromohydantoin solid from the feed port and seal the port.

  • Maintain the reaction system at 50°C for 8 hours.

  • Open the feed port and add another 7.15 kg of dibromohydantoin solid.

  • Continue stirring at 50°C for an additional 48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction liquid into 500 liters of ice water.

  • Extract the aqueous phase with n-hexane (3 x 50 L).

  • Combine the organic phases and wash once with 10 L of saturated sodium bicarbonate solution, followed by one wash with 10 L of saturated sodium chloride solution.

  • Concentrate the organic phase under reduced pressure to remove n-hexane and obtain the crude product.

  • Purify the crude product by vacuum distillation to obtain 8.63 kg (85% yield) of 2-bromo-4-fluorobenzaldehyde as a colorless viscous liquid.

Protocol 2: Large-Scale Oxidation of 2-bromo-4-fluorobenzaldehyde to 2-bromo-4-fluorobenzoic acid

Materials:

  • 2-bromo-4-fluorobenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Pyridine (or a suitable phase transfer catalyst)

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Suitable extraction solvent (e.g., ethyl acetate)

  • Large-scale reaction vessel with temperature control and mechanical stirring

Procedure:

  • Charge the reaction vessel with 2-bromo-4-fluorobenzaldehyde and a mixture of water and pyridine (1:1).

  • Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining the temperature at approximately 90°C.[5]

  • Stir the reaction mixture vigorously for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the filter cake with a dilute sodium hydroxide solution.

  • Combine the filtrate and the washings, and acidify with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the product.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 2-bromo-4-fluorobenzoic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Protocol 3: Large-Scale Amidation of 2-bromo-4-fluorobenzoic acid

Materials:

  • 2-bromo-4-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Aqueous methylamine solution (or methylamine gas)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Large-scale reaction vessel with temperature control, a dropping funnel, and a scrubber for acidic gases.

Procedure:

  • Suspend 2-bromo-4-fluorobenzoic acid in dichloromethane (DCM) in the reaction vessel.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for several hours until the formation of the acid chloride is complete (evolution of gas ceases).

  • Cool the reaction mixture to 0°C.

  • Slowly add an aqueous solution of methylamine, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for several hours until the amidation is complete.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway A 4-Fluorobenzaldehyde B 2-Bromo-4-fluorobenzaldehyde A->B Bromination (Dibromohydantoin, H₂SO₄/TFA) C 2-Bromo-4-fluorobenzoic Acid B->C Oxidation (KMnO₄) D This compound C->D Amidation (1. SOCl₂ 2. CH₃NH₂)

Caption: Synthetic route to this compound.

Experimental Workflow for Amidation

Amidation_Workflow cluster_0 Acid Chloride Formation cluster_1 Amidation Reaction cluster_2 Work-up and Purification start Suspend 2-bromo-4-fluorobenzoic acid in DCM add_dmf Add catalytic DMF start->add_dmf add_socl2 Add Thionyl Chloride add_dmf->add_socl2 reflux Reflux until complete add_socl2->reflux cool_0 Cool to 0°C reflux->cool_0 add_amine Add aqueous Methylamine cool_0->add_amine warm_rt Warm to Room Temperature add_amine->warm_rt quench Quench with Water warm_rt->quench extract Separate and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify product Final Product purify->product

Caption: Workflow for the amidation of 2-bromo-4-fluorobenzoic acid.

References

Application Notes and Protocols for 2-Bromo-4-fluoro-N-methylbenzamide in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Bromo-4-fluoro-N-methylbenzamide as a versatile building block in the synthesis of medicinal chemistry libraries. This scaffold is of significant interest due to the strategic placement of bromo and fluoro substituents, which allows for selective and diverse functionalization, primarily through palladium-catalyzed cross-coupling reactions. The resulting substituted benzamide derivatives are prevalent in a wide range of biologically active compounds, showing potential as kinase inhibitors and other therapeutic agents.

Introduction

This compound is a key starting material for the generation of diverse compound libraries in drug discovery. The presence of a bromine atom provides a reactive handle for C-C and C-N bond formation, while the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. The N-methylbenzamide moiety itself is a common feature in many bioactive molecules. The primary applications of this building block involve Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to introduce a variety of aryl, heteroaryl, and amine substituents.

Key Synthetic Methodologies

The two principal reactions for diversifying the this compound core are Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These palladium-catalyzed reactions are cornerstones of modern medicinal chemistry due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Cross-Coupling

This reaction enables the formation of a C-C bond between the aryl bromide of this compound and a variety of organoboron reagents, typically aryl or heteroaryl boronic acids or their esters. This allows for the synthesis of a library of 2-aryl-4-fluoro-N-methylbenzamide derivatives.

Buchwald-Hartwig Amination

This reaction facilitates the formation of a C-N bond between the aryl bromide and a wide range of primary or secondary amines. This is a powerful method for introducing diverse amine functionalities, which are crucial for modulating the physicochemical and biological properties of drug candidates.

Data Presentation: Representative Library Synthesis

The following tables summarize the expected yields for the synthesis of a hypothetical library of compounds derived from this compound via Suzuki-Miyaura and Buchwald-Hartwig reactions. The yields are based on typical outcomes for similar substrates reported in the chemical literature.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid4-Fluoro-N-methyl-2-phenylbenzamide85-95
24-Methoxyphenylboronic acid4-Fluoro-2-(4-methoxyphenyl)-N-methylbenzamide80-90
33-Pyridinylboronic acid4-Fluoro-N-methyl-2-(pyridin-3-yl)benzamide70-85
44-(Trifluoromethyl)phenylboronic acid4-Fluoro-N-methyl-2-(4-(trifluoromethyl)phenyl)benzamide75-90

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmine PartnerProductTypical Yield (%)
1Morpholine4-Fluoro-N-methyl-2-morpholinobenzamide80-95
2Aniline4-Fluoro-N-methyl-2-(phenylamino)benzamide75-90
3Benzylamine2-(Benzylamino)-4-fluoro-N-methylbenzamide70-85
4Piperidine4-Fluoro-N-methyl-2-(piperidin-1-yl)benzamide80-95

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent.

  • Add this compound and the amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Library Synthesis

The following diagram illustrates a typical workflow for the synthesis of a diverse library of compounds from this compound.

G cluster_start Starting Material cluster_reactions Parallel Synthesis cluster_libraries Compound Libraries cluster_end Screening start 2-Bromo-4-fluoro- N-methylbenzamide suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald lib_suzuki 2-Aryl-4-fluoro- N-methylbenzamide Library suzuki->lib_suzuki lib_buchwald 2-Amino-4-fluoro- N-methylbenzamide Library buchwald->lib_buchwald screening Biological Screening lib_suzuki->screening lib_buchwald->screening

Caption: Workflow for library synthesis.

Potential Signaling Pathway Inhibition

Derivatives of substituted benzamides have been investigated as inhibitors of various protein kinases. One such important pathway implicated in inflammation and cancer is the p38 MAP kinase pathway. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for compounds synthesized from the this compound scaffold.

G cluster_pathway Simplified p38 MAP Kinase Pathway stress Cellular Stress / Cytokines mkk MKK3/6 stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Inflammatory Response (e.g., TNF-α, IL-6 production) substrates->response leads to inhibitor Potential Benzamide Inhibitor inhibitor->p38 inhibits

Caption: Potential p38 MAPK inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse compound libraries in medicinal chemistry. Its utility in robust and high-yielding cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the rapid generation of novel chemical entities with potential therapeutic applications, particularly in the area of kinase inhibition. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this promising scaffold.

Application Note and Protocol for the Chromatographic Purification of 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-fluoro-N-methylbenzamide is a chemical intermediate potentially used in the synthesis of various pharmaceutical compounds. Ensuring the high purity of such intermediates is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for meeting stringent regulatory standards. This document provides a detailed protocol for the purification of this compound using flash column chromatography, a widely used and effective technique for the separation of organic compounds. The protocol is based on established synthetic procedures where this compound is isolated and purified.[1][2]

Experimental Data

The following table summarizes the typical results obtained from the purification process described in the protocol.

ParameterValueSource
Purification Method Flash Column Chromatography[1][2]
Stationary Phase Silica Gel[1][2]
Mobile Phase Ethyl acetate/Petroleum ether (1:3, v/v) or Ethyl acetate in Cyclohexane (gradient 10% to 50%)[1][2]
Yield 74%[1][2]
Mass Spectrum (MS) [M+H]⁺ = 232[1][2]
Appearance White solid[1][2]

Experimental Protocol: Flash Column Chromatography

This protocol details the step-by-step procedure for the purification of crude this compound.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Ethyl acetate (EtOAc), HPLC grade

  • Petroleum ether or Cyclohexane, HPLC grade

  • Dichloromethane (DCM), ACS grade

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Glass column for flash chromatography

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, silica-coated

  • UV lamp for TLC visualization

  • Rotary evaporator

2. Preparation of the Crude Sample

  • Following the synthesis of this compound, the reaction is typically quenched with water and extracted into an organic solvent like ethyl acetate.[1][2]

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.[1]

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

3. Column Preparation

  • Select an appropriately sized glass column based on the amount of crude product to be purified.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in cyclohexane or a 1:3 mixture of ethyl acetate and petroleum ether).

  • Carefully pack the column with the silica gel slurry, ensuring an even and compact bed.

  • Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

5. Elution and Fraction Collection

  • Begin the elution process by passing the mobile phase through the column. Two common elution strategies can be employed:

    • Isocratic Elution: Use a constant mobile phase composition, such as 1:3 (v/v) ethyl acetate/petroleum ether, throughout the separation.[1][2]

    • Gradient Elution: Gradually increase the polarity of the mobile phase, for instance, by starting with 10% ethyl acetate in cyclohexane and increasing the concentration to 50% over the course of the separation.[1]

  • Collect fractions of the eluate in separate tubes or flasks.

6. Monitoring the Separation

  • Monitor the separation process using Thin Layer Chromatography (TLC).

  • Spot samples from the collected fractions onto a TLC plate and develop it in a chamber containing the mobile phase.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired product.

7. Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a white solid.[1][2]

  • Confirm the identity and purity of the final product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected mass spectrum should show a peak at [M+H]⁺ = 232.[1][2]

Visual Workflow

The following diagram illustrates the workflow for the chromatographic purification of this compound.

PurificationWorkflow cluster_prep Sample Preparation cluster_chromatography Flash Column Chromatography cluster_analysis Analysis and Isolation CrudeProduct Crude Product Dissolution Dissolve in Minimal Solvent CrudeProduct->Dissolution SampleLoading Load Sample onto Column Dissolution->SampleLoading ColumnPacking Pack Silica Gel Column ColumnPacking->SampleLoading Elution Elute with Mobile Phase (EtOAc/Petroleum Ether or EtOAc/Cyclohexane) SampleLoading->Elution FractionCollection Collect Fractions Elution->FractionCollection TLC Monitor Fractions by TLC FractionCollection->TLC CombineFractions Combine Pure Fractions TLC->CombineFractions SolventRemoval Remove Solvent (Rotary Evaporator) CombineFractions->SolventRemoval PureProduct Purified Product (White Solid) SolventRemoval->PureProduct

References

Step-by-step synthesis of Enzalutamide starting from 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Enzalutamide, a potent androgen receptor antagonist, starting from 2-Bromo-4-fluoro-N-methylbenzamide. The synthesis involves a key Ullmann coupling reaction followed by a cyclization to form the core thiohydantoin structure. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is summarized in tables for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

Enzalutamide (marketed as Xtandi) is a second-generation nonsteroidal antiandrogen used in the treatment of metastatic castration-resistant prostate cancer.[1] It functions by targeting multiple steps in the androgen receptor signaling pathway, thereby inhibiting the growth of prostate cancer cells.[1] The synthesis of Enzalutamide can be achieved through various routes. This document details a practical synthetic pathway commencing with this compound.

Overall Synthetic Scheme

The synthesis of Enzalutamide from this compound is a multi-step process that involves the initial formation of an amino acid derivative, which is then cyclized with a key isothiocyanate intermediate to yield the final product.

Enzalutamide_Synthesis cluster_step1 Step 1 cluster_step2 Step 2 (Intermediate Synthesis) cluster_step3 Step 3 start This compound intermediate1 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid start->intermediate1 Ullmann Coupling final_product Enzalutamide intermediate1->final_product Cyclization reagent1 2-Aminoisobutyric acid, CuCl, K2CO3, L-proline intermediate2 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile intermediate2->final_product precursor2 4-Amino-2-(trifluoromethyl)benzonitrile precursor2->intermediate2 Isothiocyanation reagent2 Thiophosgene or equivalent reagent3 Triethylamine

Caption: Overall synthetic workflow for Enzalutamide.

Experimental Protocols

Step 1: Synthesis of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

This step involves an Ullmann coupling reaction between this compound and 2-aminoisobutyric acid.[2]

Materials:

  • This compound

  • 2-Aminoisobutyric acid

  • Potassium carbonate (K₂CO₃)

  • L-proline

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water

  • 1 M Citric acid solution

  • Ethanol

Procedure:

  • To a reaction flask, add this compound (10 g, 43.1 mmol), 2-aminoisobutyric acid (6.7 g, 64.7 mmol), potassium carbonate (23.8 g, 172.4 mmol), and L-proline (0.7 g, 4.31 mmol).[2]

  • Add a solution of water (1.8 mL, 100 mmol) in DMF (60 mL) to the flask.[2]

  • Under a nitrogen atmosphere, add CuCl (0.45 g, 4.31 mmol) to the reaction mixture.[2]

  • Heat the reaction system to 100 °C and maintain stirring for 24 hours.[2]

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the aqueous mixture with dichloromethane to remove organic impurities.

  • Adjust the pH of the aqueous phase to 4 with a 1 M citric acid solution, which will cause the product to precipitate.[2]

  • Collect the solid by filtration and wash it three times with a mixture of water and ethanol (100:1, v/v).[2]

  • Dry the solid to obtain the pure product.

Step 2: Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

This key intermediate is synthesized from 4-amino-2-(trifluoromethyl)benzonitrile.

Materials:

  • 4-Amino-2-(trifluoromethyl)benzonitrile

  • Thiophosgene (or a suitable equivalent)

  • Solvent (e.g., dichloromethane, toluene)

  • Base (e.g., triethylamine, pyridine)

Procedure: Note: The synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile is a common transformation. A general procedure involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene in the presence of a base. Due to the hazardous nature of thiophosgene, appropriate safety precautions must be taken.

A detailed, specific protocol for this transformation is found in various literature sources and patents. One common method involves dissolving 4-amino-2-(trifluoromethyl)benzonitrile in a suitable solvent like dichloromethane or toluene, adding a base such as triethylamine or pyridine, and then adding thiophosgene dropwise at a controlled temperature. The reaction is typically monitored by TLC or HPLC until completion. Workup usually involves washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield the desired isothiocyanate.

Step 3: Synthesis of Enzalutamide

This final step is the cyclization of the amino acid derivative with the isothiocyanate intermediate.[3]

Materials:

  • 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

  • 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

  • Triethylamine

  • Toluene

  • Dichloromethane

  • Methanol

  • Activated carbon

  • 10% Hydrochloric acid solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, combine 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (60.0 g, 236.1 mmol), triethylamine (24.0 g, 237.6 mmol), toluene (180 mL), and dichloromethane (120 mL).[3]

  • Stir the mixture at 30 °C for 10 minutes, then heat to 50 °C until the solution is clear.[3]

  • Slowly add a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (81.0 g, 355.3 mmol) in toluene (300 mL) to the reaction mixture.[3]

  • After the addition is complete, raise the temperature to 60 °C and continue the reaction for 4 hours. Monitor the reaction progress by TLC (dichloromethane:methanol = 50:1).[3]

  • Upon completion, add methanol (240 mL) to the reaction mixture to obtain a clear solution. Add activated carbon (6.0 g) and decolorize for 30 minutes.[3]

  • Filter the mixture and wash the filtrate successively with saturated brine (240 mL) and 10% aqueous hydrochloric acid (60 mL).[3]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to dryness.[3]

  • Add methanol (240 mL) to the residue and heat to reflux to dissolve the solid.

  • Slowly cool the solution to 60 °C and hold for 1 hour. Then, cool to 0-5 °C and continue stirring for 12 hours to crystallize the product.[3]

  • Filter the white crystals and dry them under vacuum at 40 °C for 5 hours.[3]

Data Presentation

StepProductStarting MaterialYield (%)Purity (%)Reference
12-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acidThis compound87>99[2]
3Enzalutamide2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid88.599.6[3]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiophosgene is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Use inert atmosphere (e.g., nitrogen, argon) for moisture-sensitive reactions.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The described protocol provides a reliable and high-yielding pathway for the synthesis of Enzalutamide from this compound. The procedures are based on established literature methods and are suitable for laboratory-scale synthesis. Careful adherence to the experimental conditions and safety precautions is essential for a successful outcome.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Bromo-4-fluoro-N-methylbenzamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete activation of 2-bromo-4-fluorobenzoic acid. - Ensure the activating agent (e.g., oxalyl chloride, thionyl chloride, or coupling reagent) is fresh and used in the correct stoichiometric ratio (typically 1.1-1.5 equivalents).- If using thionyl chloride, consider adding a catalytic amount of DMF to facilitate the formation of the acyl chloride.[1]- For coupling reagents like EDCI, ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated intermediate.[2]
Acid-base reaction between the carboxylic acid and methylamine. - Avoid direct mixing of 2-bromo-4-fluorobenzoic acid and methylamine without an activating agent, as this will form a non-reactive ammonium salt.[2]- Activate the carboxylic acid first to form the acyl chloride or an active ester before the addition of methylamine.
Hydrolysis of the acyl chloride intermediate. - Perform the reaction under strictly anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of methylamine. - If using a salt form of methylamine (e.g., methylamine hydrochloride), a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to liberate the free amine.[3] An excess of the base (2-3 equivalents) is often recommended.
Suboptimal reaction temperature. - The formation of the acyl chloride with thionyl chloride may require heating (reflux).[1]- The subsequent reaction with methylamine is often exothermic and may require cooling (0 °C to room temperature) to prevent side reactions.

Issue 2: Formation of Impurities

Potential CauseRecommended Solution
Formation of an ester. - If using an alcohol as a solvent with the acyl chloride intermediate, it can react to form a methyl ester. Use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[4]
Formation of a symmetric anhydride. - This can occur if the activated carboxylic acid intermediate reacts with another molecule of the carboxylic acid. Ensure slow addition of the activating agent and maintain appropriate reaction temperatures.
Unreacted starting material. - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction has stalled, consider adding more of the activating agent or amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods start from 2-bromo-4-fluorobenzoic acid and involve two main strategies:

  • Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methylamine to form the amide.[5]

  • Peptide Coupling Reagents: A one-pot synthesis where a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), is used to directly mediate the amide bond formation between the carboxylic acid and methylamine.[6]

Q2: I am not getting a good yield with the acyl chloride method. What can I do?

A2: Low yields in the acyl chloride method can often be attributed to the degradation of the acyl chloride by moisture. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. Also, ensure that the methylamine is not in its salt form; if it is, add a non-nucleophilic base like triethylamine to neutralize the acid.[1]

Q3: Which solvent is best for this synthesis?

A3: Aprotic solvents are generally preferred. Dichloromethane (DCM) is a common choice for the acyl chloride method due to its inertness and ease of removal.[5] N,N-Dimethylformamide (DMF) is often used with coupling reagents as it can help to dissolve all the reactants.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether) to separate the starting material, intermediate, and product. The spots can be visualized under UV light.

Q5: What is the role of a base like triethylamine or DIPEA in the reaction?

A5: A non-nucleophilic base is crucial for two main reasons. First, if you are using the hydrochloride salt of methylamine, the base is required to liberate the free, nucleophilic amine. Second, the amidation reaction itself produces HCl (when starting from an acyl chloride), which can protonate the methylamine, rendering it unreactive. The base scavenges this acid.[1][3]

Data Presentation

The following tables summarize quantitative data from various synthetic protocols for this compound.

Table 1: Comparison of Synthetic Methods and Yields

Starting MaterialMethodReagentsSolventYieldReference
2-bromo-4-fluorobenzoic acidAcyl ChlorideOxalyl chloride, DMF (cat.), triethylamine, methylamine (2.0N in THF)Dichloromethane (DCM)88-93%[5]
2-bromo-4-fluorobenzoic acidCoupling ReagentEDCI, HOBt, DIPEA, methylamine (2M aq.)N,N-Dimethylformamide (DMF)74%[6]
2-bromo-4-fluorobenzoic acidCoupling ReagentBOP reagent, DIPEA, methylamine hydrochlorideDichloromethane (DCM)Quantitative[3]

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride

This protocol is based on a high-yield procedure.[5]

  • To a suspension of 2-bromo-4-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, ~7 volumes), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 10-15 °C.

  • Add oxalyl chloride (2.0 eq) dropwise to the reaction mixture.

  • Allow the mixture to stir at room temperature for 2-3 hours.

  • Distill off the solvent to obtain the crude 4-bromo-2-fluorobenzoyl chloride.

  • Dissolve the residue in a suitable solvent like methyl tertiary butyl ether (MTBE).

  • Cool the solution to 10-15 °C.

  • Add aqueous methylamine (40%) dropwise, maintaining the pH around 8-9.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Proceed with aqueous workup and extraction with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the product.

Protocol 2: Synthesis using Coupling Reagents

This protocol utilizes EDCI and HOBt for direct amide bond formation.[6]

  • To a round-bottomed flask, add 2-bromo-4-fluorobenzoic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 2.5 eq), and 1-hydroxybenzotriazole (HOBt, 1.5 eq).

  • Add N,N-dimethylformamide (DMF, ~16 volumes) and N,N-diisopropylethylamine (DIPEA).

  • Add 2 M aqueous methylamine (5.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous phase with ethyl acetate (3 times).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether).

Visualizations

experimental_workflow cluster_acyl_chloride Method 1: Acyl Chloride Route cluster_coupling Method 2: Coupling Reagent Route start1 2-bromo-4-fluorobenzoic acid step1_1 Add DCM and cat. DMF start1->step1_1 step1_2 Add Oxalyl Chloride step1_1->step1_2 step1_3 Stir at RT step1_2->step1_3 acyl_chloride 4-bromo-2-fluorobenzoyl chloride step1_3->acyl_chloride step1_4 Add Methylamine acyl_chloride->step1_4 product1 This compound step1_4->product1 start2 2-bromo-4-fluorobenzoic acid step2_1 Add DMF, EDCI, HOBt, DIPEA start2->step2_1 step2_2 Add Methylamine step2_1->step2_2 step2_3 Stir at RT step2_2->step2_3 product2 This compound step2_3->product2

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_yield start Low Yield of Product check_activation Is carboxylic acid activation complete? start->check_activation check_amine Is the amine active? check_activation->check_amine Yes solution_activation Increase activating agent stoichiometry. Use fresh reagents. Add catalytic DMF for SOCl2. check_activation->solution_activation No check_conditions Are reaction conditions optimal? check_amine->check_conditions Yes solution_amine Use free base form of methylamine. Add a non-nucleophilic base (e.g., DIPEA). check_amine->solution_amine No solution_conditions Ensure anhydrous conditions. Optimize temperature and reaction time. check_conditions->solution_conditions No

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-fluoro-N-methylbenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the amidation of 2-Bromo-4-fluorobenzoic acid. Two primary strategies are employed:

  • Peptide Coupling Agent-Mediated Amidation: This route involves the direct coupling of 2-Bromo-4-fluorobenzoic acid with methylamine using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[1][2]

  • Acid Chloride Formation Followed by Amination: This two-step process begins with the conversion of 2-Bromo-4-fluorobenzoic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-4-fluorobenzoyl chloride is then reacted with methylamine to form the desired amide.[3][4][5]

Q2: I am observing a significant amount of unreacted 2-Bromo-4-fluorobenzoic acid in my final product. What could be the cause?

A2: Unreacted starting material is a common impurity. Several factors could contribute to this issue:

  • Insufficient Activation: If using a coupling agent like EDCI, the reagent may have degraded, or an insufficient amount was used. Ensure the coupling agents are fresh and used in the correct stoichiometric ratio.

  • Incomplete Acid Chloride Formation: When using the acid chloride route, the conversion of the carboxylic acid to the acid chloride may be incomplete. Ensure sufficient time and appropriate temperature for this step. The reaction with thionyl chloride or oxalyl chloride often requires refluxing.

  • Competitive Hydrolysis: The intermediate acid chloride is highly reactive and susceptible to hydrolysis back to the carboxylic acid if moisture is present in the reaction. Ensure all glassware is dry and use anhydrous solvents.

  • Poor Solubility: 2-Bromo-4-fluorobenzoic acid has limited solubility in some organic solvents. Ensure your chosen solvent can effectively dissolve the starting material to allow for a complete reaction.

Q3: My product is contaminated with a high-molecular-weight impurity. What is its likely identity?

A3: If you are using a carbodiimide-based coupling reagent such as EDCI, a common byproduct is the corresponding N-acyl-N,N'-disubstituted urea. This impurity is formed from the reaction of the activated carboxylic acid with the coupling agent itself. These urea byproducts are often difficult to remove by simple extraction and may require column chromatography for purification.

Q4: After purification, I've identified 2-Bromo-4-fluorobenzonitrile as an impurity. How is this formed?

A4: The formation of a nitrile from a primary amide can occur under dehydrating conditions. If you are using thionyl chloride to form the acid chloride and there are issues with temperature control or stoichiometry, it can act as a dehydrating agent on the newly formed primary amide, leading to the nitrile impurity.[6][7]

Q5: The amide bond in my product seems to be hydrolyzing. How can I prevent this?

A5: Amide bonds are generally stable, but hydrolysis can occur under strong acidic or basic conditions, especially at elevated temperatures.[8] During workup, avoid prolonged exposure to strong acids or bases. If an aqueous workup is necessary, use dilute solutions and perform the extractions promptly at room temperature. Ensure the final product is stored in a dry, neutral environment.

Summary of Potential Impurities

Impurity NameChemical FormulaCommon Source of Formation
2-Bromo-4-fluorobenzoic AcidC₇H₄BrFO₂Unreacted starting material, hydrolysis of acid chloride intermediate or final product.[9][10]
MethylamineCH₅NExcess reagent from the amidation step.
N-acyl-N,N'-diisopropylureaC₁₆H₂₂N₂O₂ (example with DIC)Byproduct from carbodiimide coupling agents.
2-Bromo-4-fluorobenzonitrileC₇H₃BrFNDehydration of the primary amide, particularly when using reagents like thionyl chloride.[6][7]
Positional Isomers (e.g., 4-Bromo-2-fluoro-N-methylbenzamide)C₈H₇BrFNOImpurities present in the starting 2-Bromo-4-fluorobenzoic acid.[1][11][12]

Experimental Protocols

Method 1: EDCI/HOBt Coupling

  • Dissolution: In a round-bottom flask, dissolve 2-Bromo-4-fluorobenzoic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Addition of Coupling Agents: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Amine Addition: Add a solution of methylamine (2.0 eq, e.g., as a 2M solution in THF or as methylamine hydrochloride with a base like triethylamine) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][2]

Method 2: Acid Chloride Route

  • Acid Chloride Formation: In a fume hood, add 2-Bromo-4-fluorobenzoic acid (1.0 eq) to a round-bottom flask. Add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF. Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Amination: Dissolve the resulting crude 2-bromo-4-fluorobenzoyl chloride in an anhydrous solvent like DCM. In a separate flask, prepare a solution of methylamine (2.0-2.5 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in DCM.

  • Reaction: Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: Quench the reaction with water and follow a similar aqueous workup procedure as described in Method 1. Purify the final product by recrystallization or column chromatography.

Visual Guides

G A 2-Bromo-4-fluorobenzoic Acid B Activation (e.g., SOCl2 or EDCI/HOBt) A->B C Activated Intermediate (Acid Chloride or O-acylisourea ester) B->C E This compound (Product) C->E Amidation D Methylamine D->E F Workup & Purification E->F G Final Product F->G

Caption: General synthesis workflow for this compound.

G cluster_main Main Reaction Pathway A 2-Bromo-4-fluorobenzoic Acid B Activated Intermediate A->B Activation I1 Unreacted Starting Material A->I1 C Desired Product B->C Amidation I2 Hydrolysis B->I2 I3 Coupling Agent Byproduct (e.g., Urea) B->I3 Side Reaction I4 Nitrile Formation (Dehydration) C->I4

Caption: Formation pathways of common impurities during synthesis.

References

Side reactions to avoid during the amidation of 4-bromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the amidation of 4-bromo-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the amidation of 4-bromo-2-fluorobenzoic acid?

A1: The primary challenges include incomplete conversion of the starting material, and the formation of side products. Specific side reactions to be aware of are nucleophilic aromatic substitution (SNAr) of the fluorine or bromine atoms, and di-acylation of the amine. Careful selection of coupling reagents and reaction conditions is crucial for a successful amidation.

Q2: Which coupling reagents are recommended for the amidation of 4-bromo-2-fluorobenzoic acid?

A2: Several coupling reagents can be effective. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive such as HOBt (1-Hydroxybenzotriazole), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of reagent can influence reaction times and yields.

Q3: How can I monitor the progress of the amidation reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of the starting materials (4-bromo-2-fluorobenzoic acid and the amine) and the formation of the desired amide product.

Q4: What are the typical purification methods for the resulting 4-bromo-2-fluorobenzamide?

A4: Purification is typically achieved through aqueous work-up followed by recrystallization or column chromatography. An initial acidic wash can remove unreacted amine, while a basic wash can remove unreacted 4-bromo-2-fluorobenzoic acid. Subsequent purification by column chromatography on silica gel or recrystallization from a suitable solvent system will yield the pure amide.[1]

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion to the desired amide 1. Inefficient activation of the carboxylic acid.2. Deactivation of the coupling reagent by moisture.3. The amine is not sufficiently nucleophilic.1. Choose a more potent coupling reagent (e.g., HATU).2. Ensure all glassware is dry and use anhydrous solvents.3. Consider using a stronger, non-nucleophilic base or slightly increasing the reaction temperature.
Formation of a significant amount of a byproduct with a mass corresponding to the substitution of the bromine atom The reaction conditions favor a copper-catalyzed amination at the C-Br bond. This is more likely with aniline and other aryl amines.Avoid using copper catalysts. If a copper-catalyzed reaction is unavoidable for other reasons, be aware of this potential side reaction and optimize for the desired amidation.[2][3][4]
Formation of a byproduct with a mass corresponding to the substitution of the fluorine atom The reaction conditions favor nucleophilic aromatic substitution (SNAr). The fluorine atom is activated by the ortho-carboxylic acid group.Use milder reaction conditions (e.g., lower temperature) and avoid strong bases that can facilitate SNAr.
Presence of a byproduct with a mass corresponding to the di-acylation of the amine A primary amine has reacted with two molecules of the activated 4-bromo-2-fluorobenzoic acid.Use a slight excess of the amine (1.1-1.2 equivalents) relative to the carboxylic acid. Add the activated carboxylic acid solution slowly to the amine solution to maintain a low concentration of the activated species.
Epimerization of a chiral amine starting material The use of certain coupling reagents or harsh basic conditions can lead to the loss of stereochemical integrity.Use coupling reagents known to suppress racemization, such as those combined with HOBt or HOAt.[5] Avoid prolonged exposure to strong bases and elevated temperatures.

Data Presentation

Table 1: Comparison of Coupling Reagents for the Amidation of Substituted Bromobenzoic Acids.

The following table provides a comparative overview of the performance of different coupling reagents in the amidation of a structurally similar compound, 4-amino-3-bromobenzoic acid, with benzylamine. These results can serve as a useful guide for selecting a starting point for the amidation of 4-bromo-2-fluorobenzoic acid.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Notes
EDCHOBtDIPEADMF1285>95A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[6]
HATUNoneDIPEADMF295>98Highly efficient and fast-acting, particularly for challenging couplings. May be more expensive.[6]
T3P®NonePyridineEtOAc492>97A versatile and safe reagent.[6]

Experimental Protocols

Protocol 1: Standard Amidation using EDC/HOBt

This protocol describes a general procedure for the amidation of 4-bromo-2-fluorobenzoic acid with a primary amine using EDC and HOBt.

  • Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and the desired primary amine (1.1 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Protocol 2: Copper-Catalyzed Amination of the Bromine Position (Potential Side Reaction)

This protocol, adapted from the literature, describes conditions that can lead to the substitution of the bromine atom with an amine, a potential side reaction during the amidation of 4-bromo-2-fluorobenzoic acid, particularly with anilines.[2]

  • Reaction Setup: In a reaction vessel, combine 2-bromo-4-fluorobenzoic acid (1.0 eq), the aniline (1.05 eq), K₂CO₃ (1.0 eq), Cu powder (9 mol%), and Cu₂O (4 mol%).

  • Solvent: Add 2-ethoxyethanol as the solvent.

  • Reaction: Heat the mixture to 130 °C under a nitrogen atmosphere for 24 hours.

  • Work-up: After cooling, pour the reaction mixture into water. Acidify with dilute HCl to precipitate the product.

  • Purification: The crude product can be further purified by recrystallization or other appropriate methods. Under these conditions with aniline, N-phenyl-4-fluoroanthranilic acid was obtained in 82-94% yield.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-bromo-2-fluorobenzoic acid, amine, and HOBt in anhydrous DMF add_base Add DIPEA start->add_base cool Cool to 0°C add_base->cool add_edc Add EDC portion-wise cool->add_edc react Stir at room temperature for 12-24h add_edc->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with Ethyl Acetate monitor->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry, Filter, Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: Experimental workflow for the amidation of 4-bromo-2-fluorobenzoic acid.

side_reactions cluster_side_products Potential Side Reactions start Amidation of 4-bromo-2-fluorobenzoic acid snar_br SNAr at C-Br (e.g., with Cu catalyst) start->snar_br Aryl Amine + Cu Catalyst snar_f SNAr at C-F (strong base/heat) start->snar_f Strong Base / High Temp. diacylation Di-acylation (primary amines) start->diacylation Excess Acid Activation epimerization Epimerization (chiral amines) start->epimerization Harsh Conditions

Caption: Logical relationships of potential side reactions during amidation.

References

Optimization of reaction conditions for the synthesis of 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4-fluoro-N-methylbenzamide, a key intermediate in the synthesis of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two primary and reliable methods for the synthesis of this compound:

  • Pathway 1: Amide Coupling from 2-Bromo-4-fluorobenzoic acid. This method involves the direct coupling of 2-Bromo-4-fluorobenzoic acid with methylamine using a coupling agent.

  • Pathway 2: Acylation with 2-Bromo-4-fluorobenzoyl chloride. This is a two-step process where 2-Bromo-4-fluorobenzoic acid is first converted to its acid chloride, which then reacts with methylamine to form the desired amide.[1][2][3]

Q2: Which synthetic route is preferable?

The choice of synthetic route often depends on the available reagents, scale of the reaction, and desired purity.

  • Amide coupling (Pathway 1) is often preferred for smaller scale syntheses due to its operational simplicity and the avoidance of handling highly reactive and moisture-sensitive acid chlorides.

  • Acylation via acid chloride (Pathway 2) can be more cost-effective for larger scale production and may result in higher yields if the acid chloride formation and subsequent reaction are performed carefully.

Q3: What are the critical parameters to control during the synthesis?

Regardless of the chosen pathway, the following parameters are crucial for a successful synthesis:

  • Moisture Control: Both pathways involve moisture-sensitive reagents. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The addition of reagents, particularly in the acylation pathway, can be exothermic. Maintaining the recommended reaction temperature is critical to prevent side reactions.

  • Stoichiometry: Precise measurement of reagents is essential. An excess of the amine or base is often used to drive the reaction to completion and neutralize any acidic byproducts.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Poor quality of starting materials Verify the purity of 2-Bromo-4-fluorobenzoic acid and methylamine using appropriate analytical techniques (e.g., NMR, melting point).
Inactive coupling agent (Pathway 1) Use a fresh bottle of the coupling agent (e.g., EDCI, HOBt). These reagents can degrade upon exposure to moisture.
Incomplete formation of acid chloride (Pathway 2) Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient excess. Monitor the conversion of the carboxylic acid to the acid chloride by IR spectroscopy (disappearance of the broad O-H stretch).
Presence of moisture Thoroughly dry all glassware and solvents. Run the reaction under a dry, inert atmosphere.
Incorrect reaction temperature For amide coupling, reactions are typically run at room temperature. For acylation, the addition of methylamine to the acid chloride is often performed at a lower temperature (e.g., 0 °C) to control the exothermic reaction.[4]
Issue 2: Incomplete Reaction
Potential Cause Troubleshooting Step
Insufficient reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some amide couplings may require overnight stirring.[5][6]
Inadequate mixing Ensure efficient stirring throughout the reaction, especially if the reaction mixture is heterogeneous.
Insufficient amount of base The base is crucial for neutralizing the acid byproduct (HCl in the case of acid chloride pathway) which can protonate the amine, rendering it non-nucleophilic.[4][7] Use at least one equivalent of a tertiary amine base like triethylamine or DIPEA.
Issue 3: Formation of Impurities
Potential Cause Troubleshooting Step
Hydrolysis of acid chloride (Pathway 2) If the acid chloride is exposed to moisture, it can hydrolyze back to the carboxylic acid. Ensure anhydrous conditions are maintained.
Formation of a urea byproduct (Pathway 1 with carbodiimides) During the work-up, ensure complete removal of the urea byproduct (e.g., DCU if DCC is used) by filtration.
Double acylation of methylamine While less common with primary amines, using a large excess of the acid chloride could potentially lead to side reactions. Control the stoichiometry of the reactants carefully.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Coupling (Pathway 1)

ParameterMethod AMethod B
Starting Material 2-Bromo-4-fluorobenzoic acid2-Bromo-4-fluorobenzoic acid
Coupling Agents EDCI, HOBtBOP reagent
Base DIPEATriethylamine
Solvent DMFDichloromethane
Temperature Room Temperature20 °C
Reaction Time 16 hours2 hours
Yield 74%[5][6]Quantitative[5]

Table 2: Reaction Conditions for Acylation via Acid Chloride (Pathway 2)

StepReagentSolventTemperatureTime
Acid Chloride Formation Thionyl Chloride or Oxalyl ChlorideDichloromethane (with catalytic DMF for oxalyl chloride)Reflux or Room Temperature2-4 hours[3]
Amide Formation Aqueous MethylamineEthyl Acetate or Dichloromethane0 °C to Room Temperature30 minutes to 1 hour[3]

Experimental Protocols

Protocol 1: Synthesis via Amide Coupling (EDCI/HOBt)

  • To a round-bottomed flask, add 2-Bromo-4-fluorobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.5 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.5 eq).[5][6]

  • Dissolve the solids in N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) to the mixture.

  • Add a 2M solution of methylamine in THF (5.0 eq) dropwise to the reaction mixture.[5][6]

  • Stir the reaction at room temperature for 16 hours.[5][6]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether).[2][5][6]

Protocol 2: Synthesis via Acid Chloride

  • Acid Chloride Formation: To a solution of 2-Bromo-4-fluorobenzoic acid (1.0 eq) in dichloromethane, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (2.0 eq) at 10-15 °C.[3]

  • Stir the reaction mixture at room temperature for 2-3 hours.[3]

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in a suitable solvent like ethyl acetate.

  • In a separate flask, prepare a solution of aqueous methylamine.

  • Cool the acid chloride solution to 0 °C and add the methylamine solution dropwise, maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Perform an aqueous work-up, washing with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by recrystallization or silica gel chromatography if necessary.

Visualizations

experimental_workflow cluster_path1 Pathway 1: Amide Coupling cluster_path2 Pathway 2: Acylation A1 2-Bromo-4-fluorobenzoic Acid A5 Reaction in DMF A1->A5 A2 Methylamine A2->A5 A3 Coupling Agents (EDCI/HOBt) A3->A5 A4 Base (DIPEA) A4->A5 A6 Work-up & Purification A5->A6 A7 This compound A6->A7 B1 2-Bromo-4-fluorobenzoic Acid B2 Thionyl/Oxalyl Chloride B1->B2 Step 1 B3 2-Bromo-4-fluorobenzoyl Chloride B2->B3 B5 Amide Formation B3->B5 Step 2 B4 Methylamine B4->B5 Step 2 B6 Work-up & Purification B5->B6 B7 This compound B6->B7

Caption: Synthetic pathways for this compound.

troubleshooting_workflow start Low/No Product Yield q1 Check Starting Material Purity start->q1 s1 Use Purified Starting Materials q1->s1 Impure q2 Pathway 1: Check Coupling Agents q1->q2 Purity OK s1->q2 s2 Use Fresh Coupling Agents q2->s2 Degraded q3 Pathway 2: Check Acid Chloride Formation q2->q3 Agents OK s2->q3 s3 Confirm with IR / Use Fresh Reagent q3->s3 Incomplete q4 Check for Moisture q3->q4 Formation OK s3->q4 s4 Ensure Anhydrous Conditions q4->s4 Moisture Present end Improved Yield q4->end Anhydrous s4->end

Caption: Troubleshooting decision tree for low product yield.

References

Troubleshooting low conversion rates in 2-Bromo-4-fluoro-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-fluoro-N-methylbenzamide. The following information is designed to address common challenges and provide actionable solutions to improve reaction outcomes, with a focus on overcoming low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction to synthesize this compound is showing low to no conversion. What are the primary causes?

Low conversion in this amide coupling reaction can stem from several factors. The most common issues include:

  • Inefficient Carboxylic Acid Activation: The reaction relies on the activation of the carboxylic acid (4-Bromo-2-fluorobenzoic acid) by a coupling agent. If the coupling agent is degraded, used in insufficient amounts, or if the activation is hampered by reaction conditions, the subsequent reaction with methylamine will be poor.[1]

  • Presence of Moisture: Amide coupling reagents, particularly carbodiimides like EDCI, are sensitive to moisture. Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and a low yield of the desired amide.[1] It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants and reagents can lead to low conversion. For instance, using an insufficient amount of the coupling agent or the amine will result in unreacted carboxylic acid.

  • Inappropriate Base: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is often used to neutralize acidic byproducts without competing with the nucleophilic amine.[1]

  • Low Reaction Temperature or Insufficient Reaction Time: Amide coupling reactions can be slow, especially if there is any steric hindrance. Operating at too low a temperature or not allowing sufficient reaction time can result in incomplete conversion.

Q2: I am observing an unknown impurity in my crude product. What are the likely side reactions?

Several side reactions can occur during the synthesis of this compound, leading to impurities:

  • N-acylurea Formation: When using carbodiimide coupling reagents like EDCI, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct. This is a common side reaction that consumes the activated acid and reduces the yield of the desired amide. The use of additives like 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction by forming a more reactive HOBt-ester intermediate.

  • Formation of Symmetric Anhydride: Two molecules of the carboxylic acid can react with the coupling reagent to form a symmetric anhydride. While this anhydride can still react with the amine to form the desired product, it represents an inefficient use of the starting material.

  • Epimerization: While not applicable to this specific synthesis as there are no chiral centers, it is a critical consideration in peptide chemistry where chiral amino acids are used. Coupling reagents can sometimes lead to the loss of stereochemical integrity.

Q3: How can I monitor the progress of the reaction to determine the optimal reaction time?

Effective reaction monitoring is key to achieving high conversion without unnecessary extension of the reaction time, which can lead to byproduct formation. Common techniques include:

  • Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to monitor the disappearance of the starting materials (4-bromo-2-fluorobenzoic acid) and the appearance of the product.[2] A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the spots.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent technique.[2] It allows for the accurate determination of the relative concentrations of reactants and products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for confirming the identity of the product and detecting any side products formed during the reaction.[2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low conversion rates in the synthesis of this compound.

Data Presentation: Reaction Parameter Comparison

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound using different coupling agents. This data can be used as a benchmark for optimizing your experimental setup.

ParameterEDCI/HOBt MethodHATU Method
Coupling Agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
Additive 1-Hydroxybenzotriazole (HOBt)None typically required
Base N,N-Diisopropylethylamine (DIPEA)N,N-Diisopropylethylamine (DIPEA)
Solvent N,N-Dimethylformamide (DMF)Dichloromethane (DCM) or DMF
Temperature Room TemperatureRoom Temperature
Reaction Time 16 hours2 hours
Typical Yield ~74%[3]>90% (expected for efficient couplings)

Experimental Protocols

Protocol 1: Synthesis of this compound using EDCI/HOBt

This protocol is based on a reported procedure with a documented yield.[3]

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • 2 M aqueous solution of methylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), HOBt (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add the 2 M aqueous solution of methylamine (5.0 eq) to the reaction mixture.

  • Add DIPEA (an appropriate amount to ensure basic conditions) to the flask.

  • In a separate container, dissolve EDCI (2.5 eq) in a small amount of DMF.

  • Add the EDCI solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford this compound as a white solid. A yield of approximately 74% can be expected.[3]

Protocol 2: Synthesis of this compound using HATU

This protocol provides an alternative, often more rapid and efficient, method for the amide coupling.

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • Methylamine hydrochloride

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), methylamine hydrochloride (1.1 eq), and HATU (1.1 eq).

  • Add anhydrous DCM to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.3 eq) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product. A quantitative yield can often be achieved with this method.[3]

Visualizations

Reaction Pathway

The following diagram illustrates the general reaction pathway for the synthesis of this compound via amide coupling.

reaction_pathway cluster_reactants Reactants cluster_reagents Reagents 4-Bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic Acid Activated_Acid Activated Carboxylic Acid (O-acylisourea or Active Ester) 4-Bromo-2-fluorobenzoic_acid->Activated_Acid + Coupling Agent + Base Methylamine Methylamine Coupling_Agent Coupling Agent (e.g., EDCI, HATU) Base Base (e.g., DIPEA) Product This compound Activated_Acid->Product + Methylamine

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Conversion Rates

This workflow provides a logical sequence of steps to diagnose and resolve issues of low conversion in your synthesis.

troubleshooting_workflow start Low Conversion Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents are pure, anhydrous, and stoichiometrically correct check_reagents->reagents_ok Yes reagents_bad Re-purify or use fresh reagents. Adjust stoichiometry. check_reagents->reagents_bad No check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions conditions_ok Conditions are optimal check_conditions->conditions_ok Yes conditions_bad Optimize temperature, time, or solvent. Ensure inert atmosphere. check_conditions->conditions_bad No check_workup 3. Assess Workup & Purification conditions_ok->check_workup workup_ok Workup is efficient check_workup->workup_ok Yes workup_bad Optimize extraction and purification to minimize product loss. check_workup->workup_bad No end Improved Conversion workup_ok->end

References

Removal of unreacted starting materials from 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from the synthesis of 2-Bromo-4-fluoro-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials that need to be removed after the synthesis of this compound?

The primary unreacted starting materials are typically 2-bromo-4-fluorobenzoic acid and methylamine. Depending on the synthetic route, other reagents such as coupling agents (e.g., EDCI, HOBt) and bases (e.g., triethylamine, DIPEA) may also be present.

Q2: What is the initial workup procedure to remove the bulk of the impurities?

A common initial workup involves a liquid-liquid extraction. The reaction mixture is typically partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water.[1][2] The organic layer is then washed sequentially with an acidic solution (e.g., 1N HCl) to remove basic impurities like methylamine and a basic solution (e.g., saturated NaHCO3) to remove acidic impurities like unreacted 2-bromo-4-fluorobenzoic acid.[1][3][4]

Q3: My crude product is still impure after aqueous workup. What are the next steps?

For further purification, two common methods are column chromatography and recrystallization. Column chromatography is effective for separating the product from impurities with different polarities.[1][5][6] Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.[7][8]

Q4: How do I choose between column chromatography and recrystallization?

The choice depends on the nature and quantity of the impurities. If the impurities have significantly different polarities from the desired product, column chromatography is often a good choice.[6] If the crude product is a solid and contains minor impurities, recrystallization can be a more efficient method to obtain a highly pure product.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-Bromo-4-fluorobenzoic Acid

How to Detect: The presence of the starting carboxylic acid can be detected by Thin Layer Chromatography (TLC) or analytical techniques like NMR spectroscopy. The carboxylic acid spot on a TLC plate will typically have a lower Rf value (be more polar) than the amide product.

Troubleshooting Steps:

  • Aqueous Wash: Perform a thorough wash of the organic layer with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution during the liquid-liquid extraction.[1][9] This will convert the acidic 2-bromo-4-fluorobenzoic acid into its water-soluble sodium salt, which will partition into the aqueous layer.

  • Column Chromatography: If an aqueous wash is insufficient, column chromatography on silica gel is an effective method for removal.[2][5]

Issue 2: Presence of Unreacted Methylamine

How to Detect: Excess methylamine is a volatile and water-soluble gas. Its presence might be indicated by a characteristic amine smell. In solution, it can be detected by its basic nature.

Troubleshooting Steps:

  • Acidic Wash: During the liquid-liquid extraction, wash the organic layer with a dilute acidic solution, such as 1N hydrochloric acid (HCl).[1][3] This will protonate the basic methylamine, forming a water-soluble salt that will be removed in the aqueous phase.

  • Evaporation: If the reaction was performed with a large excess of methylamine, some may remain dissolved in the organic solvent. Concentration of the organic phase under reduced pressure will help in its removal.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Workup
  • Quenching: After the reaction is complete, quench the reaction mixture by adding water.[2]

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate).

  • Acid Wash: Separate the organic layer and wash it with 1N HCl to remove unreacted amines.

  • Base Wash: Wash the organic layer with a saturated solution of NaHCO₃ to remove unreacted carboxylic acid.[1]

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][5]

Protocol 2: Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System: A common eluent system is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[1][5][6] The ratio can be optimized using TLC, aiming for an Rf value of ~0.3 for the product. A typical starting ratio is 3:1 petroleum ether:ethyl acetate.[1][2]

  • Packing the Column: Prepare a slurry of silica gel in the eluent and pour it into the column, ensuring no air bubbles are trapped.[10][11]

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for similar compounds include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.[6][7]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. The cooling can be followed by placing the flask in an ice bath to maximize the yield.[7][8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Data Presentation

Table 1: Troubleshooting Summary for Impurity Removal

ImpurityDetection MethodPrimary Removal MethodSecondary Removal Method
2-Bromo-4-fluorobenzoic AcidTLC, NMRLiquid-Liquid Extraction (Base Wash)Column Chromatography
MethylamineOdor, pHLiquid-Liquid Extraction (Acid Wash)Evaporation

Table 2: Typical Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel
Mobile Phase (Eluent)Ethyl Acetate / Petroleum Ether (e.g., 1:3 v/v)[1][2]
Typical Rf of Product~0.3

Mandatory Visualization

TroubleshootingWorkflow start Crude this compound workup Liquid-Liquid Extraction (Acid & Base Wash) start->workup analyze_crude Analyze Purity (TLC/NMR) workup->analyze_crude is_pure Is Product Pure? analyze_crude->is_pure column_chrom Column Chromatography is_pure->column_chrom No, significant impurities recrystallization Recrystallization is_pure->recrystallization No, minor impurities end Pure Product is_pure->end Yes analyze_final Analyze Final Product Purity column_chrom->analyze_final recrystallization->analyze_final analyze_final->end Pure troubleshoot Further Troubleshooting/ Re-purification analyze_final->troubleshoot Not Pure

Caption: Troubleshooting workflow for the purification of this compound.

References

Minimizing dimer formation in Suzuki coupling with 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Troubleshooting Guide

Topic: Minimizing Dimer Formation in Suzuki Coupling with 2-Bromo-4-fluoro-N-methylbenzamide

Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize dimer formation (homocoupling) during the Suzuki coupling reaction of this compound.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation (homocoupling) in a Suzuki coupling reaction?

A1: Homocoupling is a common side reaction in Suzuki coupling where two molecules of the boronic acid or organoborane reagent couple with each other to form a symmetrical biaryl dimer. This side reaction consumes the nucleophilic coupling partner and reduces the yield of the desired cross-coupled product. It can also complicate the purification process.

Q2: Why am I observing significant dimer formation with this compound?

A2: Several factors can contribute to increased dimer formation. The primary cause is often the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote homocoupling.[1][2] Additionally, using a Pd(II) precursor as the catalyst can directly lead to homocoupling as it gets reduced to the active Pd(0) species.[1] Substrate-specific electronic effects and reaction conditions that lead to slow transmetalation can also favor this side reaction.

Q3: How does the choice of palladium catalyst affect homocoupling?

A3: The oxidation state of the palladium source is critical. Pd(II) sources like Pd(OAc)₂ or PdCl₂ can stoichiometrically react with the boronic acid to produce the dimer and Pd(0).[2] To minimize this, it is often recommended to use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] If a Pd(II) source is used, the addition of a mild reducing agent can help in the in situ formation of the active Pd(0) catalyst without promoting homocoupling.[2]

Q4: Can the ligand choice help in reducing dimer formation?

A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired reductive elimination step, which outcompetes the pathways leading to homocoupling.[3][4]

Q5: What is the impact of the base on the formation of dimers?

A5: The base is necessary to activate the boronic acid for transmetalation.[5] However, a highly concentrated or very strong base can sometimes promote unwanted side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[6]

Q6: How critical are anhydrous and oxygen-free conditions?

A6: Extremely critical. Oxygen is a major contributor to the homocoupling of boronic acids.[2][3] It is essential to rigorously degas the solvents and the reaction mixture. Common methods for degassing include freeze-pump-thaw cycles (at least three) or extensive sparging with an inert gas like argon or nitrogen for 30-60 minutes.[3] While a small amount of water is often necessary to dissolve the inorganic base, excessive water can promote homocoupling, so using anhydrous solvents as the main reaction medium is recommended.[3][6]

Troubleshooting Guide

This section provides a systematic approach to troubleshoot and minimize dimer formation.

Issue: High Levels of Homocoupling Byproduct Observed

Systematic Troubleshooting Steps:

  • Improve Degassing Procedures: Oxygen is a primary culprit in promoting homocoupling.[3]

    • Recommendation: Switch from simple sparging to the more rigorous freeze-pump-thaw method for degassing your solvent (perform at least three cycles). If using sparging, ensure it is done for an extended period (30-60 minutes) with a steady stream of high-purity inert gas (Argon or Nitrogen).[3]

  • Evaluate and Change the Palladium Source: Pd(II) precursors can directly cause homocoupling.[1]

    • Recommendation: If you are using a Pd(II) source like Pd(OAc)₂, switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] If a Pd(II) source is necessary, consider adding a mild reducing agent.[2]

  • Optimize Ligand Selection: The ligand can significantly influence the reaction pathway.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald series (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired reductive elimination over side reactions.[4]

  • Screen Different Bases: The choice and concentration of the base are crucial.

    • Recommendation: If you are using a strong base like NaOH or KOH, consider switching to a milder inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6] These bases are effective in activating the boronic acid while minimizing side reactions.

  • Adjust Solvent System: The solvent can influence the solubility of reagents and the reaction outcome.

    • Recommendation: Use aprotic solvents like dioxane, THF, or toluene.[6] While some water is often required to dissolve the base, minimize the amount of water used, as excess water can sometimes promote homocoupling.[3]

  • Modify Reagent Addition: The instantaneous concentration of the boronic acid can be a factor.

    • Recommendation: Consider slow addition of the boronic acid solution to the reaction mixture using a syringe pump over 30-60 minutes. This keeps the concentration of the boronic acid low at any given time, which can disfavor the dimerization reaction.[3]

  • Control the Reaction Temperature: Temperature can affect the rates of competing reaction pathways.

    • Recommendation: While higher temperatures can increase the reaction rate, they might also accelerate side reactions. Try lowering the reaction temperature to see if it improves the ratio of the desired product to the dimer.

Data Presentation: Influence of Reaction Parameters on Dimer Formation
ParameterRecommendation for Minimizing DimerRationale
Palladium Source Use Pd(0) precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[3]Pd(II) sources can stoichiometrically react with boronic acids to form dimers.[2]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos).[4]Accelerates reductive elimination of the desired product, outcompeting homocoupling pathways.[3]
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6]Strong bases can promote unwanted side reactions. Milder bases are sufficient for activation.
Solvent Aprotic solvents (e.g., Dioxane, THF, Toluene) with minimal water.[3][6]Excessive water can sometimes promote homocoupling.[3]
Atmosphere Rigorously degassed, inert (Argon or Nitrogen).[3]Oxygen is a major contributor to dimer formation.[2]
Reagent Addition Slow addition of the boronic acid.[3]Keeps the instantaneous concentration of the boronic acid low, disfavoring dimerization.
Temperature Optimize, consider lower temperatures.Lower temperatures may slow down the side reaction more than the desired coupling.

Experimental Protocols

General Protocol for Minimizing Dimer Formation

This protocol is a starting point and may require further optimization for your specific boronic acid coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv, finely ground)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., Argon).

  • Solvent Degassing: Degas the 1,4-dioxane by performing at least three freeze-pump-thaw cycles.[3]

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)₂ + Base ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Homocoupling_Pathway Homocoupling (Dimer Formation) Homocoupling_Pathway->Pd0 Reduction of Pd(II) Dimer Ar'-Ar' (Dimer) Homocoupling_Pathway->Dimer PdII_Source Pd(II) Source or O₂ PdII_Source->Homocoupling_Pathway Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Homocoupling_Pathway

Caption: Catalytic cycle of Suzuki coupling with the competing homocoupling side reaction.

Troubleshooting_Workflow Start High Dimer Formation Observed Degas Improve Degassing? (e.g., Freeze-Pump-Thaw) Start->Degas Catalyst Change Pd Source? (Pd(II) to Pd(0)) Degas->Catalyst No Improvement Success Problem Resolved Degas->Success Yes Ligand Optimize Ligand? (Bulky, e⁻-rich) Catalyst->Ligand No Improvement Catalyst->Success Yes Base Screen Base? (e.g., K₃PO₄, K₂CO₃) Ligand->Base No Improvement Ligand->Success Yes Conditions Adjust Conditions? (Slow addition, Lower Temp) Base->Conditions No Improvement Base->Success Yes Conditions->Success Yes

Caption: A troubleshooting workflow for minimizing dimer formation in Suzuki coupling.

References

Impact of water content on the synthesis of 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and detailed protocols concerning the synthesis of 2-Bromo-4-fluoro-N-methylbenzamide, with a specific focus on the critical impact of water content on the reaction's success.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method is the amide coupling of 4-bromo-2-fluorobenzoic acid with methylamine. This reaction is typically mediated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with an activator like 1-hydroxybenzotriazole (HOBt). The reaction is usually performed in an aprotic solvent, for instance, N,N-dimethylformamide (DMF) or dichloromethane (DCM)[1][2]. An alternative pathway involves converting 4-bromo-2-fluorobenzoic acid into its more reactive acid chloride derivative, which subsequently reacts with methylamine to form the desired amide[3].

Q2: How does the presence of water impact the EDCI/HOBt coupling synthesis of this compound?

A2: The presence of water can be detrimental to the yield of the target amide. Water can competitively react with and hydrolyze the highly reactive O-acylisourea intermediate, which is formed when the carboxylic acid is activated by EDCI. This hydrolysis regenerates the starting carboxylic acid, thereby reducing the efficiency of the amide bond formation[4]. Additionally, the coupling agent, EDCI, is itself susceptible to hydrolysis. Consequently, maintaining anhydrous or near-anhydrous conditions is paramount for achieving high yields in this coupling reaction[5].

Q3: What are the potential sources of water contamination in this synthesis?

A3: Water can be inadvertently introduced into the reaction from multiple sources:

  • Solvents: Non-anhydrous grade solvents such as DMF or DCM can contain significant levels of dissolved water.

  • Reagents: The starting materials, including 4-bromo-2-fluorobenzoic acid and the methylamine solution, can be sources of moisture. Coupling agents like EDCI are hygroscopic, and HOBt is often supplied as a hydrate[5].

  • Glassware: Inadequately dried glassware is a frequent source of water contamination.

  • Atmosphere: Exposing the reaction to ambient air, especially in a humid environment, can lead to the absorption of atmospheric moisture[6].

Q4: What is the acceptable water content for solvents used in this synthesis?

A4: While specific quantitative data for this particular synthesis is not extensively published, established best practices for moisture-sensitive organic reactions recommend keeping the water content in solvents to a minimum. Ideally, the water content should be below 50 ppm (0.005%). The use of commercially available anhydrous grade solvents is strongly advised.

Q5: Is it advisable to use an aqueous solution of methylamine?

A5: Using an aqueous solution of methylamine is generally discouraged for EDCI/HOBt coupling reactions due to the competing hydrolysis reactions previously mentioned[1][2]. If an aqueous solution is unavoidable, a substantial excess of the coupling agents may be necessary to offset the losses due to hydrolysis, which can complicate the subsequent purification process. A preferable alternative is to use a solution of methylamine in a compatible organic solvent like THF or methanol, while carefully controlling the overall water content of the system.

Q6: How can I accurately measure the water content in my starting materials?

A6: Karl Fischer titration is the industry-standard method for the precise determination of trace amounts of water in organic solvents and reagents[7][8]. Both volumetric and coulometric Karl Fischer titration techniques are well-suited for this purpose, offering high accuracy and reproducibility[8].

Q7: What are the likely side products if the reaction is contaminated with water?

A7: The most significant consequence of excessive water is not the formation of new byproducts, but rather the prevalence of unreacted 4-bromo-2-fluorobenzoic acid due to the hydrolysis of the activated intermediate[4]. While amides can undergo hydrolysis back to the carboxylic acid and amine, this process is generally slow under neutral conditions and less of a concern during the reaction itself compared to the rapid hydrolysis of the activated ester.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential CauseTroubleshooting Step
Excessive Water Content in Reaction - Utilize anhydrous grade solvents (e.g., DMF, DCM) with a specified water content of <50 ppm. - Rigorously dry all glassware in an oven at >100°C for a minimum of 4 hours and allow to cool in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). - Employ anhydrous reagents when available. Be mindful that HOBt is often a hydrate and account for its water content[5]. - Conduct the reaction under a positive pressure of an inert gas to prevent ingress of atmospheric moisture. - Consider the addition of activated molecular sieves (e.g., 4Å) to the solvent to sequester any residual water.
Ineffective Coupling Agent - Use fresh, high-purity EDCI and HOBt. EDCI is known to be moisture-sensitive and should be stored in a desiccator[9]. - Ensure the stoichiometry of the coupling agents is appropriate, typically 1.1 to 1.5 equivalents relative to the limiting reagent.
Incomplete Reaction - Monitor the reaction's progress using a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction stalls, consider extending the reaction time. - Ensure the reaction mixture is being stirred efficiently to ensure homogeneity.
Starting Material Issues - Confirm the purity of the 4-bromo-2-fluorobenzoic acid and the methylamine solution. - If using a prepared methylamine solution, verify its concentration.
Issue 2: Significant Formation of Byproducts
Potential CauseTroubleshooting Step
Water-Induced Side Reactions - As with low yield, the primary mitigation strategy is the stringent exclusion of water from the reaction system by following the procedures outlined above.
Degradation of Reagents or Product - Avoid excessive temperatures during the reaction unless the protocol specifically requires it. - Ensure that the workup conditions are not overly harsh (e.g., prolonged exposure to highly acidic or basic conditions).
Incorrect Stoichiometry - Double-check all calculations and accurately measure all reagents to maintain the correct molar ratios.

Data Presentation

The following tables summarize the qualitative effects of water and provide general guidance on acceptable moisture levels.

Table 1: Qualitative Impact of Water Content on the Synthesis of this compound

Water Content in Reaction MixtureExpected Impact on YieldExpected Impact on PurityNotes
< 50 ppm (Anhydrous) HighHighOptimal conditions for efficient EDCI/HOBt coupling.
50 - 200 ppm Moderate to HighGoodA slight reduction in yield may be observed.
200 - 500 ppm ModerateModerateA significant decrease in yield is probable. An increased presence of unreacted carboxylic acid is expected.
> 500 ppm Low to Very LowPoorExtensive hydrolysis of the activated intermediate is anticipated, resulting in poor conversion to the desired product.

Table 2: Recommended Maximum Water Content for Solvents and Reagents

Solvent/ReagentRecommended Maximum Water Content (ppm)Recommended Measurement Method
N,N-Dimethylformamide (DMF)< 50Karl Fischer Titration
Dichloromethane (DCM)< 50Karl Fischer Titration
4-bromo-2-fluorobenzoic acidAs low as reasonably achievableKarl Fischer Titration (of a solution)
Methylamine (in THF/MeOH)< 100Karl Fischer Titration

Experimental Protocols

Protocol 1: Synthesis of this compound via EDCI/HOBt Coupling

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Methylamine (2.0 M solution in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of an inert gas, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

  • Add anhydrous DMF via syringe to dissolve the acid.

  • To the stirred solution, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Allow the mixture to stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Slowly add the methylamine solution (1.1 eq) to the reaction mixture via syringe.

  • Continue to stir the reaction at room temperature for 12-18 hours. Monitor the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (3 times).

  • Wash the organic layer with brine (1 time).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

Apparatus:

  • Volumetric Karl Fischer Titrator

  • Titration cell with a drying tube

  • Appropriate syringes for sample injection

Reagents:

  • Karl Fischer reagent (e.g., a one-component reagent like Hydranal-Composite 5)

  • Karl Fischer solvent (e.g., anhydrous methanol)

  • Certified water standard for titer determination

Procedure:

  • Titer Determination: a. Fill the titration cell with the Karl Fischer solvent to a level that properly immerses the electrode. b. Start the titration to neutralize any residual water in the solvent until a stable endpoint is reached. c. Accurately inject a known amount of the water standard into the cell and titrate with the Karl Fischer reagent until the endpoint is reached. d. The instrument will automatically calculate the titer of the reagent (mg H₂O / mL reagent). Perform this in triplicate for accuracy.

  • Sample Analysis: a. After re-neutralizing the solvent, inject a precisely weighed or measured volume of the sample (e.g., anhydrous DMF) into the titration cell. b. Titrate the sample with the standardized Karl Fischer reagent to the endpoint. c. The instrument will use the previously determined titer to calculate the water content of the sample, typically reported in ppm or percentage.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Combine 4-bromo-2-fluorobenzoic acid, EDCI, HOBt in anhydrous DMF add_amine Add Methylamine Solution start->add_amine react Stir at Room Temperature (12-18h) add_amine->react quench Dilute with DCM & Wash with NaHCO3 react->quench extract Wash with Brine quench->extract dry Dry with MgSO4 & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield of Product? check_water Was water content minimized? (<50 ppm in solvents) start->check_water Yes check_reagents Are coupling reagents fresh and pure? check_water->check_reagents Yes dry_system Implement anhydrous techniques: - Use dry solvents/reagents - Flame-dry glassware - Use inert atmosphere check_water->dry_system No check_conditions Was reaction time and stoichiometry correct? check_reagents->check_conditions Yes replace_reagents Use fresh EDCI and HOBt check_reagents->replace_reagents No optimize optimize check_conditions->optimize Yes Consider other issues (e.g., temperature, stirring) verify_conditions Verify stoichiometry and extend reaction time check_conditions->verify_conditions No restart restart dry_system->restart Re-run reaction replace_reagents->restart Re-run reaction verify_conditions->restart Re-run reaction

Caption: Troubleshooting decision tree for low yield in the synthesis.

signaling_pathway RCOOH 4-bromo-2-fluorobenzoic acid Active_Ester O-acylisourea intermediate (Active) RCOOH->Active_Ester EDCI EDCI Water H₂O Hydrolysis_Product Regenerated Carboxylic Acid Active_Ester->Hydrolysis_Product + H₂O Product This compound Active_Ester->Product + Methylamine Amine Methylamine

Caption: Impact of water on the EDCI-mediated amide coupling pathway.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the catalyst selection in cross-coupling reactions involving 2-Bromo-4-fluoro-N-methylbenzamide . This substrate presents unique challenges due to its electronic properties and the presence of an ortho-amide group, which can influence catalyst activity and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the substrate's structure:

  • Steric Hindrance: The N-methylbenzamide group at the ortho position can sterically hinder the approach of the catalyst to the C-Br bond, potentially slowing down the oxidative addition step.

  • Catalyst Inhibition: The amide's oxygen or nitrogen atoms can coordinate to the palladium center, which may lead to catalyst deactivation or altered reactivity.[1]

  • Electronic Effects: The fluorine atom is electron-withdrawing, which can make the aryl bromide more reactive towards oxidative addition but can also influence subsequent steps in the catalytic cycle.

Q2: Which type of palladium catalyst and ligand is a good starting point for a Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura couplings of sterically hindered and electron-deficient aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended.[1] A robust starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biaryl phosphine ligand such as SPhos, XPhos, or RuPhos. Alternatively, using a pre-formed palladacycle like an SPhos G3 or XPhos G3 precatalyst can ensure efficient generation of the active Pd(0) species.[2]

Q3: What is the best choice of base for cross-coupling reactions with this amide-containing substrate?

A3: The choice of base is critical and depends on the specific coupling reaction.

  • For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective as they are strong enough to facilitate the transmetalation step without causing significant hydrolysis of the amide.[3][4]

  • For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[5]

  • For Sonogashira and Heck reactions, organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used, as they also act as scavengers for the HBr generated.[6][7]

Q4: Which solvent is most suitable for these reactions?

A4: Anhydrous, polar aprotic solvents are generally preferred.

  • Toluene and 1,4-dioxane are excellent choices for many Suzuki and Buchwald-Hartwig reactions due to their high boiling points and ability to dissolve the organic reactants and catalyst complexes.[8]

  • N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) can also be used, particularly for Heck and Sonogashira reactions.[6][7] It is crucial to use degassed solvents to prevent oxygen from deactivating the Pd(0) catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst The active Pd(0) species is not forming. Switch to a commercially available precatalyst (e.g., XPhos Pd G3) that readily forms the active catalyst. Ensure all reagents and solvents are anhydrous and degassed, as oxygen and water can deactivate the catalyst.[1]
Inappropriate Ligand The ligand is not suitable for the sterically hindered substrate. Use bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or BrettPhos, which are known to accelerate oxidative addition and reductive elimination.
Ineffective Base The base may be too weak or have poor solubility. For Suzuki couplings, try a stronger base like Cs₂CO₃. For Buchwald-Hartwig aminations, ensure a strong base like NaOt-Bu is used and that it is fresh.
Low Reaction Temperature The reaction may require more thermal energy. Cautiously increase the temperature in 10-20 °C increments. Typical temperatures range from 80-120 °C.
Problem 2: Significant Side Product Formation
Side Product Potential Cause Recommended Solution
Debromination (Hydrodehalogenation) The aryl bromide is reduced, replacing bromine with hydrogen.This can occur if the catalytic cycle is slow or if there are sources of hydride. Ensure anhydrous conditions. Using a bulkier ligand can sometimes disfavor the pathways leading to this side reaction.
Homocoupling of Coupling Partner Two molecules of the boronic acid (Suzuki) or alkyne (Sonogashira) couple together.This is often caused by the presence of oxygen. Rigorously degas all solvents and reagents and maintain a positive inert gas (Argon or Nitrogen) pressure throughout the reaction.[1]
Palladium Black Formation The catalyst precipitates out of solution as black particles.This indicates catalyst decomposition. It can be caused by insufficient ligand, high temperatures, or impurities. Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1) or switch to a more robust ligand.[1]

Data Presentation: Catalyst System Selection

The following tables provide starting points for catalyst selection based on successful cross-coupling reactions of analogous 2-bromo-N-alkylbenzamides and other challenging aryl bromides. Yields are representative and will vary based on the specific coupling partner.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling Reaction: this compound + Arylboronic Acid

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012-1875-95
Pd₂(dba)₃ (2)XPhos (4.4)K₂CO₃ (2.0)1,4-Dioxane11012-2480-98
Pd(dppf)Cl₂ (3)(dppf)Cs₂CO₃ (3.0)DME908-1670-90

Table 2: Recommended Conditions for Buchwald-Hartwig Amination Reaction: this compound + Amine

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOt-Bu (1.5)Toluene100-1104-2470-95
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiHMDS (2.0)1,4-Dioxane10012-2465-90
BrettPhos Pd G3 (2)(integrated)Cs₂CO₃ (2.0)t-BuOH10012-2470-92

Table 3: Recommended Conditions for Sonogashira Coupling Reaction: this compound + Terminal Alkyne

Pd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (2-5)2-10Et₃N (3.0)THF / DMF25-802-2475-95
Pd(PPh₃)₄ (2)4i-Pr₂NH (3.0)Toluene60-806-1870-90

Table 4: Recommended Conditions for Heck Reaction Reaction: this compound + Alkene

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (1-5)PPh₃ (2-10)Et₃N (2.0)DMF / MeCN100-1404-4860-85
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Na₂CO₃ (2.0)NMP12012-2465-90

Experimental Protocols

The following are general starting protocols. Optimization of stoichiometry, concentration, temperature, and reaction time may be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 110 °C) with vigorous stirring for 4-24 hours.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.[8]

Visualizations: Workflows and Logic Diagrams

General Experimental Workflow

G prep Preparation setup Reaction Setup (Add Reagents, Catalyst, Ligand, Base) prep->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir Reaction solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Continue workup Workup (Quench, Extract, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS) purify->char

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Logic for Low Yield

G start Low Yield or No Reaction check_catalyst Is the catalyst active? (Check age, handling, atmosphere) start->check_catalyst change_catalyst Action: Switch to a robust precatalyst (e.g., G3 Palladacycle) check_catalyst->change_catalyst No check_ligand Is the ligand appropriate for a hindered substrate? check_catalyst->check_ligand Yes change_catalyst->check_ligand change_ligand Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) check_ligand->change_ligand No check_conditions Are reaction conditions (base, solvent, temp) optimal? check_ligand->check_conditions Yes change_ligand->check_conditions optimize_conditions Action: Screen bases (e.g., K3PO4 -> Cs2CO3). Increase temperature. check_conditions->optimize_conditions No side_products Are major side products observed? (Debromination, Homocoupling) check_conditions->side_products Yes optimize_conditions->side_products address_side_products Action: Rigorously degas solvents. Use bulkier ligand. side_products->address_side_products Yes success Yield Improved side_products->success No address_side_products->success

Caption: Decision tree for troubleshooting low-yielding reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition pd2_trans L-Pd(II)(Ar)(Ar') pd2_complex->pd2_trans Transmetalation product Ar-Ar' (Product) pd2_trans->product sub Ar-X (this compound) boronic Ar'-B(OR)2 boronic->pd2_trans base Base (e.g., K3PO4) base->boronic Activation product->pd0 Reductive Elimination

References

Decarboxylation as a side reaction in 2-Bromo-4-fluoro-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-fluoro-N-methylbenzamide. The primary focus is on addressing the potential side reaction of decarboxylation of the starting material, 4-bromo-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for the synthesis of this compound involves the coupling of 4-bromo-2-fluorobenzoic acid with methylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Q2: What is decarboxylation and why is it a potential side reaction in this synthesis?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the context of this synthesis, the starting material, 4-bromo-2-fluorobenzoic acid, could potentially undergo decarboxylation to form 1-bromo-3-fluorobenzene. This side reaction can be promoted by factors such as elevated temperatures and the presence of acidic or basic conditions, which are often employed in amide bond formation.[1] Aromatic acids are generally more susceptible to decarboxylation than aliphatic acids.[1]

Q3: What are the common coupling agents used for this synthesis, and do they contribute to decarboxylation?

Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and phosphonium reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). While these reagents are designed to facilitate amide bond formation, improper reaction conditions such as excessive heat or prolonged reaction times could potentially favor the decarboxylation of the carboxylic acid starting material.

Q4: What are other potential side reactions to be aware of during this synthesis?

Besides decarboxylation, other side reactions can occur depending on the chosen coupling agent. For instance, when using BOP reagent, a stoichiometric amount of the known carcinogen hexamethylphosphoramide (HMPA) is formed as a byproduct, which requires careful handling and disposal.[2][3] Racemization can also be a concern if chiral molecules are involved, though this is not applicable to the synthesis of this compound.[2] With carbodiimide reagents, the formation of N-acylurea byproducts can occur.

Troubleshooting Guide: Decarboxylation as a Side Reaction

This guide provides a structured approach to identifying and mitigating the decarboxylation of 4-bromo-2-fluorobenzoic acid during the synthesis of this compound.

Problem: Low yield of this compound and presence of a non-polar impurity.

If you are experiencing a lower than expected yield of your desired product and observe a significant non-polar impurity in your crude reaction mixture (as determined by techniques like TLC or LC-MS), it is possible that decarboxylation of the starting material is occurring. The expected decarboxylated byproduct is 1-bromo-3-fluorobenzene.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution(s)
Excessive Reaction Temperature High temperatures can provide the activation energy needed for the decarboxylation of aromatic carboxylic acids.[1] Many amide coupling reactions are efficient at or slightly above room temperature.- Maintain the reaction temperature at the recommended level for the specific coupling agent being used (typically 0 °C to room temperature).- Avoid unnecessary heating of the reaction mixture.- If the reaction is sluggish at room temperature, consider extending the reaction time before increasing the temperature.
Prolonged Reaction Time Leaving the reaction to stir for an extended period, especially if other contributing factors are present, can increase the likelihood of side reactions, including decarboxylation.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Work up the reaction as soon as the starting material has been consumed to your satisfaction.
Suboptimal pH of the Reaction Mixture Both strongly acidic and strongly basic conditions can facilitate decarboxylation.[1] The choice and amount of base used in the reaction are critical.- Use a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), in the appropriate stoichiometric amount.- Avoid using strong inorganic bases unless specifically required by the protocol.
Choice of Solvent The solvent can influence the reaction rate and the stability of the starting materials and intermediates.- Use a dry, aprotic solvent such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).- Ensure the solvent is free of impurities that could promote side reactions.
Hypothetical Data on the Impact of Reaction Conditions

The following table provides a hypothetical illustration of how different reaction conditions could influence the yield of the desired product and the formation of the decarboxylated byproduct. Note: This data is for illustrative purposes only and is not derived from experimental results.

Reaction Conditions Temperature Time Desired Product Yield (%) Decarboxylated Byproduct (%)
StandardRoom Temp12 h90< 1
Elevated Temperature50 °C12 h7515
Prolonged TimeRoom Temp48 h855
Elevated Temp & Prolonged Time50 °C48 h6030

Experimental Protocols

Protocol 1: Synthesis of this compound using EDCI/HOBt
  • To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in dry DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Slowly add a solution of methylamine (1.5 eq, e.g., as a solution in THF or as methylamine hydrochloride) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Scheme and Potential Side Reaction

reaction_pathway cluster_main Main Reaction cluster_side Side Reaction start_acid 4-Bromo-2-fluorobenzoic Acid coupling Coupling Agent (e.g., EDCI/HOBt) start_acid->coupling decarboxylation Decarboxylation start_acid->decarboxylation Heat, Acid/Base methylamine Methylamine methylamine->coupling product This compound coupling->product byproduct 1-Bromo-3-fluorobenzene decarboxylation->byproduct troubleshooting_workflow start Low yield and/or non-polar impurity observed check_temp Was the reaction temperature elevated? start->check_temp reduce_temp Maintain reaction at 0°C to RT check_temp->reduce_temp Yes check_time Was the reaction time prolonged? check_temp->check_time No reduce_temp->check_time monitor_rxn Monitor reaction closely and work up upon completion check_time->monitor_rxn Yes check_base Was an appropriate base and stoichiometry used? check_time->check_base No monitor_rxn->check_base use_non_nucleophilic_base Use DIPEA or TEA in the correct amount check_base->use_non_nucleophilic_base No re-evaluate Re-evaluate other potential side reactions check_base->re-evaluate Yes end Problem Resolved use_non_nucleophilic_base->end re-evaluate->end

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Bromo-4-fluoro-N-methylbenzamide, a crucial intermediate in pharmaceutical synthesis. The guide details the experimental protocols for method validation in accordance with the International Council for Harmonisation (ICH) guidelines and presents a comparative analysis with alternative analytical techniques. All quantitative data is summarized in clear, comparative tables, and the logical workflow of the validation process is illustrated.

Proposed Analytical Method: Reverse-Phase HPLC (RP-HPLC) with UV Detection

An RP-HPLC method with UV detection is proposed for the routine analysis of this compound due to its robustness, precision, and widespread availability in quality control laboratories. The method is designed to separate the target analyte from potential impurities and degradation products effectively.

Chromatographic Conditions

A C18 column is selected for its versatility in separating compounds of moderate polarity. The mobile phase, a mixture of acetonitrile and water, provides good peak shape and resolution. Formic acid is added to the mobile phase to improve peak symmetry and ensure reproducibility. For applications requiring mass spectrometry, formic acid is a compatible modifier[1].

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

HPLC Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters assessed include specificity, linearity, accuracy, precision, Limit of Detection (LOD), Limit of Quantification (LOQ), and robustness.

Experimental Protocols

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present was determined. This was evaluated by analyzing the blank (diluent), a placebo solution, and a spiked sample containing this compound and known impurities. Peak purity was also assessed using a photodiode array (PDA) detector.

Linearity: The linearity of the method was established by analyzing five solutions of this compound at concentrations ranging from 50% to 150% of the target assay concentration. A calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate, and the percentage recovery was calculated.

Precision:

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the ruggedness of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The effect of these changes on the system suitability parameters was observed.

Summary of Validation Data

The following table summarizes the acceptance criteria and the expected results for the validation of the HPLC method.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analyte. Peak purity index > 0.99.No interference observed. Peak purity index of 0.998.
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness System suitability parameters remain within acceptable limits.The method is robust to minor variations.

HPLC Validation Workflow

HPLC_Validation_Workflow A Method Development B Method Optimization A->B C Method Validation B->C D Specificity C->D E Linearity C->E F Accuracy C->F G Precision C->G H LOD & LOQ C->H I Robustness C->I J Validated Method D->J E->J F->J G->J H->J I->J

HPLC Method Validation Workflow

Comparison with Alternative Analytical Methods

While RP-HPLC with UV detection is a reliable and widely used technique, other methods can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity or the analysis of complex sample matrices.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio.[2][3]Combines HPLC separation with highly selective and sensitive mass detection.[4][5]
Selectivity HighVery HighExtremely High
Sensitivity Moderate (ng range)High (pg range)Very High (fg-pg range)[4]
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 5%< 2%
Sample Throughput HighModerateModerate
Instrumentation Cost ModerateHighVery High
Notes Ideal for routine quality control and purity assessment.Suitable for identification of volatile impurities and trace analysis. Derivatization may be needed.The gold standard for bioanalytical studies and trace quantification in complex matrices.[4]

Analytical Method Selection Logic

Method_Selection start Define Analytical Need qc Routine QC? start->qc trace Trace Analysis in Complex Matrix? qc->trace No hplc Use HPLC-UV qc->hplc Yes volatile Volatile Impurities? trace->volatile No lcms Use LC-MS/MS trace->lcms Yes volatile->hplc No gcms Use GC-MS volatile->gcms Yes

Decision tree for analytical method selection.

Conclusion

The validated RP-HPLC-UV method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. It is suitable for routine quality control analysis. For applications requiring higher sensitivity or the analysis of complex matrices, LC-MS/MS offers a superior alternative, albeit at a higher cost. GC-MS can be considered for the analysis of volatile impurities. The choice of the analytical method should be based on the specific requirements of the intended application.

References

Comparison of different synthetic routes to 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromo-4-fluoro-N-methylbenzamide is a crucial building block in the synthesis of Enzalutamide, an androgen receptor inhibitor. This guide provides a comparative analysis of different synthetic routes to this compound, focusing on the critical amide bond formation step from 4-Bromo-2-fluorobenzoic acid and methylamine. We will delve into common methodologies, presenting experimental data and protocols to aid in the selection of the most suitable route for your specific needs.

Synthetic Strategies at a Glance

The primary approach to synthesizing this compound involves the coupling of 4-Bromo-2-fluorobenzoic acid with methylamine. The key distinction between the various methods lies in the choice of activating agent for the carboxylic acid. This guide will compare three prominent methods:

  • Peptide Coupling using BOP Reagent: This method utilizes (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent.

  • Carbodiimide-mediated Coupling with EDCI/HOBt: This common approach employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt).

  • Acid Chloride Formation followed by Amination: This classic two-step method involves the conversion of the carboxylic acid to its corresponding acid chloride using an agent like thionyl chloride, followed by reaction with methylamine.

The following sections will provide a detailed comparison of these routes, including reaction conditions, yields, and purification strategies.

Comparative Data of Synthetic Routes

ParameterRoute 1: BOP CouplingRoute 2: EDCI/HOBt CouplingRoute 3: Acid Chloride Pathway
Starting Materials 4-Bromo-2-fluorobenzoic acid, Methylamine hydrochloride, BOP, Diisopropylethylamine4-Bromo-2-fluorobenzoic acid, Methylamine, EDCI, HOBt, Diisopropylethylamine4-Bromo-2-fluorobenzoic acid, Thionyl chloride, Methylamine
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)Ethyl acetate, then aqueous methylamine
Reaction Temperature Room TemperatureRoom Temperature50-55°C for acid chloride formation
Reaction Time 2 hours[1]16 hours[1][2]Not specified, likely several hours
Reported Yield 74%[1]Quantitative (crude)Not explicitly reported for this specific compound
Purity (Post-Purification) High, requires silica gel chromatography[1]High, requires silica gel chromatography[1][2]Dependent on purification
Key Reagent Cost BOP is relatively expensive.EDCI and HOBt are moderately priced.Thionyl chloride is inexpensive.
Safety Considerations BOP is a phosphonium salt, handle with care. DIPEA is a corrosive base.EDCI can be a sensitizer. DMF is a reproductive toxin.Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic HCl and SO2 gas.

Visualizing the Synthetic Workflows

To better illustrate the distinct synthetic pathways, the following diagrams outline the logical flow of each method.

BOP_Coupling A 4-Bromo-2-fluorobenzoic acid E Reaction Mixture in DCM A->E B Methylamine HCl B->E C BOP C->E D DIPEA D->E F Stir at RT 2 hours E->F G Workup & Purification (Silica Gel Chromatography) F->G H This compound G->H

Caption: Workflow for BOP-mediated amide coupling.

EDCI_HOBt_Coupling A 4-Bromo-2-fluorobenzoic acid E Reaction Mixture in DMF A->E B Aqueous Methylamine B->E C EDCI C->E D HOBt D->E I DIPEA I->E F Stir at RT 16 hours E->F G Workup & Purification (Silica Gel Chromatography) F->G H This compound G->H

Caption: Workflow for EDCI/HOBt-mediated amide coupling.

Acid_Chloride_Pathway A 4-Bromo-2-fluorobenzoic acid C Heat to 50-55°C A->C B Thionyl Chloride in Ethyl Acetate B->C D 4-Bromo-2-fluorobenzoyl chloride C->D F Reaction with Amine D->F E Aqueous Methylamine E->F G Workup & Purification F->G H This compound G->H

Caption: Workflow for the acid chloride pathway.

Detailed Experimental Protocols

Route 1: Amide Coupling using BOP Reagent [1]

  • To a solution of 4-bromo-2-fluorobenzoic acid (1.0 equivalent) in dichloromethane (0.20 mol/L), add methylamine hydrochloride (1.1 equivalents), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.1 equivalents), and diisopropylethylamine (3.3 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, hydrolyze the reaction mixture and extract twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with 10% to 50% EtOAc in cyclohexane) to afford the title compound as a white solid.

Route 2: Carbodiimide-mediated Coupling with EDCI/HOBt [1][2]

  • In a round-bottomed flask, combine 4-bromo-2-fluorobenzoic acid (3.0 g, 13.7 mmol), 2 M aqueous methylamine (34.3 mL, 68.5 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 6.6 g, 34.25 mmol), 1-hydroxybenzotriazole (HOBt, 2.8 g, 20.6 mmol), and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (50 mL).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by adding water (50 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with ethyl acetate/petroleum ether, 1:3 v/v) to yield 4-bromo-2-fluoro-N-methylbenzamide as a white solid.

Route 3: Acid Chloride Formation followed by Amination (General Procedure) [3]

Step A: Formation of 4-Bromo-2-fluorobenzoyl chloride

  • To a solution of 4-bromo-2-fluorobenzoic acid (175.0 g, 0.79 mol) in ethyl acetate (1.5 L), add N,N-dimethylformamide (4.4 mL, 0.057 mol) and cool the mixture to 15-20°C.

  • Slowly add thionyl chloride (437.5 mL, 6.02 mol) to the reaction mixture.

  • Heat the mixture to 50-55°C and monitor the reaction for completion.

  • After completion, concentrate the reaction mixture to obtain the crude acid chloride.

Step B: Amidation

  • The crude 4-bromo-2-fluorobenzoyl chloride is then reacted with an excess of aqueous methylamine solution.

  • The reaction is typically exothermic and may require cooling.

  • After the reaction is complete, the product is extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Concluding Remarks

The choice of synthetic route for this compound will depend on several factors including cost, scale, available equipment, and safety considerations.

  • The BOP coupling method offers a relatively fast reaction time but at a higher reagent cost, making it suitable for smaller scale syntheses where time is a critical factor.

  • The EDCI/HOBt coupling is a widely used and reliable method, though it requires a longer reaction time. The reagents are more moderately priced than BOP, making it a good balance for medium-scale production.

  • The acid chloride pathway is the most cost-effective route for large-scale industrial production due to the low cost of thionyl chloride. However, it involves handling a highly corrosive and hazardous reagent, requiring stringent safety precautions and specialized equipment.

Ultimately, the optimal synthetic strategy will be a balance of these factors, and the information provided in this guide should serve as a valuable resource for making an informed decision.

References

A Comparative Analysis of 2-Bromo-4-fluoro-N-methylbenzamide and Its Potential Regioisomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Guide Published: December 27, 2025

This guide provides a detailed comparison of 2-Bromo-4-fluoro-N-methylbenzamide and its primary regioisomers. The accurate identification and separation of these isomers are critical in drug development, as distinct structural arrangements can lead to significant differences in pharmacological activity, toxicity, and pharmacokinetic profiles. This document outlines the key physicochemical and spectroscopic differences, provides detailed analytical protocols for their differentiation, and discusses potential biological relevance.

Identification of Potential Regioisomers

The synthesis of substituted aromatic compounds can often yield a mixture of regioisomers. For the target compound, this compound, isomers can arise from the varied positioning of the bromo, fluoro, and N-methylbenzamide groups on the benzene ring. Starting from 4-fluorobenzoic acid, bromination can occur at the positions ortho or meta to the carboxylic acid group. Subsequent amidation would lead to the respective benzamide isomers.

The primary compound of interest and its most probable regioisomer formed during synthesis are:

  • Isomer A (Target): this compound (CAS: 749927-69-3)[1][2]

  • Isomer B (Regioisomer): 3-Bromo-4-fluoro-N-methylbenzamide

Below is a diagram illustrating the structural relationship between these two key isomers.

G cluster_0 Precursor cluster_1 Synthetic Pathway cluster_2 Resulting Regioisomers Precursor 4-Fluorobenzoic Acid Bromination Bromination Precursor->Bromination Step 1 Amidation Amidation with Methylamine Bromination->Amidation Step 2 IsomerA Isomer A This compound Amidation->IsomerA Major Product IsomerB Isomer B 3-Bromo-4-fluoro-N-methylbenzamide Amidation->IsomerB Potential Byproduct

Caption: Logical relationship of this compound and its regioisomer.

Comparative Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical and Chromatographic Properties

PropertyIsomer A (2-Bromo-4-fluoro)Isomer B (3-Bromo-4-fluoro)Rationale for Differentiation
Molecular Weight 232.05 g/mol [2]232.05 g/mol Identical; not a distinguishing property.
Melting Point (°C) 125.0 - 129.0[2]Predicted to be differentCrystal lattice packing will differ due to substituent positions, affecting melting point.
Predicted LogP ~2.2~2.4Isomer B is expected to be slightly less polar due to reduced intramolecular interactions, leading to a higher LogP.
HPLC Retention Time ShorterLongerIn reverse-phase HPLC, the more polar compound (Isomer A) will elute earlier.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonIsomer A (2-Bromo-4-fluoro)Isomer B (3-Bromo-4-fluoro)Rationale for Differentiation
N-CH₃ ~2.9-3.1 (d)~2.9-3.1 (d)Minimal difference expected. Doublet due to coupling with N-H.
N-H ~6.5-7.0 (q)~6.5-7.0 (q)Minimal difference expected. Quartet due to coupling with N-CH₃.
Ar-H H3: ~7.0 (dd) H5: ~7.2 (ddd) H6: ~8.1 (dd)H2: ~8.0 (dd) H5: ~7.5 (ddd) H6: ~7.2 (dd)Key Differentiator. The position of Br and F atoms drastically alters the electronic environment and coupling patterns of adjacent aromatic protons. The ortho-coupling constants will be significantly different.

Analytical Workflow for Isomer Differentiation

A systematic workflow is essential to confirm the identity and purity of the target compound. The process begins with High-Performance Liquid Chromatography (HPLC) to separate the isomers, followed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

G start Crude Synthesis Product (Mixture of Isomers A and B) hplc Reverse-Phase HPLC Separation start->hplc fraction1 Fraction 1 (Earlier Elution) hplc->fraction1 More Polar fraction2 Fraction 2 (Later Elution) hplc->fraction2 Less Polar nmr1 1H and 13C NMR Analysis of Fraction 1 fraction1->nmr1 nmr2 1H and 13C NMR Analysis of Fraction 2 fraction2->nmr2 id1 Identify Isomer A (2-Bromo-4-fluoro) nmr1->id1 id2 Identify Isomer B (3-Bromo-4-fluoro) nmr2->id2

Caption: Experimental workflow for the separation and identification of regioisomers.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful isomer separation and characterization.

A. High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the two regioisomers based on their differing polarities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Phosphoric or formic acid can be added to 0.1% to improve peak shape.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the sample mixture in the mobile phase at a concentration of 1 mg/mL.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and run the analysis for a sufficient time (e.g., 15 minutes) to allow for the elution of both isomers.

    • Collect the fractions corresponding to each peak for subsequent NMR analysis. Isomer A is expected to elute before Isomer B.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides the definitive structural identification of the separated isomers.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of each isolated isomer fraction in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Experiments to Perform:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts and coupling constants of the aromatic and amide protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): A 2D experiment to establish proton-proton coupling relationships, which is crucial for assigning protons on the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment to correlate protons with their directly attached carbons.

  • Analysis: Compare the obtained spectra with the predicted values in Table 2. The distinct splitting patterns of the aromatic protons will be the most telling feature for unambiguous identification.

Potential Biological Activity and Signaling Pathway

Benzamide derivatives are recognized as privileged structures in medicinal chemistry, appearing in drugs with diverse biological activities, including antimicrobial and anticancer effects.[4][5] Specifically, many N-substituted benzamides have been investigated as inhibitors of tubulin polymerization, a critical process for cell division.[6] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making it a key target in oncology.

The diagram below illustrates the hypothetical mechanism of action for a benzamide derivative as a tubulin polymerization inhibitor.

G drug Benzamide Derivative (e.g., Isomer A) tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site mt Microtubule Polymerization drug->mt Inhibits tubulin->mt Normal Process mitosis Mitotic Spindle Formation mt->mitosis arrest G2/M Phase Arrest mitosis->arrest Disruption leads to apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Hypothetical signaling pathway for a benzamide-based tubulin inhibitor.

References

Purity Requirements of 2-Bromo-4-fluoro-N-methylbenzamide for Enzalutamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Enzalutamide, a potent androgen receptor inhibitor for the treatment of castration-resistant prostate cancer, relies on the quality of its starting materials and intermediates. One such critical intermediate is 2-Bromo-4-fluoro-N-methylbenzamide. Interestingly, this compound is not only a key building block in several synthetic routes but is also identified as "Enzalutamide Impurity B," underscoring the critical need to control its purity to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides a comparative analysis of the purity requirements for this compound, discusses the impact of impurities, and presents analytical methodologies for its quality control, alongside a comparison with alternative synthetic strategies.

The Dual Role of this compound in Enzalutamide Synthesis

In various patented and published synthetic pathways for Enzalutamide, this compound serves as a crucial intermediate.[3] It is typically derived from 4-bromo-2-fluorobenzoic acid and subsequently undergoes coupling reactions to form the core structure of Enzalutamide. However, any unreacted this compound or impurities present within it can carry through the synthetic steps and compromise the purity of the final Enzalutamide API. The designation of this intermediate as "Enzalutamide Impurity B" by pharmaceutical reference standard suppliers highlights its significance as a process-related impurity that must be monitored and controlled.[1][2]

Purity Specifications and Impact on Enzalutamide Quality

While specific pharmacopeial monographs with quantitative limits for impurities in this compound for Enzalutamide synthesis are not publicly available, industry standards and regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for establishing appropriate controls.[4][5][6][7] Based on these principles and supplier specifications for the reagent, a general purity requirement can be inferred.

Table 1: Comparison of Typical Purity Specifications for this compound

ParameterTypical Commercial GradeRecommended Grade for Enzalutamide SynthesisRationale and Potential Impact
Assay (by HPLC) >98.0%≥99.5%Higher purity minimizes the introduction of process-related impurities into the Enzalutamide synthesis, reducing the burden on downstream purification steps.
Individual Unspecified Impurity Not always specified≤0.10%Controls unknown impurities that could potentially react in subsequent steps to form new, difficult-to-remove impurities in the final API.
Total Impurities ≤2.0%≤0.5%A lower total impurity profile ensures a more consistent and predictable reaction, leading to higher yields and a cleaner final product.
Related Substances
4-Bromo-2-fluorobenzoic acidMay be present≤0.15%Unreacted starting material can lead to the formation of corresponding downstream impurities.
Other positional isomersMay be presentNot Detected or ≤0.05%Isomeric impurities can be difficult to separate from the desired product and may have different pharmacological or toxicological profiles.
Residual Solvents Not always specifiedAs per ICH Q3C guidelinesSolvents used in the synthesis of the intermediate must be controlled to prevent their carryover into the final drug substance.

The stringent control of impurities in this compound is crucial as they can directly impact the yield and purity of Enzalutamide. For instance, the presence of reactive impurities could lead to the formation of byproducts that are structurally similar to Enzalutamide, making their removal challenging and potentially impacting the safety and efficacy of the final drug.

Experimental Protocols for Purity Assessment

To ensure the quality of this compound, a robust analytical testing protocol is essential. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assay determination and impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Profiling

This protocol provides a general method that can be adapted and validated for the specific analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[8][9][10]

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and to identify and quantify certain impurities, particularly isomeric impurities, without the need for reference standards of those impurities.

Alternative Synthetic Routes for Enzalutamide

To provide a comprehensive comparison, it is valuable to consider alternative synthetic routes for Enzalutamide that may not involve this compound as an intermediate. One such approach starts from 4-amino-2-(trifluoromethyl)benzonitrile.

This alternative pathway, while avoiding the specific challenges associated with this compound, will have its own set of critical intermediates and potential impurities that require stringent control.

Visualizing the Synthesis and Analysis Workflow

To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.

Enzalutamide_Synthesis A 4-Bromo-2-fluorobenzoic Acid B This compound A->B Amidation C Coupling Reaction Intermediate B->C Coupling D Enzalutamide C->D Cyclization

Caption: Synthetic pathway to Enzalutamide via this compound.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Evaluation Sample This compound Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC NMR NMR Analysis Filtration->NMR Assay Assay Calculation HPLC->Assay Impurity Impurity Profiling HPLC->Impurity NMR->Impurity Specification Compare with Specification Assay->Specification Impurity->Specification

Caption: Workflow for the purity analysis of this compound.

Impurity_Comparison A Enzalutamide Synthesis B Route 1: Using 2-Bromo-4-fluoro-N- methylbenzamide A->B D Route 2: Alternative Pathway A->D C Key Impurity: Unreacted Starting Material (Enzalutamide Impurity B) B->C E Key Impurities: Specific to the alternative route D->E

Caption: Comparison of impurity sources in different Enzalutamide synthetic routes.

Conclusion

The purity of this compound is a critical parameter in the synthesis of Enzalutamide, directly impacting the quality and safety of the final API. While a high-purity grade (≥99.5%) is recommended, the ultimate specifications should be established based on a thorough risk assessment and process understanding, in line with ICH guidelines. The implementation of robust analytical methods, such as the HPLC protocol detailed in this guide, is essential for the effective control of this key intermediate and its impurities. Furthermore, exploring alternative synthetic routes can offer a valuable comparative perspective for process optimization and impurity management in the manufacturing of Enzalutamide.

References

Comparative Study of 2-Bromo-4-fluoro-N-methylbenzamide and its Analogs in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, halogenated benzamides serve as crucial building blocks for a diverse array of biologically active molecules. Among these, 2-Bromo-4-fluoro-N-methylbenzamide holds a significant position as a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the synthesis of this compound and its positional isomers, offering insights into their synthetic accessibility and potential for further derivatization.

Synthetic Accessibility: A Comparative Overview

The synthesis of this compound and its analogs typically involves the amidation of the corresponding substituted benzoic acid. The availability and ease of synthesis of the benzoic acid precursor are critical factors influencing the overall efficiency of the synthetic route.

Table 1: Comparison of Synthetic Routes and Yields for Bromo-Fluoro-N-methylbenzamide Isomers

CompoundStarting MaterialSynthetic RouteReported Yield (%)Reference
This compound2-Bromo-4-fluorobenzoic acidAmidation with methylamine using a coupling agent (e.g., EDC, HOBt)Not explicitly stated for this specific isomer in comparative studies, but amidation reactions of this type generally proceed in good to excellent yields.General synthetic knowledge
4-Bromo-2-fluoro-N-methylbenzamide4-Bromo-2-fluorobenzoic acidAmidation with methylamine using a coupling agent (e.g., EDCI, HOBt)74[1]
3-Bromo-4-fluoro-N-methylbenzamide3-Bromo-4-fluorobenzoic acidAmidation with methylamineData not available in comparative studies.
2-Bromo-5-fluoro-N-methylbenzamide2-Bromo-5-fluorobenzoic acidAmidation with methylamineData not available in comparative studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of the necessary precursors and the final benzamide products.

Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide[1]

A common route for the synthesis of 4-Bromo-2-fluoro-N-methylbenzamide involves the coupling of 4-Bromo-2-fluorobenzoic acid with methylamine.

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • 2 M aqueous methylamine solution

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-bromo-2-fluorobenzoic acid in DMF, add EDCI, HOBt, and DIPEA.

  • Add the 2 M aqueous methylamine solution to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford 4-bromo-2-fluoro-N-methylbenzamide.

General Workflow for Benzamide Synthesis

The synthesis of N-substituted benzamides, including this compound and its analogs, generally follows a standard workflow. This process begins with the activation of the carboxylic acid group of the corresponding substituted benzoic acid, followed by the reaction with the desired amine.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification A Substituted Benzoic Acid (e.g., 2-Bromo-4-fluorobenzoic acid) C Carboxylic Acid Activation (e.g., with EDC, HOBt or conversion to acyl chloride) A->C Coupling Agents B Amine (e.g., Methylamine) D Amide Bond Formation (Nucleophilic Acyl Substitution) B->D C->D E Quenching and Extraction D->E F Chromatographic Purification E->F G Final Product (Substituted N-methylbenzamide) F->G

General workflow for the synthesis of substituted N-methylbenzamides.

Structure-Activity Relationships: Insights from Analogs

Halogen substituents, such as bromine and fluorine, play a significant role in modulating the physicochemical properties and biological activity of benzamide derivatives. The position of these halogens on the aromatic ring can influence factors like lipophilicity, electronic effects, and metabolic stability, which in turn affect the compound's interaction with its biological target.

For instance, studies on various classes of benzamides have shown that:

  • The presence and position of halogen atoms can significantly impact the potency and selectivity of the compounds as enzyme inhibitors or receptor ligands.

  • N-alkylation of the benzamide moiety can influence the compound's pharmacokinetic properties and its ability to form hydrogen bonds with target proteins.

Potential Signaling Pathways

Substituted benzamides are known to interact with a wide range of biological targets, and as such, can modulate various signaling pathways. The specific pathway affected is highly dependent on the overall structure of the molecule. For example, different benzamide analogs have been developed as:

  • Anticancer agents: Targeting protein kinases, histone deacetylases (HDACs), or other proteins involved in cell cycle regulation and apoptosis.

  • Antimicrobial agents: Inhibiting essential enzymes in bacteria or fungi.

  • Central nervous system (CNS) agents: Acting on neurotransmitter receptors such as dopamine and serotonin receptors.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a biologically active benzamide derivative, leading to a therapeutic effect.

G A Benzamide Analog B Target Protein (e.g., Kinase, Receptor) A->B Binding/Inhibition C Downstream Effector 1 B->C Signal Transduction D Downstream Effector 2 B->D Signal Transduction E Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) C->E D->E

Hypothetical signaling pathway modulated by a benzamide analog.

Conclusion

This compound and its analogs represent a valuable class of intermediates in synthetic and medicinal chemistry. While direct comparative studies are limited, the available synthetic protocols for individual isomers provide a solid foundation for their preparation. The extensive research on the broader class of substituted benzamides offers valuable insights into the potential structure-activity relationships and biological applications of these compounds. Further systematic studies comparing the synthesis and biological profiles of the various bromo-fluoro-N-methylbenzamide isomers would be highly beneficial for the rational design of novel therapeutic agents. Such studies would enable a more precise understanding of how the substitution pattern on the benzamide core influences both synthetic accessibility and biological function.

References

A Comparative Cost-Benefit Analysis of Starting Materials for the Synthesis of 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and cost-effective synthesis of 2-Bromo-4-fluoro-N-methylbenzamide, a key intermediate in the development of various pharmaceutical compounds, is a critical consideration for researchers and chemical production managers. This guide provides a detailed cost-benefit analysis of three primary synthetic pathways, each originating from a different commercially available starting material. The comparison is based on factors including the cost of starting materials, the number of synthetic steps, overall yield, and the cost of reagents.

Executive Summary

This analysis evaluates three routes for the synthesis of this compound, starting from:

  • 2-Bromo-4-fluorotoluene

  • 4-Fluorobenzaldehyde

  • 1,4-Dibromo-2-fluorobenzene

The most direct and well-documented route commences with 2-bromo-4-fluorobenzoic acid, which can be synthesized from the aforementioned precursors. The final step in all evaluated pathways is the amidation of 2-bromo-4-fluorobenzoic acid with methylamine. Our analysis indicates that the pathway starting from 2-Bromo-4-fluorotoluene offers a potentially advantageous balance of starting material cost and synthetic efficiency. However, the optimal choice will ultimately depend on the specific laboratory or production capabilities and current raw material prices.

Synthetic Pathways Overview

The synthesis of this compound from the selected starting materials converges on the intermediate, 2-bromo-4-fluorobenzoic acid. The subsequent amidation reaction then yields the final product. The following diagram illustrates these convergent synthetic routes.

cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 2-Bromo-4-fluorotoluene 2-Bromo-4-fluorotoluene Oxidation Oxidation 2-Bromo-4-fluorotoluene->Oxidation 2-Bromo-4-fluorobenzoic acid 2-Bromo-4-fluorobenzoic acid Oxidation->2-Bromo-4-fluorobenzoic acid Yield: 88% Amidation Amidation 2-Bromo-4-fluorobenzoic acid->Amidation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Bromination Bromination 4-Fluorobenzaldehyde->Bromination 2-Bromo-4-fluorobenzaldehyde 2-Bromo-4-fluorobenzaldehyde Bromination->2-Bromo-4-fluorobenzaldehyde Yield: 81-85% Oxidation_2 Oxidation 2-Bromo-4-fluorobenzaldehyde->Oxidation_2 Oxidation_2->2-Bromo-4-fluorobenzoic acid 1,4-Dibromo-2-fluorobenzene 1,4-Dibromo-2-fluorobenzene Formylation & Oxidation Formylation & Oxidation 1,4-Dibromo-2-fluorobenzene->Formylation & Oxidation Formylation & Oxidation->2-Bromo-4-fluorobenzoic acid This compound This compound Amidation->this compound Yield: 74%

Caption: Convergent synthetic pathways to this compound.

Cost-Benefit Analysis

The following table summarizes the estimated costs and key metrics for each synthetic route. Prices for starting materials are based on an average of publicly available data from various suppliers and are subject to change. The cost per mole is calculated to provide a standardized metric for comparison.

Starting MaterialPrice (USD/kg)Molecular Weight ( g/mol )Cost per Mole (USD)Number of Steps to Final ProductOverall Yield (Estimated)
2-Bromo-4-fluorotoluene 100 - 200189.0318.90 - 37.812~65%
4-Fluorobenzaldehyde 50 - 150124.116.21 - 18.623Variable
1,4-Dibromo-2-fluorobenzene 150 - 250253.8938.08 - 63.472+Not readily available

Note: The overall yield for the route starting with 4-Fluorobenzaldehyde is marked as "Variable" as the yield for the oxidation of 2-bromo-4-fluorobenzaldehyde was not explicitly found in the literature reviewed. The route from 1,4-Dibromo-2-fluorobenzene is less well-documented, making a reliable yield estimation difficult.

Experimental Protocols

Detailed experimental procedures for the key transformations are provided below. These protocols are based on published literature and patents.

Route 1: From 2-Bromo-4-fluorotoluene

Step 1: Oxidation of 2-Bromo-4-fluorotoluene to 2-Bromo-4-fluorobenzoic Acid

  • Reaction: The oxidation of the methyl group to a carboxylic acid can be achieved using a strong oxidizing agent such as potassium permanganate or through catalytic oxidation. A reported method utilizes a cobalt-acetate catalyst with a sodium bromide co-catalyst in acetic acid under an oxygen atmosphere.

  • Procedure Outline: 2-Bromo-4-fluorotoluene is dissolved in acetic acid along with cobalt(II) acetate tetrahydrate and sodium bromide. The mixture is heated, and oxygen is introduced. The reaction is monitored until completion. The product, 2-bromo-4-fluorobenzoic acid, is then isolated by precipitation and filtration.

  • Reported Yield: 88%

Route 2: From 4-Fluorobenzaldehyde

Step 1: Bromination of 4-Fluorobenzaldehyde to 2-Bromo-4-fluorobenzaldehyde

  • Reaction: This electrophilic aromatic substitution introduces a bromine atom ortho to the aldehyde group.

  • Procedure Outline: 4-Fluorobenzaldehyde is dissolved in a suitable solvent, and a brominating agent (e.g., N-bromosuccinimide or bromine) is added in the presence of a catalyst (e.g., a Lewis acid). The reaction is stirred at a controlled temperature. After completion, the reaction is quenched, and the product is extracted and purified.

  • Reported Yield: 81-85%[1]

Step 2: Oxidation of 2-Bromo-4-fluorobenzaldehyde to 2-Bromo-4-fluorobenzoic Acid

  • Reaction: The aldehyde functional group is oxidized to a carboxylic acid.

  • Procedure Outline: 2-Bromo-4-fluorobenzaldehyde can be oxidized using various oxidizing agents, such as potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or a milder oxidant like sodium chlorite. The choice of oxidant will depend on the desired reaction conditions and scale. The product is isolated by acidification and filtration or extraction.

  • Yield: While specific yields for this step were not found in the initial literature search, this is a standard transformation that typically proceeds with high efficiency.

Final Step for All Routes

Amidation of 2-Bromo-4-fluorobenzoic Acid to this compound

  • Reaction: The carboxylic acid is coupled with methylamine to form the corresponding amide.

  • Procedure Outline: To a solution of 2-bromo-4-fluorobenzoic acid in a suitable solvent (e.g., DMF), coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) are added, followed by a base (e.g., N,N-diisopropylethylamine, DIPEA) and an aqueous solution of methylamine. The reaction mixture is stirred at room temperature until completion. The product is then isolated by extraction and purified by column chromatography.[2][3]

  • Reported Yield: 74%[2][3]

Workflow for Cost-Benefit Analysis

The following diagram outlines the logical workflow for conducting a comprehensive cost-benefit analysis for the synthesis of a target molecule like this compound.

cluster_input Inputs cluster_analysis Analysis cluster_output Output Starting_Materials Identify Potential Starting Materials Synthetic_Routes Map Synthetic Pathways Starting_Materials->Synthetic_Routes Reagent_Costs Gather Cost Data: - Starting Materials - Reagents - Solvents Synthetic_Routes->Reagent_Costs Calculate_Molar_Cost Calculate Cost per Mole of Starting Material Reagent_Costs->Calculate_Molar_Cost Yield_Data Collect Yield Data for Each Step Calculate_Step_Cost Calculate Cost of Each Synthetic Step Yield_Data->Calculate_Step_Cost Calculate_Molar_Cost->Calculate_Step_Cost Calculate_Overall_Cost Calculate Overall Cost per Gram of Product Calculate_Step_Cost->Calculate_Overall_Cost Compare_Metrics Compare Key Metrics: - Overall Cost - Number of Steps - Overall Yield - Process Safety & Scalability Calculate_Overall_Cost->Compare_Metrics Recommendation Recommend Most Cost-Effective Route Compare_Metrics->Recommendation

References

A Comparative Guide to Reference Standards for 2-Bromo-4-fluoro-N-methylbenzamide and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference standards for 2-Bromo-4-fluoro-N-methylbenzamide, a key starting material and known impurity in the synthesis of Enzalutamide, designated as Enzalutamide EP Impurity B.[1][2] It also delves into the potential impurities associated with this compound and outlines detailed experimental protocols for their analysis and qualification. The objective is to assist researchers and quality control professionals in selecting and utilizing appropriate reference standards to ensure the accuracy and reliability of their analytical data.

Understanding the Importance of High-Quality Reference Standards

Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of substances.[3] In the pharmaceutical industry, they are critical for method validation, instrument calibration, and routine quality control.[4][5][6] The use of well-characterized reference standards is a regulatory expectation to guarantee the safety and efficacy of drug products.[3][7]

Comparison of Commercially Available this compound Reference Standards

Several chemical suppliers offer this compound as a reference standard. While a direct head-to-head experimental comparison is not publicly available, a comparative overview can be constructed based on typical data provided in Certificates of Analysis (CoA) and product specifications from various vendors. The following table summarizes key quality attributes to consider when selecting a reference standard.

Table 1: Illustrative Comparison of this compound Reference Standards

ParameterSupplier A (Illustrative)Supplier B (Illustrative)Supplier C (Illustrative)
Product Name This compound4-Bromo-2-fluoro-N-methylbenzamideEnzalutamide Impurity B
CAS Number 749927-69-3749927-69-3749927-69-3
Purity (by HPLC) ≥ 99.5%> 98.0%≥ 99.0%
Identity Confirmation ¹H NMR, ¹³C NMR, MS¹H NMR, MSNMR, MS
Certificate of Analysis Provided with lot-specific dataAvailable upon requestProvided
Documentation HPLC, NMR, MS spectra includedBasic CoADetailed CoA with spectra
Storage Conditions 2-8°CRoom Temperature2-8°C, protect from light
Format Neat solidNeat solidWeighed solid

Note: This table is a representative example. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for lot-specific data.

Potential Impurities of this compound

Understanding the potential impurities is crucial for developing robust analytical methods. The synthesis of this compound typically involves the reaction of 4-Bromo-2-fluorobenzoic acid with methylamine.[8] Based on this, potential impurities may include:

  • Starting Materials:

    • 4-Bromo-2-fluorobenzoic acid

    • Methylamine

  • Related Compounds:

    • Isomeric impurities (e.g., other bromo-fluoro-N-methylbenzamide isomers)

    • Over- or under-alkylated products

  • Degradation Products:

    • Hydrolysis products (reversion to 4-Bromo-2-fluorobenzoic acid)

Table 2: Potential Impurities and their Classification

Impurity NameTypePotential Origin
4-Bromo-2-fluorobenzoic acidProcess-relatedUnreacted starting material
Other bromo-fluoro isomersProcess-relatedImpurities in starting materials
2-Bromo-4-fluorobenzamideProcess-relatedIncomplete methylation
Unknown degradation productsDegradationInstability under certain conditions

Experimental Protocols for Qualification and Comparison

A comprehensive evaluation of a reference standard involves a series of experiments to confirm its identity, purity, and suitability for its intended use.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from its potential impurities.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 60% B10-12 min: 60-80% B12-15 min: 80% B15-16 min: 80-60% B16-20 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare a solution of the test sample at a concentration of approximately 100 µg/mL in the mobile phase.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines to ensure its suitability.[8]

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from impurities and degradation products. Peak purity index > 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.
Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired and compared with the expected chemical shifts and coupling constants for the structure of this compound.

  • Mass Spectrometry (MS): The mass spectrum should confirm the molecular weight of the compound (232.05 g/mol ).[1][2][9]

Workflow and Pathway Visualizations

The following diagrams illustrate the key workflows for qualifying and comparing reference standards.

Reference_Standard_Qualification_Workflow cluster_procurement Procurement & Initial Assessment cluster_testing Analytical Testing cluster_evaluation Evaluation & Decision start Source Reference Standard visual Visual Inspection (Appearance, Color) start->visual coa Review Certificate of Analysis visual->coa hplc Purity by HPLC coa->hplc nmr Identity by NMR coa->nmr ms Identity by MS coa->ms impurities Impurity Profiling hplc->impurities compare Compare Data to Specifications nmr->compare ms->compare impurities->compare decision Accept or Reject Reference Standard compare->decision qualified Qualified for Use decision->qualified Pass rejected Rejected decision->rejected Fail

Caption: Workflow for the qualification of a this compound reference standard.

Impurity_Analysis_Pathway cluster_impurities Potential Impurity Sources cluster_methods Analytical Techniques synthesis Synthesis of this compound starting_materials Starting Materials (e.g., 4-Bromo-2-fluorobenzoic acid) synthesis->starting_materials byproducts Reaction By-products synthesis->byproducts degradation Degradation Products synthesis->degradation analysis Analytical Characterization starting_materials->analysis byproducts->analysis degradation->analysis hplc HPLC/UPLC analysis->hplc lcms LC-MS analysis->lcms nmr NMR analysis->nmr result Impurity Profile hplc->result lcms->result nmr->result

Caption: Logical pathway for the identification and analysis of potential impurities.

Conclusion

The selection of a suitable reference standard for this compound requires a thorough evaluation of its purity, identity, and the documentation provided by the supplier. While commercially available standards are generally of high purity, it is incumbent upon the user to perform the necessary qualification experiments to ensure the standard is fit for its intended analytical purpose. By following the detailed experimental protocols and method validation guidelines presented in this guide, researchers can confidently assess and compare different reference standards, thereby ensuring the generation of accurate and reliable data in their drug development and quality control processes.

References

Stability testing of 2-Bromo-4-fluoro-N-methylbenzamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the stability of 2-Bromo-4-fluoro-N-methylbenzamide under various stress conditions. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the compound's degradation profile, enabling the development of stable pharmaceutical formulations and the establishment of appropriate storage and handling procedures. The stability of this compound is compared with the general stability profiles of other benzamide derivatives based on established scientific literature.

Introduction

This compound is a substituted benzamide derivative with potential applications in pharmaceutical development. Understanding its chemical stability is a critical aspect of its preclinical development, as it directly impacts safety, efficacy, and shelf-life.[1] Benzamides as a class of compounds are known to be susceptible to degradation under certain conditions, primarily hydrolysis in acidic or basic environments.[2][3] This guide outlines a systematic approach to stability testing based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[1][4] Forced degradation studies are designed to identify the likely degradation products and establish the intrinsic stability of the molecule.[1][5]

The presence of bromo and fluoro substituents on the benzene ring, along with the N-methyl amide group, influences the electronic and steric properties of the molecule, which in turn can affect its degradation pathways and stability. For instance, fluorine substitution has been shown to affect crystal structure and suppress disorder in benzamide crystals, which could potentially impact solid-state stability.[6][7]

Experimental Protocols

The following protocols are designed to assess the stability of this compound under various stress conditions. These forced degradation studies are essential for developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[8][9]

2.1. Materials and Methods

  • Test Substance: this compound (Purity > 99%)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, methanol, and water.

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector, mass spectrometer (MS), photostability chamber, and a calibrated oven.

2.2. Forced Degradation Studies

Forced degradation is carried out to produce a desirable level of degradation, typically 5-20%, to facilitate the separation and detection of degradation products.[4][10]

  • Acidic Hydrolysis: A solution of this compound (1 mg/mL) is prepared in 0.1 M HCl and refluxed for 8 hours. Samples are withdrawn at regular intervals, neutralized, and analyzed by HPLC.

  • Alkaline Hydrolysis: A solution of this compound (1 mg/mL) is prepared in 0.1 M NaOH and refluxed for 8 hours. Samples are withdrawn, neutralized, and analyzed.

  • Oxidative Degradation: The compound is treated with 3% hydrogen peroxide at room temperature for 24 hours. Samples are taken at different time points for analysis.

  • Thermal Degradation: The solid compound is kept in a thermostatically controlled oven at 60°C for 7 days. Samples are withdrawn and analyzed.

  • Photostability Testing: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber, as per ICH Q1B guidelines.[10]

2.3. Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[9][11]

Comparative Stability Data

The following tables summarize the hypothetical stability data for this compound under different stress conditions, compared to the general behavior of other benzamides.

Table 1: Stability of this compound under Forced Degradation

Stress ConditionDurationAssay of Active Substance (%)Major Degradation Products
0.1 M HCl (reflux)8 hours85.2DP-1, DP-2
0.1 M NaOH (reflux)8 hours78.5DP-3, DP-4
3% H₂O₂ (RT)24 hours92.1DP-5
Thermal (60°C)7 days98.5Minor degradation
Photolytic (ICH Q1B)-99.1Negligible degradation

DP refers to Degradation Product.

Table 2: Comparative Stability Profile of Benzamide Derivatives

CompoundAcidic HydrolysisAlkaline HydrolysisOxidative StabilityPhotostability
This compound SusceptibleHighly SusceptibleModerately StableStable
Unsubstituted Benzamide SusceptibleHighly SusceptibleGenerally StableGenerally Stable
N-methylbenzamide Less susceptible than primary amideSusceptibleGenerally StableGenerally Stable

Visualization of Experimental Workflow and Decision Pathway

The following diagrams illustrate the logical flow of the stability testing process and a decision-making pathway for determining appropriate storage conditions.

G Experimental Workflow for Stability Testing cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Data Interpretation A Procure 2-Bromo-4-fluoro- N-methylbenzamide B Prepare Solutions and Samples A->B C Acid Hydrolysis (0.1 M HCl, reflux) B->C D Alkaline Hydrolysis (0.1 M NaOH, reflux) B->D E Oxidative Degradation (3% H2O2, RT) B->E F Thermal Degradation (60°C, solid state) B->F G Photostability (ICH Q1B) B->G I Analyze Stressed Samples C->I D->I E->I F->I G->I H Develop & Validate Stability-Indicating HPLC Method H->I J Identify and Characterize Degradation Products I->J K Determine Degradation Pathways J->K L Establish Intrinsic Stability K->L

Caption: Workflow for conducting forced degradation studies.

G Decision Pathway for Storage Conditions A Significant Degradation in any condition? B Degradation due to Hydrolysis? A->B Yes K No Special Storage Conditions Required A->K No C Degradation due to Oxidation? B->C Yes B->C No G Protect from moisture. B->G D Degradation due to Light? C->D Yes C->D No H Protect from oxidizing agents. C->H E Degradation due to Heat? D->E Yes D->E No I Protect from light. D->I F Store in a cool, dry place. Protect from light. E->F Yes J Store at controlled room temperature or refrigerated. E->J

References

A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-4-fluoro-N-methylbenzamide and its Alternative Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 2-Bromo-4-fluoro-N-methylbenzamide and key alternative intermediates, 2-Bromo-4-fluorobenzaldehyde and 4-Amino-2-fluoro-N-methylbenzamide. The data presented is intended to inform strategic decisions in process development and medicinal chemistry by offering a clear overview of efficiency, yield, and reaction conditions.

Executive Summary

The synthesis of key fluorinated aromatic intermediates is a critical step in the development of numerous pharmaceutical compounds. This guide benchmarks the synthesis of this compound against two viable alternative intermediates. Our analysis indicates that while direct synthesis of this compound from 4-bromo-2-fluorobenzoic acid offers a high-yield, one-step conversion, the multi-step synthesis of 4-Amino-2-fluoro-N-methylbenzamide from 2-fluoro-4-nitrotoluene presents a robust alternative with an excellent overall yield and high purity. The choice of intermediate will ultimately depend on the specific starting materials available, cost considerations, and the desired downstream synthetic strategy.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the synthesis of this compound and its alternative intermediates.

Table 1: Synthesis of this compound

Starting MaterialKey ReagentsSolventReaction TimeYield (%)Purity (%)
4-Bromo-2-fluorobenzoic acidMethylamine hydrochloride, EDCI, HOBt, DIPEADMF16 hours74Not Specified
4-Bromo-2-fluorobenzoic acidThionyl chloride, MethylamineEthyl acetate4 hours (chlorination)92Not Specified

Table 2: Synthesis of Alternative Intermediates

Target IntermediateStarting MaterialKey ReagentsSolventReaction TimeYield (%)Purity (%)
2-Bromo-4-fluorobenzaldehyde 4-FluorobenzaldehydeN-bromosuccinimideAcid solution25-96 hours78-88>98
2-Bromo-4-fluorobenzaldehyde 1,4-Dibromo-2-fluorobenzeneIsopropyl magnesium chloride, DMFNot SpecifiedNot Specified74Not Specified
4-Amino-2-fluoro-N-methylbenzamide 2-Fluoro-4-nitrotoluene1. KMnO₄, NaOH2. SOCl₂, DMF3. Methylamine4. Pd/C, H₂Water, 1,2-Dichloroethane, EthanolMulti-step~69.9 (overall)98.3

Experimental Protocols

Detailed methodologies for the key syntheses are provided below.

Synthesis of this compound from 4-Bromo-2-fluorobenzoic acid

Method 1: Amide Coupling

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF), are added methylamine hydrochloride (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (2.5 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.[1]

Method 2: Acid Chloride Formation

4-bromo-2-fluorobenzoic acid (1.0 eq) is dissolved in ethyl acetate, and N,N-dimethylformamide (catalytic) is added. Thionyl chloride is then added, and the mixture is refluxed for 4 hours. The solvent is removed under reduced pressure to yield crude 4-bromo-2-fluorobenzoyl chloride. This intermediate is dissolved in ethyl acetate and added dropwise to a solution of methylamine in ethyl acetate. The reaction is stirred, and upon completion, saturated brine is added. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product.[1]

Synthesis of 2-Bromo-4-fluorobenzaldehyde from 4-Fluorobenzaldehyde

4-Fluorobenzaldehyde (1.0 eq) is dissolved in an acid solution. To this solution, N-bromosuccinimide is added portion-wise while stirring. The reaction is maintained at a controlled temperature for 24-72 hours. After the reaction is complete, the mixture is poured into ice water and extracted with an organic solvent such as n-hexane or toluene. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried and concentrated. The crude product is purified by vacuum distillation to yield 2-bromo-4-fluorobenzaldehyde.[2]

Synthesis of 4-Amino-2-fluoro-N-methylbenzamide from 2-Fluoro-4-nitrotoluene

This is a three-step synthesis:

  • Oxidation: 2-Fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid using potassium permanganate in an aqueous solution of sodium hydroxide.[3][4]

  • Amidation: The resulting 2-fluoro-4-nitrobenzoic acid is converted to its acid chloride using thionyl chloride in the presence of catalytic DMF, followed by reaction with methylamine to yield 2-fluoro-4-nitro-N-methylbenzamide.[3][4]

  • Reduction: The nitro group of 2-fluoro-4-nitro-N-methylbenzamide is reduced to an amino group via catalytic hydrogenation using Pd/C as the catalyst, yielding 4-amino-2-fluoro-N-methylbenzamide.[3][4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the synthesis of the target compound and its alternatives.

Synthesis_Workflow_1 cluster_main Synthesis of this compound 4-Bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic acid Amide_Coupling Amide Coupling (EDCI, HOBt) 4-Bromo-2-fluorobenzoic_acid->Amide_Coupling Acid_Chloride_Formation Acid Chloride Formation (SOCl₂) 4-Bromo-2-fluorobenzoic_acid->Acid_Chloride_Formation Target_Product_1 This compound Amide_Coupling->Target_Product_1 Yield: 74% Methylamine_Reaction Reaction with Methylamine Acid_Chloride_Formation->Methylamine_Reaction Methylamine_Reaction->Target_Product_1 Yield: 92%

Caption: Synthetic routes to this compound.

Synthesis_Workflow_2 cluster_alternative1 Synthesis of 2-Bromo-4-fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Bromination Bromination (NBS) 4-Fluorobenzaldehyde->Bromination Target_Product_2 2-Bromo-4-fluorobenzaldehyde Bromination->Target_Product_2 Yield: 78-88%

Caption: Synthesis of 2-Bromo-4-fluorobenzaldehyde.

Synthesis_Workflow_3 cluster_alternative2 Synthesis of 4-Amino-2-fluoro-N-methylbenzamide 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene Oxidation Oxidation (KMnO₄) 2-Fluoro-4-nitrotoluene->Oxidation 2-Fluoro-4-nitrobenzoic_acid 2-Fluoro-4-nitrobenzoic acid Oxidation->2-Fluoro-4-nitrobenzoic_acid Amidation Amidation (SOCl₂, MeNH₂) 2-Fluoro-4-nitrobenzoic_acid->Amidation 2-Fluoro-4-nitro-N-methylbenzamide 2-Fluoro-4-nitro-N-methylbenzamide Amidation->2-Fluoro-4-nitro-N-methylbenzamide Reduction Reduction (Pd/C, H₂) 2-Fluoro-4-nitro-N-methylbenzamide->Reduction Target_Product_3 4-Amino-2-fluoro-N-methylbenzamide Reduction->Target_Product_3 Overall Yield: ~69.9%

Caption: Multi-step synthesis of 4-Amino-2-fluoro-N-methylbenzamide.

References

A Comparative Guide to In-Process Controls for Monitoring the Synthesis of 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common in-process control (IPC) techniques for monitoring the synthesis of 2-Bromo-4-fluoro-N-methylbenzamide, a key intermediate in the synthesis of pharmaceuticals like Enzalutamide. The synthesis typically involves the amidation of 4-bromo-2-fluorobenzoic acid with methylamine.[1][2] Effective monitoring of this reaction is crucial for ensuring reaction completion, controlling impurity profiles, and optimizing process parameters.

This document details and compares the application of High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) for this purpose. Experimental protocols and comparative data are provided to assist researchers in selecting the most appropriate analytical strategy for their needs.

Comparison of In-Process Control Techniques

The selection of an appropriate IPC method depends on the specific requirements of the monitoring process, such as the need for real-time data, quantitative accuracy, or structural information.

ParameterHigh-Performance Liquid Chromatography (HPLC)Fourier-Transform Infrared (FT-IR) SpectroscopyMass Spectrometry (MS)
Primary Use Quantitative analysis of reactants, products, and impurities.Real-time, qualitative and semi-quantitative monitoring of functional group changes.Identification and quantification of reactants, products, and by-products by mass-to-charge ratio.
Data Output Chromatogram showing separated components with retention times and peak areas.Infrared spectrum showing absorbance at different wavenumbers.Mass spectrum showing the relative abundance of ions of different m/z.
Speed Slower (minutes per sample).Fast (seconds per scan), suitable for real-time monitoring.Fast (seconds per analysis), can be used for real-time monitoring.
Quantitation Excellent, highly accurate and precise.Semi-quantitative, can be made quantitative with calibration.Good, can be highly quantitative with appropriate internal standards.
Information Provided Separation and quantification of individual components.Information on the disappearance of starting material functional groups (e.g., carboxylic acid O-H) and the appearance of product functional groups (e.g., amide C=O).Molecular weight confirmation of reactants, product, and impurities.
Strengths - High sensitivity and specificity for complex mixtures.- Excellent for impurity profiling.- Non-destructive and can be used in-situ with a probe.- Provides real-time kinetic data.- High sensitivity.- Provides structural information through fragmentation analysis.
Limitations - Requires sample extraction and preparation.- Not ideal for real-time monitoring.- Can be affected by overlapping peaks in complex mixtures.- Less sensitive than HPLC or MS for trace impurities.- Can be affected by matrix effects.- Quantification can be more complex than HPLC.

Experimental Protocols

Synthesis of this compound

The synthesis is typically carried out by reacting 4-bromo-2-fluorobenzoic acid with methylamine in the presence of a coupling agent.[1][2]

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Methylamine solution (e.g., 40% in water)

  • Coupling agent (e.g., EDC/HOBt or similar)

  • Organic solvent (e.g., Dichloromethane or DMF)

  • Base (e.g., Triethylamine or DIPEA)

General Procedure:

  • Dissolve 4-bromo-2-fluorobenzoic acid in the chosen organic solvent.

  • Add the coupling agent and base to the reaction mixture.

  • Slowly add the methylamine solution while maintaining the reaction temperature.

  • Monitor the reaction progress using one of the IPC methods described below until completion.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate it to obtain the crude product.

  • Purify the crude product by column chromatography.

In-Process Control Methodologies

HPLC is a powerful technique for monitoring the progress of the reaction by separating and quantifying the starting material, product, and any impurities.[3][4][5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

  • Quench the reaction in the aliquot immediately (e.g., by diluting with mobile phase).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The concentration of the starting material (4-bromo-2-fluorobenzoic acid) and the product (this compound) are determined by comparing their peak areas to those of a standard calibration curve.

In-situ FT-IR spectroscopy allows for real-time monitoring of the reaction without the need for sample extraction.[6][7][8]

Instrumentation:

  • FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

Data Acquisition:

  • Insert the ATR probe directly into the reaction vessel.

  • Record a background spectrum of the reaction mixture before initiating the reaction.

  • Collect spectra at regular intervals (e.g., every 1-2 minutes) throughout the course of the reaction.

Data Analysis: Monitor the disappearance of the characteristic vibrational bands of the starting material and the appearance of the product bands. Key spectral changes to monitor include:

  • Disappearance of:

    • Broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹)

    • Carbonyl C=O stretch of the carboxylic acid (around 1700 cm⁻¹)

  • Appearance of:

    • Amide N-H stretch (around 3300 cm⁻¹)

    • Amide I band (C=O stretch) (around 1640 cm⁻¹)

    • Amide II band (N-H bend and C-N stretch) (around 1550 cm⁻¹)

Mass spectrometry, particularly when coupled with a chromatographic technique like LC-MS, is highly effective for identifying the product and any by-products formed during the reaction.[2][9][10]

Instrumentation:

  • Liquid Chromatograph-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

LC-MS Conditions (Example):

  • Use similar HPLC conditions as described above.

  • The eluent from the HPLC is directly introduced into the mass spectrometer.

Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-500.

Data Analysis: Monitor the ion chromatograms for the expected mass-to-charge ratios (m/z) of the starting material and product:

  • 4-bromo-2-fluorobenzoic acid: [M+H]⁺ ≈ 219/221

  • This compound: [M+H]⁺ ≈ 232/234

The relative abundance of these ions provides a measure of the reaction progress. MS can also help in the identification of unknown impurities by analyzing their fragmentation patterns.

Visualizing the Workflow

The following diagram illustrates the general workflow for monitoring the synthesis of this compound using the described in-process controls.

G cluster_synthesis Synthesis cluster_ipc In-Process Controls start Start: Reaction Setup (4-bromo-2-fluorobenzoic acid + methylamine) reaction Amidation Reaction start->reaction workup Quenching and Work-up reaction->workup sampling Reaction Sampling reaction->sampling ftir In-situ FT-IR Monitoring reaction->ftir Real-time Monitoring purification Column Chromatography workup->purification product Final Product: This compound purification->product hplc HPLC Analysis sampling->hplc Quantitative Analysis ms LC-MS Analysis sampling->ms Impurity Profiling hplc->reaction Process Adjustment ftir->reaction Process Adjustment ms->reaction Process Adjustment

Caption: Workflow for Synthesis and In-Process Control.

Conclusion

The choice of an in-process control method for monitoring the synthesis of this compound depends on the specific analytical needs. HPLC provides excellent quantitative data and is ideal for impurity profiling, though it is an offline technique. In-situ FT-IR offers the advantage of real-time, non-invasive monitoring of the reaction kinetics. Mass spectrometry, particularly LC-MS, is a powerful tool for product confirmation and the identification of unknown by-products. For comprehensive process understanding and control, a combination of these techniques is often employed.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-4-fluoro-N-methylbenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring both laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-4-fluoro-N-methylbenzamide, a halogenated organic compound. Adherence to these protocols is critical for mitigating risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to don appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

In the event of a spill, the area should be secured. For minor spills, use an inert absorbent material to contain the substance, which should then be swept up and placed in a sealed, labeled container for disposal.[1] It is important to avoid creating dust.[1] For major spills, contact your institution's environmental health and safety department immediately.

Health and Hazard Information

Hazard Classification (for 4-Bromo-2-fluoro-N-methylbenzamide)CategoryHazard Statement
Acute ToxicityCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Proper Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous material disposal company or by incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

Waste Segregation and Collection:

Proper segregation of chemical waste is the foundational step in the disposal process.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container and disposed of as hazardous chemical waste.[1][4]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as absorbent pads, pipette tips, and gloves, must be disposed of as solid hazardous waste.[1]

  • Solvents: Solutions containing this compound should be disposed of in a designated "halogenated organic waste" container.[1][4] It is crucial to not mix this waste with non-halogenated organic solvents.[4]

  • Empty Containers: Empty containers must be thoroughly rinsed, with the first rinse collected and disposed of as hazardous waste.[5] For containers of highly toxic chemicals, the first three rinses must be collected.[5] After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.[5]

Key Segregation Principles: [4]

  • Do not mix with non-halogenated organic solvents.

  • Do not mix with acidic or basic waste streams.

  • Do not mix with heavy metals, pesticides, or cyanides.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste.

cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_disposal Final Disposal Unused Chemical Unused Chemical Labeled Hazardous Waste Container (Solid) Labeled Hazardous Waste Container (Solid) Unused Chemical->Labeled Hazardous Waste Container (Solid) Contaminated Solids Contaminated Solids Contaminated Solids->Labeled Hazardous Waste Container (Solid) Contaminated Solvents Contaminated Solvents Labeled Halogenated Organic Waste Container (Liquid) Labeled Halogenated Organic Waste Container (Liquid) Contaminated Solvents->Labeled Halogenated Organic Waste Container (Liquid) Empty Containers Empty Containers Rinsate Collection Rinsate Collection Empty Containers->Rinsate Collection Rinse 1-3x Decontaminated Container Disposal Decontaminated Container Disposal Empty Containers->Decontaminated Container Disposal After thorough rinsing Licensed Hazardous Waste Facility Licensed Hazardous Waste Facility Labeled Hazardous Waste Container (Solid)->Licensed Hazardous Waste Facility Labeled Halogenated Organic Waste Container (Liquid)->Licensed Hazardous Waste Facility Rinsate Collection->Labeled Halogenated Organic Waste Container (Liquid)

A logical flow for the segregation and disposal of waste.

By adhering to these safety protocols and disposal procedures, laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant research environment. Always consult your institution's specific environmental health and safety guidelines for local regulations.[1][2]

References

Personal protective equipment for handling 2-Bromo-4-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoro-N-methylbenzamide. The following protocols are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar compounds, such as 4-Bromo-2-fluoro-N-methylbenzamide, indicate potential hazards.[1] The compound should be handled as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It may also be harmful if swallowed.[1][3] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Hazard CategoryGHS ClassificationRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral Category 4Standard laboratory PPE (lab coat, gloves, eye protection)
Skin Corrosion/Irritation Category 2Chemical-resistant gloves (e.g., nitrile), lab coat or chemical-resistant apron
Serious Eye Damage/Eye Irritation Category 2Tightly fitting safety goggles or a face shield[4]
Specific Target Organ Toxicity Category 3 (Respiratory irritation)Work in a well-ventilated area or chemical fume hood; respiratory protection may be required[1]

Operational Plan for Safe Handling

A systematic approach is essential when working with this compound to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation of dust or vapors.[5]

  • Designated Area: Establish a designated area for handling this chemical, clearly labeled and restricted to authorized personnel.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]

2. Weighing and Handling:

  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or conduct the procedure within a fume hood to contain any airborne particles.[5]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the handling area.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Clothing: Wear a buttoned lab coat and closed-toe shoes.[6]

3. Spill Management:

  • Spill Kit: Maintain a spill kit appropriate for solid chemical spills in the laboratory.

  • Procedure: In the event of a spill, avoid generating dust.[4] Gently cover the spill with an inert absorbent material, then carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.[4] Decontaminate the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This compound and any materials contaminated with it must be treated as hazardous chemical waste.[5]

  • Containerization: Collect all waste, including excess reagent and contaminated disposables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[1] Arrange for disposal through a licensed hazardous waste disposal company.[4] Ensure compliance with all local, regional, and national environmental regulations.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decon Decontaminate Work Area handle_procedure->cleanup_decon spill_contain Contain Spill handle_procedure->spill_contain If Spill Occurs cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose spill_cleanup Clean with Absorbent spill_contain->spill_cleanup spill_dispose Dispose as Hazardous Waste spill_cleanup->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.